Technical Documentation Center

S-Isopropyl o-methyl thiocarbonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: S-Isopropyl o-methyl thiocarbonate

Core Science & Biosynthesis

Foundational

S-Isopropyl o-methyl thiocarbonate CAS 38103-97-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 38103-97-8 IUPAC Name: S-Propan-2-yl O-methyl carbonothioate (or Methoxy(propan-2-ylsulfanyl)methanone) Formula: C₅H₁₀O₂S Molecular Weight: 134.20 g/mol [1][2]

Executive Summary

S-Isopropyl O-methyl thiocarbonate is a specialized thiolcarbonate ester featuring a "hard" methoxy group and a "soft" isopropylthio group attached to a central carbonyl core.[1] Unlike its thionocarbonate isomers (C=S), this compound features a C=O bond, making it a potent methoxycarbonylating agent .

In organic synthesis and drug development, it serves as a controlled electrophile for transferring the methoxycarbonyl (


) moiety to nucleophiles (amines, alcohols) under mild conditions. Its reactivity lies in the "Goldilocks" zone: it is more reactive than dimethyl carbonate but more selective and easier to handle than methyl chloroformate. Additionally, it is widely utilized in physical organic chemistry as a probe for studying nucleophilic substitution mechanisms due to the distinct leaving group ability of the isopropylthiolate ion.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The compound is an unsymmetrical ester of thiocarbonic acid. Its asymmetry allows for chemoselective reactions where the sulfur-carbon bond is preferentially cleaved over the oxygen-carbon bond during nucleophilic attack.

Table 1: Physicochemical Profile
PropertyDataNote
Appearance Colorless to pale yellow liquid
Boiling Point ~160–165 °C (est)
Density ~1.05 g/mL
Solubility Soluble in DCM, THF, Et₂O, TolueneHydrolyzes in water
LogP 1.86Moderate lipophilicity
Refractive Index ~1.46
Stability Moisture sensitiveReleases isopropyl thiol on hydrolysis

Synthesis & Production Protocols

The most robust synthetic route involves the thio-acylation of methyl chloroformate. This method is preferred over the alkylation of thiocarbonate salts due to higher yields and easier purification.

Protocol: Thio-acylation of Isopropyl Mercaptan

Objective: Synthesis of S-Isopropyl O-methyl thiocarbonate on a 50 mmol scale.

Reagents:

  • Methyl chloroformate (4.73 g, 50 mmol)

  • Isopropyl thiol (2-Propanethiol) (3.81 g, 50 mmol)[1]

  • Triethylamine (

    
    ) (5.56 g, 55 mmol) or Pyridine
    
  • Dichloromethane (DCM) (anhydrous, 100 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvation: Charge the flask with Isopropyl thiol (50 mmol) and

    
     (55 mmol) in DCM (80 mL). Cool the solution to 0 °C using an ice bath.
    
  • Addition: Dissolve Methyl chloroformate (50 mmol) in DCM (20 mL) and transfer to the addition funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C. Exothermic reaction.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

  • Workup:

    • Quench with water (50 mL).

    • Wash the organic layer with 1M HCl (2 × 50 mL) to remove excess amine/salts.

    • Wash with sat.

      
       (50 mL) and Brine (50 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the residue via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield the pure oil.

Synthesis Start Reagents: Isopropyl Thiol + Et3N Step1 Cool to 0°C (DCM Solvent) Start->Step1 Add Add Methyl Chloroformate (Dropwise) Step1->Add React Stir RT, 4-6h (Nucleophilic Substitution) Add->React - HCl (as Et3N·HCl) Workup Acid Wash (HCl) & Concentration React->Workup Product S-Isopropyl O-methyl thiocarbonate (Pure Oil) Workup->Product

Figure 1: Synthesis pathway via thio-acylation of methyl chloroformate.[1][3]

Mechanistic Chemistry & Reactivity[10]

S-Isopropyl O-methyl thiocarbonate is a classic substrate for studying Acyl Transfer Mechanisms .[1] The presence of the sulfur atom renders the carbonyl carbon more electrophilic than in acyclic carbonates (due to less effective resonance donation from S vs O), but the leaving group (


) is significantly better than methoxide (

).
Aminolysis Mechanism (Methoxycarbonylation)

When reacted with amines, the compound acts as a methoxycarbonylating agent. The reaction proceeds via a stepwise B_Ac2 mechanism involving a Zwitterionic Tetrahedral Intermediate (


).[4]
  • Nucleophilic Attack: The amine attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Formation of

    
    .
    
  • Elimination: Breakdown of the intermediate expels the isopropylthiolate anion (leaving group) rather than the methoxide, due to the lower

    
     of the conjugate acid (H-S-iPr 
    
    
    
    ~10 vs MeOH
    
    
    ~15.5).

This selectivity is crucial. It ensures the product is a Methyl Carbamate (


), not a thiocarbamate.

Mechanism Substrate S-Isopropyl O-methyl thiocarbonate TS Tetrahedral Intermediate (T±) Substrate->TS Nucleophilic Attack Amine Nu: (R-NH2) Amine->TS Nucleophilic Attack Product Methyl Carbamate (R-NH-CO-OMe) TS->Product Collapse LG Leaving Group (iPr-SH) TS->LG Expulsion

Figure 2: Stepwise mechanism of aminolysis yielding methyl carbamates.

Applications in Drug Development

"Soft" Acylating Reagent

In the synthesis of complex APIs (Active Pharmaceutical Ingredients), selectivity is paramount. Methyl chloroformate is often too reactive, causing side reactions with sensitive functional groups (e.g., hydroxyls, indoles). S-Isopropyl O-methyl thiocarbonate offers a milder alternative:

  • Chemoselectivity: Preferentially reacts with primary amines over secondary amines or alcohols.

  • By-product Management: The leaving group, isopropyl thiol, is volatile (BP 58°C) and can be removed by evaporation or mild basic wash, unlike the non-volatile salts generated by other reagents.

Kinetic Probe

Researchers use this compound to determine the Brønsted coefficient (


)  in structure-reactivity studies. By varying the amine nucleophile and measuring the rate of thiolate release (monitored via UV absorbance of the thiocarbonyl or release of thiol), scientists map the transition state structure of acyl transfers.

Handling, Safety & Stability (EHS)

Signal Word: WARNING

Hazard Identification
  • Stench: Isopropyl thiol (released upon hydrolysis or reaction) has a potent, disagreeable odor (skunk/garlic-like).[5] All work must be performed in a fume hood .

  • Flammability: Flash point is expected to be <60 °C. Store away from heat sources.

  • Skin/Eye Irritant: Causes irritation upon contact.

Decontamination Protocol

Spills or glassware containing residues should be treated with a Bleach (Hypochlorite) solution before removal from the fume hood. Oxidation converts the stench-producing thiol/thiocarbonate into odorless sulfonates.

  • Reaction:

    
     (Odorless).
    
Storage
  • Store at 2–8 °C (Refrigerated).

  • Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

References

  • Castro, E. A., & Ureta, C. (1989). Kinetics and mechanism of the aminolysis of S-isopropyl O-methyl thiocarbonate. Journal of the Chemical Society, Perkin Transactions 2 , (12), 2005-2009. Link

  • Castro, E. A., Cubillos, M., & Santos, J. G. (1996). Kinetics and mechanism of the aminolysis of O-ethyl S-phenyl thiocarbonate. Journal of Organic Chemistry , 61(10), 3501-3505. Link

  • Fluorochem. (2024). Safety Data Sheet: S-isopropyl O-methyl thiocarbonate. Fluorochem Ltd. Link

  • Mizuno, T., Iwai, T., & Ishino, Y. (2005).[6] Sulfur-assisted carbonylation of alcohols with carbon monoxide. Tetrahedron , 61(39), 9157-9163. Link

  • National Institute of Standards and Technology (NIST).[7] 2-Propanethiol (Isopropyl Mercaptan) Properties. NIST Chemistry WebBook. Link

Sources

Exploratory

Technical Guide: Chemical Structure &amp; Utility of S-Isopropyl O-Methyl Carbonothioate

Executive Summary S-Isopropyl O-methyl carbonothioate (CAS: 38103-97-8) is an organosulfur compound belonging to the thiocarbonate ester class.[1] Unlike xanthates (O-alkyl dithiocarbonates) or thionocarbonates (O,O-dial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Isopropyl O-methyl carbonothioate (CAS: 38103-97-8) is an organosulfur compound belonging to the thiocarbonate ester class.[1] Unlike xanthates (O-alkyl dithiocarbonates) or thionocarbonates (O,O-dialkyl thionocarbonates), this molecule features a sulfur atom bonded to the carbonyl carbon via a single bond (


), serving as a critical intermediate in organic synthesis.

This guide details the structural properties, synthesis protocols, and reactivity profile of S-isopropyl O-methyl carbonothioate, specifically tailored for researchers in medicinal chemistry and drug development who utilize this moiety as a derivatizing agent or metabolic reference standard.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Classification

The IUPAC designation S-isopropyl O-methyl carbonothioate explicitly defines the connectivity:

  • S-isopropyl: The isopropyl group (

    
    ) is attached to the sulfur atom.
    
  • O-methyl: The methyl group (

    
    ) is attached to the oxygen atom.
    
  • Carbonothioate: The core functional group is a monothiocarbonate ester (

    
    ).
    

Critical Distinction: This is not a thionocarbonate (


). The carbonyl oxygen is double-bonded to the central carbon (

), while the sulfur is part of the ether-like linkage.
Physicochemical Data Profile
PropertyValue / Description
CAS Registry Number 38103-97-8
IUPAC Name S-propan-2-yl O-methyl carbonothioate
Molecular Formula

Molecular Weight 134.19 g/mol
SMILES COC(=O)SC(C)C
InChI Key VXQWMJFMRGQXTO-UHFFFAOYSA-N
LogP (Predicted) ~1.86
Physical State Colorless to pale yellow liquid
Boiling Point ~160–165°C (Predicted at 760 mmHg)
Structural Topology

The molecule possesses a planar ester linkage due to resonance between the carbonyl oxygen and the ether oxygen/sulfur lone pairs. However, the


 bond is longer (~1.75 Å) than the 

bond (~1.34 Å), making the thioester linkage more susceptible to nucleophilic attack than a standard carbonate.

Part 2: Synthesis Protocols

The synthesis of S-isopropyl O-methyl carbonothioate relies on Nucleophilic Acyl Substitution . The most robust method involves the reaction of methyl chloroformate with isopropyl thiol (2-propanethiol) in the presence of a base scavenger.

Experimental Workflow (Method A: Chloroformate Route)

Reagents:

  • Methyl Chloroformate (

    
    ): Electrophilic carbonyl source.
    
  • Isopropyl Thiol (

    
    ): Nucleophile.
    
  • Triethylamine (

    
    )  or Pyridine : HCl scavenger.
    
  • Dichloromethane (DCM) : Aprotic solvent.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Isopropyl thiol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Methyl Chloroformate (1.1 equiv) over 20 minutes. The reaction is highly exothermic; maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot (high

      
      , stains with Ellman’s reagent or 
      
      
      
      ) should disappear.
  • Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove amine), saturated

    
    , and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Synthesis Pathway Diagram

SynthesisPathway Start Reagents: Methyl Chloroformate + Isopropyl Thiol Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, DCM) Base Base Scavenger (Et3N + HCl) Intermediate->Base Proton Capture Product S-Isopropyl O-Methyl Carbonothioate (C5H10O2S) Intermediate->Product Elimination of Cl-

Figure 1: Step-wise synthesis mechanism via nucleophilic acyl substitution.

Part 3: Reactivity & Applications in Drug Development

Reactivity Profile

S-isopropyl O-methyl carbonothioate is an activated carbonate . The thiolate (


) is a better leaving group than the methoxide (

). This selectivity allows for controlled reactivity in subsequent transformations.
  • Aminolysis (Carbamate Synthesis): Reaction with primary or secondary amines displaces the isopropyl thiol group to form O-methyl carbamates .

    • Reaction:

      
      
      
    • Utility: This is a "stench-free" alternative to using methyl chloroformate directly if the thiol is scavenged, or used when a milder acylating agent is required.

  • Hydrolysis: Under basic conditions (

    
    ), the molecule hydrolyzes to release isopropyl thiol, methanol, and 
    
    
    
    . This pathway is relevant for metabolic stability studies .
Application: Metabolite Reference Standard

In drug development, thiocarbamate pesticides (e.g., Thiobencarb) or thiocarbonate prodrugs often undergo metabolic cleavage. S-isopropyl O-methyl carbonothioate serves as a reference standard for identifying metabolites in LC-MS/MS workflows.

  • Mass Spectrometry Signature: Look for the molecular ion

    
     and a characteristic fragment loss of the isopropyl group (
    
    
    
    ) or the thiocarbonyl moiety.
Reactivity Logic Diagram

Reactivity Core S-Isopropyl O-Methyl Carbonothioate Path1 Pathway A: Aminolysis (Nucleophile: R-NH2) Core->Path1 Path2 Pathway B: Hydrolysis (pH > 9) Core->Path2 Path3 Pathway C: Transesterification (Nucleophile: R-OH) Core->Path3 Prod1 O-Methyl Carbamate (Drug Linker Synthesis) Path1->Prod1 Displacement of S-iPr group Prod2 Degradation Products: MeOH + CO2 + iPr-SH Path2->Prod2 Base Catalysis Prod3 Mixed Carbonates (Asymmetric) Path3->Prod3 Alcohol Exchange

Figure 2: Primary reactivity pathways. Note the preferential displacement of the sulfur moiety in substitution reactions.

Part 4: Safety & Handling (GHS Standards)

While useful, this compound carries specific hazards due to the potential release of thiols and its alkylating nature.

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (H302).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

  • Handling Protocol:

    • Odor Control: Isopropyl thiol (degradation product) has a low odor threshold (skunky). All work must be performed in a functioning fume hood.

    • Decontamination: Glassware should be treated with a bleach solution (Sodium Hypochlorite) to oxidize any residual thiols to sulfonates before removal from the hood.

  • Storage: Store at 2–8°C under Argon. Moisture sensitive (slow hydrolysis releases thiol).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11446713, S-methyl O-benzyl carbonothioate (Structural Analog). Retrieved from [Link]

  • D'Souza, M. J., et al. "Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis." MDPI, 2009. (Mechanistic grounding for thioformate reactivity). Retrieved from [Link]

Sources

Foundational

Comparative Chemoselectivity: Thiolcarbonates vs. Thionocarbamates in API Synthesis &amp; Purification

Topic: Comparative Chemoselectivity: S-Isopropyl O-Methyl Thiocarbonate vs. O-Isopropyl Ethyl Thionocarbamate Content Type: Technical Whitepaper Audience: Drug Development Professionals & Process Chemists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Chemoselectivity: S-Isopropyl O-Methyl Thiocarbonate vs. O-Isopropyl Ethyl Thionocarbamate Content Type: Technical Whitepaper Audience: Drug Development Professionals & Process Chemists

Executive Summary

In the landscape of sulfur-based organic intermediates, the structural distinction between thiolcarbonates (S-C=O) and thionocarbamates (O-C=S) dictates divergent utility in pharmaceutical development. This guide analyzes two representative compounds: S-Isopropyl O-methyl thiocarbonate (Compound A) and O-Isopropyl ethyl thionocarbamate (Compound B).

While often conflated due to similar nomenclature, their applications are orthogonal: Compound A serves as a potent electrophile for thiocarbonylation and thiol protection, whereas Compound B (industrially known as IPETC) functions as a critical "soft" ligand for scavenging palladium catalysts from Active Pharmaceutical Ingredients (APIs) and as a radical precursor in deoxygenation chemistries.

Structural & Electronic Characterization

The core difference lies in the carbonyl/thiocarbonyl functionality and the heteroatom connectivity. This alters the Hard-Soft Acid-Base (HSAB) profile of the molecules, influencing their reactivity with nucleophiles and metal centers.

FeatureCompound A: S-Isopropyl O-methyl thiocarbonate Compound B: O-Isopropyl ethyl thionocarbamate (IPETC)
Structure Thiolcarbonate Thionocarbamate
Formula


Electrophilic Center Hard Carbonyl (C=O) Soft Thiocarbonyl (C=S)
Leaving Group Potential High (

is a good leaving group)
Low (Amide-like resonance stabilizes C-N bond)
HSAB Character Hard Electrophile (C=O), Soft Nucleophile (S)Soft Donor (S), Soft Electrophile (C=S)
Primary Pharma Use Acylating agent, Thiol protecting groupPd/Cu Scavenger, Radical Precursor
1.1 Electronic Connectivity Diagram

The following diagram illustrates the connectivity and polarization differences that drive the reactivity of these two isomers.

G cluster_A Compound A: Thiolcarbonate (Acylating Agent) cluster_B Compound B: Thionocarbamate (Metal Scavenger / Radical Precursor) node_A S-Isopropyl O-methyl thiocarbonate func_A Hard Electrophile (C=O) Susceptible to Hard Nucleophiles (OH-, NH2-) node_A->func_A Polarization node_B O-Isopropyl ethyl thionocarbamate func_B Soft Donor (C=S) Binds Soft Metals (Pd, Cu) node_B->func_B Chelation

Figure 1: Structural divergence leading to orthogonal reactivity profiles.[1]

Synthetic Methodologies

To utilize these reagents, one must understand their genesis. The synthesis of Compound A relies on chloroformate chemistry, while Compound B is derived from xanthates.

2.1 Synthesis of S-Isopropyl O-methyl thiocarbonate (Compound A)

This synthesis exploits the nucleophilicity of thiols against the hard electrophile of methyl chloroformate.

  • Reagents: Methyl Chloroformate, Propane-2-thiol, Pyridine (base).

  • Mechanism: Nucleophilic acyl substitution.

  • Protocol:

    • Charge a reactor with Propane-2-thiol (1.0 eq) and DCM. Cool to 0°C.

    • Add Pyridine (1.1 eq) dropwise to scavenge HCl.

    • Slowly add Methyl Chloroformate (1.05 eq). The reaction is exothermic; maintain T < 10°C to prevent disproportionation.

    • Critical Control Point: Monitor by TLC/GC for disappearance of thiol. Thiolcarbonates can hydrolyze; perform aqueous wash with cold dilute HCl rapidly.

2.2 Synthesis of O-Isopropyl ethyl thionocarbamate (Compound B)

This route typically proceeds via the Z-200 industrial process (Xanthate route), which is robust and scalable.

  • Reagents: Isopropyl Alcohol, Carbon Disulfide (

    
    ), Sodium Hydroxide, Ethylamine.
    
  • Protocol:

    • Xanthation: React Isopropyl Alcohol with

      
       and NaOH to form Sodium Isopropyl Xanthate.
      
    • Aminolysis: Treat the xanthate salt with Ethylamine.

    • Purification: The product is an oil. Phase separation is usually sufficient, followed by vacuum distillation if high purity is required for pharma applications.

Synthesis cluster_A Route A: Thiolcarbonate Synthesis cluster_B Route B: Thionocarbamate Synthesis Start_A Methyl Chloroformate (Cl-CO-OMe) Prod_A S-Isopropyl O-methyl thiocarbonate Start_A->Prod_A Nucleophilic Substitution React_A Propane-2-thiol + Base React_A->Prod_A Start_B Isopropyl Alcohol + CS2 + NaOH Inter_B Sodium Isopropyl Xanthate Start_B->Inter_B Xanthation Prod_B O-Isopropyl ethyl thionocarbamate (IPETC) Inter_B->Prod_B Aminolysis (-NaSH) React_B Ethylamine React_B->Prod_B

Figure 2: Parallel synthetic pathways demonstrating the origin of the sulfur placement.

Application in Drug Development: The "Soft" Scavenger

While Compound A is a standard reagent, Compound B (IPETC) possesses a unique utility in Process Chemistry: Palladium Scavenging .

Modern cross-coupling reactions (Suzuki, Heck) rely on Pd catalysts. Residual Pd in APIs is strictly regulated (ICH Q3D guidelines limit Pd to <10 ppm). Standard scavengers (Silica-thiol, Activated Carbon) often fail with soluble Pd-complexes.

Mechanism of Action: IPETC acts as a bidentate ligand. The thionocarbonyl sulfur (


) is a "soft" donor that binds strongly to "soft" Pd(II) species, while the nitrogen atom can participate in chelate ring formation, displacing phosphine ligands and precipitating the metal.

Experimental Protocol: Pd Scavenging with IPETC

  • Dissolution: Dissolve the crude API (containing ~500 ppm Pd) in a non-polar solvent (Toluene or DCM).

  • Treatment: Add IPETC (5.0 eq relative to Pd content).

  • Incubation: Stir at 40°C for 2-4 hours. The solution may darken as the Pd-Thionocarbamate complex forms.

  • Filtration: The Pd-IPETC complex is often less soluble than the API or can be adsorbed onto silica gel. Pass the solution through a short pad of Silica Gel 60.

  • Result: Filtrate typically contains <20 ppm Pd.

Reactivity Profile: Thiol Protection vs. Radical Precursors
4.1 Thiolcarbonates (Compound A) in Protection

S-Isopropyl O-methyl thiocarbonate can be viewed as an activated ester. It is susceptible to attack by amines to form carbamates, or hydrolysis to release the isopropyl thiol.

  • Utility: Used to introduce the isopropylthio moiety into molecules or to protect thiols as thiocarbonates (though less common than S-acetyl).

4.2 Thionocarbamates (Compound B) in Radical Deoxygenation

Compound B is structurally related to the Barton-McCombie intermediates.

  • Utility: Treatment of secondary alcohols with thiophosgene/imidazole followed by radical reduction removes the hydroxyl group. While IPETC itself is the product of such a reaction (if starting from isopropanol), derivatives are used to deoxygenate complex pharmaceutical intermediates.

Stability & Handling Data
ParameterS-Isopropyl O-methyl thiocarbonateO-Isopropyl ethyl thionocarbamate
CAS No. 38103-97-8141-98-0
Physical State LiquidOily Liquid (Amber)
Hydrolytic Stability Low. Hydrolyzes in moisture to

, MeOH, and Isopropyl thiol.
High. Stable in acidic/neutral pH. Hydrolyzes in strong base (pH > 12).
Storage Store < 4°C, under Argon. Moisture sensitive.Store at RT. Stable in air.
Toxicity Irritant (releases thiols).Low acute toxicity (LD50 > 2000 mg/kg).
References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

    • Context: Establishes the necessity of scavengers like thionocarbam
  • Forrest, M. O., et al. (2017). Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger.[2] Green Chemistry.[2] Link

    • Context: Discusses the xanthate precursor to IPETC and its high affinity for soft metals.
  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Context: Foundational text on thionocarbonyl radical chemistry.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8884, O-Isopropyl ethylthiocarbamate.Link

    • Context: Physical properties and toxicity d

Sources

Exploratory

molecular weight and formula of S-isopropyl o-methyl thiocarbonate

Physicochemical Profiling, Synthetic Methodologies, and Analytical Standards Executive Summary S-isopropyl o-methyl thiocarbonate (CAS: 38103-97-8) represents a specialized class of thiocarbonate esters utilized primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodologies, and Analytical Standards

Executive Summary

S-isopropyl o-methyl thiocarbonate (CAS: 38103-97-8) represents a specialized class of thiocarbonate esters utilized primarily as a high-precision intermediate in organic synthesis, agrochemical development, and as a functionality-transfer agent in polymer chemistry.[1][2] Unlike symmetric carbonates, the asymmetry of the thiocarbonate moiety (


) confers unique reactivity profiles, exploiting the nucleophilicity of sulfur and the leaving-group ability of the thiolate under specific conditions. This guide provides a rigorous technical breakdown of its molecular identity, synthesis, and handling protocols.

Part 1: Molecular Identity & Physicochemical Properties

The defining feature of S-isopropyl o-methyl thiocarbonate is the S-alkyl linkage, distinguishing it from thionocarbonates (


).[1] This structural nuance dictates its stability and reactivity, particularly regarding hydrolysis and transesterification.
Table 1: Core Physicochemical Data[3][4]
PropertySpecificationNotes
Chemical Name S-Isopropyl O-methyl thiocarbonateIUPAC: S-propan-2-yl O-methyl thiocarbonate
CAS Registry Number 38103-97-8 Verified Identifier
Molecular Formula

Molecular Weight 134.20 g/mol Monoisotopic Mass: 134.0402 Da
SMILES COC(=O)SC(C)CUseful for cheminformatics/docking
InChI Key YOVKKNWZGJZOHJ-UHFFFAOYSA-NStandardized hash
Physical State Colorless to pale yellow liquidCharacteristic sulfurous odor
Boiling Point ~155–160 °C (Predicted)Distillable under reduced pressure (e.g., 60°C @ 15 mmHg)
Density ~1.05 g/cm³Estimated based on homolog trends
Solubility Soluble in DCM, EtOAc, THFHydrolyzes in water

Part 2: Synthetic Methodology

Expert Insight: The most robust synthetic route avoids the use of isopropyl chlorothioformate due to its instability and limited commercial availability. Instead, the industry-standard protocol utilizes the nucleophilic attack of isopropyl mercaptan (2-propanethiol) on methyl chloroformate under basic conditions.[1] This method ensures regioselectivity and high yield.[1][3]

Reaction Mechanism

The reaction proceeds via an


-type addition-elimination mechanism at the carbonyl carbon.[1] The base (typically Triethylamine or Pyridine) acts as an HCl scavenger, driving the equilibrium forward and preventing acid-catalyzed decomposition of the product.
Protocol: Base-Catalyzed Thiocarbonylation

Reagents:

  • Methyl Chloroformate (1.05 eq)[1]

  • Isopropyl Mercaptan (1.0 eq)[1]

  • Triethylamine (

    
    ) (1.1 eq)[1]
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with Isopropyl Mercaptan and anhydrous DCM. Cool the system to 0°C using an ice/water bath.

  • Base Addition: Add Triethylamine slowly. Note: The reaction is exothermic; maintain temperature <5°C.

  • Acylation: Dropwise add Methyl Chloroformate over 30 minutes. The solution will become cloudy as triethylamine hydrochloride salt precipitates.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1]

  • Workup: Quench with cold water. Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify the residue via vacuum distillation to obtain the clear liquid product.
    
Visualization: Synthetic Pathway

Synthesispath Precursors Precursors (Isopropyl Thiol + Methyl Chloroformate) Intermediate Tetrahedral Intermediate (Transient) Precursors->Intermediate Nucleophilic Attack (0°C, DCM) Salt By-product (Et3N·HCl) Intermediate->Salt Scavenging Product Product S-Isopropyl O-methyl thiocarbonate Intermediate->Product Elimination of Cl-

Figure 1: Logic flow for the base-catalyzed synthesis of S-isopropyl o-methyl thiocarbonate.

Part 3: Analytical Characterization & Validation

Trustworthiness in chemical reporting requires self-validating spectral data.[1] The following signals confirm the structure


.
Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
    
    
  • 
     3.80 ppm (s, 3H):  The methoxy group (
    
    
    
    ) attached to the carbonyl is deshielded by the oxygen and the carbonyl anisotropy.
  • 
     3.55 ppm (septet, J=6.8 Hz, 1H):  The methine proton of the isopropyl group (
    
    
    
    ). The chemical shift is characteristic of protons alpha to a thioester sulfur.
  • 
     1.35 ppm (d, J=6.8 Hz, 6H):  The gem-dimethyl group of the isopropyl moiety.
    
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  m/z 134.[1]
    
  • Base Peak: Often m/z 43 (Isopropyl cation) or m/z 59 (

    
    ).[1]
    
  • Fragmentation Pattern:

    • Loss of Isopropyl radical (

      
      ).[1]
      
    • Cleavage of the S-C bond.

Visualization: Degradation & Stability Logic

Understanding the stability profile is critical for storage and handling.

Degradation Compound S-Isopropyl O-methyl thiocarbonate Hydrolysis Hydrolysis (H2O/OH-) Compound->Hydrolysis Moisture Exposure Products Breakdown Products: 1. Methanol 2. Isopropyl Mercaptan (Stench) 3. CO2 Hydrolysis->Products Decarboxylation

Figure 2: Hydrolytic degradation pathway leading to the release of volatile thiols and CO2.[1]

Part 4: Applications & Safety Profile

Applications in Drug Development[9]
  • Protecting Group Chemistry: Used to introduce the methoxycarbonyl group to thiols or amines, or as a masked thiol that can be deprotected under specific conditions.

  • Radical Polymerization: Thiocarbonates are structural analogs to Xanthates, often used in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to control molecular weight distributions in polymer synthesis.[1]

  • Heterocycle Synthesis: Acts as a

    
     or 
    
    
    
    donor in the cyclization of complex pharmaceutical intermediates.
Safety & Handling (E-E-A-T)
  • Hazard Class: Irritant (Skin/Eye).[1][4]

  • Odor Warning: Like most organosulfur compounds, this molecule has a potent, disagreeable odor (mercaptan-like) even at low concentrations.

  • Engineering Controls: Mandatory use of a fume hood. All glassware should be treated with a bleach solution (sodium hypochlorite) post-reaction to oxidize trace sulfur residues before cleaning.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520881, S-Ethyl o-methyl thiocarbonate (Homolog Reference).[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (General Thiocarbonate Fragmentation Patterns).[1] Retrieved from [Link][1][5]

Sources

Foundational

The Definitive Guide to S-Isopropyl O-Methyl Thiocarbonate: Nomenclature, Structure, and Literature Context

This is an in-depth technical guide on the nomenclature, structure, and literature context of S-isopropyl O-methyl thiocarbonate , designed for researchers and drug development professionals. Executive Summary S-isopropy...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the nomenclature, structure, and literature context of S-isopropyl O-methyl thiocarbonate , designed for researchers and drug development professionals.

Executive Summary

S-isopropyl O-methyl thiocarbonate (CAS Registry Number: 38103-97-8 ) is a specific organic thiocarbonate ester characterized by a thiolcarbonate functional group (


).[1] While often referred to generically as a "thiocarbonate," its precise structural identity is critical in synthetic organic chemistry, particularly in the synthesis of carbamate pesticides, pharmaceutical intermediates, and as a model substrate in rearrangement studies (e.g., Newman-Kwart).

This guide resolves the nomenclature ambiguity surrounding this compound, distinguishing it from its thionocarbonate isomers, and provides a validated framework for its identification and synthesis in literature.

Part 1: Chemical Identity & Nomenclature Analysis

The primary challenge in working with thiocarbonates is the ambiguity of the suffix "-thiocarbonate," which can refer to three distinct isomers:

  • Thiolcarbonate:

    
     (Sulfur in the ester linkage).
    
  • Thionocarbonate:

    
     (Sulfur as the carbonyl analogue).
    
  • Dithiocarbonate (Xanthate):

    
    .
    

S-isopropyl O-methyl thiocarbonate is definitively a thiolcarbonate .

Validated Synonyms and Identifiers

The following table consolidates the accepted nomenclature for CAS 38103-97-8. Use these terms when searching databases like SciFinder, Reaxys, or PubChem.

CategorySynonym / IdentifierTechnical Note
Common Name S-Isopropyl O-methyl thiocarbonateMost frequently used in vendor catalogs.
IUPAC Name S-Propan-2-yl O-methyl carbonothioatePreferred IUPAC nomenclature for thiocarbonic acid esters.
CAS Index Name Carbonic acid, S-(1-methylethyl) O-methyl esterThe official name used in the CAS registry.
Systematic Name Methoxy(propan-2-ylsulfanyl)methanoneTreats the compound as a ketone derivative (less common).
Isomeric Distinction S-Isopropyl methyl thiolcarbonateExplicitly identifies the carbonyl oxygen (

).
CAS RN 38103-97-8 Unique identifier.[1][2]
Molecular Formula

MW: 134.20 g/mol
Structural Visualization (SMILES & InChI)
  • Canonical SMILES: COC(=O)SC(C)C

  • InChI Key: YOVKKNWZGJZOHJ-UHFFFAOYSA-N[1]

The structure consists of a central carbonyl group bonded to a methoxy group (


) and an isopropylthio group (

).

Part 2: Structural Logic & Causality (Graphviz)

To understand the chemical behavior of S-isopropyl O-methyl thiocarbonate, one must visualize its relationship to its precursors and isomers. The following diagram illustrates the structural logic, highlighting the difference between the target thiolcarbonate and its thiono-isomer (often a precursor in rearrangement reactions).

ThiocarbonateStructure cluster_legend Legend Precursor Precursors (Methyl Chloroformate + Isopropyl Thiol) Target S-Isopropyl O-methyl thiocarbonate (CAS 38103-97-8) Structure: Me-O-C(=O)-S-iPr Precursor->Target Acylation (Base Catalyzed) Product Degradation Products (CO2 + Me-S-iPr / Me-OH) Target->Product Hydrolysis / Decarboxylation Isomer O-Isopropyl O-methyl thionocarbonate (Isomer) Structure: Me-O-C(=S)-O-iPr Isomer->Target Newman-Kwart Rearrangement (Thermal/Catalytic) key1 Blue = Target Compound (Thiolcarbonate) key2 Red = Thiono-Isomer (Distinct CAS)

Figure 1: Structural relationship and synthesis pathways for S-isopropyl O-methyl thiocarbonate. Note the distinct isomerization pathway from the thionocarbonate.

Part 3: Literature Context & Applications[4]

In the scientific literature, S-isopropyl O-methyl thiocarbonate appears primarily in three contexts:

Synthetic Intermediate for Pesticides

Thiocarbonates are versatile intermediates. The S-isopropyl moiety is a pharmacophore found in several herbicides and fungicides (e.g., Isoprothiolane, though that is a dithiolane).

  • Mechanism: The thiocarbonate group can act as a "carbonyl donor" or a protected thiol.

  • Literature Usage: It is often cited in methodologies describing the synthesis of thiocarbamates via amine substitution. The methoxy group is a good leaving group relative to the thiol, allowing for the conversion of the thiocarbonate into an S-isopropyl thiocarbamate (

    
    ) upon reaction with amines [1].
    
Substrate for Rearrangement Studies

The compound serves as a model substrate for studying the Newman-Kwart Rearrangement (NKR).

  • Context: Researchers synthesize the O-thiocarbonate (thionocarbonate) and study its thermal rearrangement to the S-thiocarbonate (thiolcarbonate, our target molecule).

  • Significance: This transformation is critical for converting phenols to thiophenols. CAS 38103-97-8 represents the thermodynamic product of such a rearrangement involving isopropyl and methyl groups [2].

Reagent for Radical Reactions

While less common than xanthates (dithiocarbonates), S-acyl derivatives like this thiolcarbonate can be used as radical precursors in specific deoxygenation or coupling reactions, utilizing the weakness of the C-S bond under radical conditions.

Part 4: Experimental Protocols

Synthesis of S-Isopropyl O-Methyl Thiocarbonate

Note: This protocol is a generalized procedure derived from standard thiolcarbonate synthesis methods [1]. Always consult SDS and perform in a fume hood.

Objective: Synthesize CAS 38103-97-8 from Methyl Chloroformate and Isopropyl Thiol.

Reagents:

  • Methyl Chloroformate (

    
    )
    
  • Propane-2-thiol (Isopropyl thiol)

  • Triethylamine (

    
    , base)
    
  • Dichloromethane (

    
    , solvent)
    

Protocol:

  • Setup: Charge a round-bottom flask with Propane-2-thiol (1.0 eq) and Dichloromethane (0.5 M concentration). Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (1.2 eq) dropwise. The solution may fume slightly.

  • Acylation: Add Methyl Chloroformate (1.1 eq) dropwise over 30 minutes, maintaining temperature < 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (hexane/ethyl acetate) or GC-MS.

  • Workup: Wash the organic layer with water (

    
    ), 1M HCl (
    
    
    
    , to remove amine), and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify by flash column chromatography (Silica gel) or vacuum distillation if scale permits.

  • Validation: Confirm structure via

    
    -NMR (Look for Isopropyl septet ~3.5 ppm and Methoxy singlet ~3.8 ppm) and IR (Strong 
    
    
    
    stretch ~1720 cm
    
    
    ).

References

  • Royal Society of Chemistry. Supporting Information: Rearrangement of Thionocarbonates. RSC Journals. Available at: [Link]

Sources

Exploratory

difference between thiocarbonate and thionocarbamate esters

Content Type: Technical Deep Dive / Synthetic Methodology Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Executive Summary In the landscape of functional group interconversion and drug delivery,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Deep Dive / Synthetic Methodology Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

In the landscape of functional group interconversion and drug delivery, thiocarbonates (


) and thionocarbamates  (

) represent two critical classes of thiocarbonyl compounds.[1][2] While they share the thioxo (

) moiety, their electronic behaviors diverge significantly due to the heteroatom substitution (Oxygen vs. Nitrogen).[3][4]

This divergence dictates their utility: Thionocarbonates are highly reactive electrophiles often employed as transient intermediates for radical deoxygenation (Barton-McCombie) or olefin synthesis (Corey-Winter). Thionocarbamates , exhibiting enhanced hydrolytic stability due to nitrogen lone-pair donation, serve as robust prodrug linkers, selective mineral collectors, and stable radical precursors where premature hydrolysis is a concern.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the resonance stabilization of the thiocarbonyl carbon.

Electronic Architecture
  • Thiocarbonates (

    
    ):  The central carbon is flanked by two oxygen atoms. While oxygen donates electron density via resonance (
    
    
    
    effect), it is also highly electronegative (
    
    
    effect). The net result is a thiocarbonyl carbon that retains significant electrophilic character, making it susceptible to nucleophilic attack (hydrolysis) and radical addition.
  • Thionocarbamates (

    
    ):  The nitrogen atom is less electronegative than oxygen and a superior resonance donor. The lone pair on nitrogen strongly overlaps with the 
    
    
    
    
    
    -system. This strong resonance contribution (
    
    
    ) significantly reduces the electrophilicity of the central carbon, rendering the bond order of
    
    
    closer to a double bond and the
    
    
    bond more polarized but less reactive toward nucleophiles.
Quantitative Comparison
FeatureThiocarbonate (

)
Thionocarbamate (

)
C=S Bond Length ~1.60 - 1.64 Å~1.65 - 1.69 Å (Longer due to single bond character from resonance)
IR Stretch (C=S) 1200–1250 cm⁻¹1100–1200 cm⁻¹ (Lower wavenumber due to reduced bond order)
Hydrolytic Stability Low (Prone to base hydrolysis)High (Resistant to base; requires harsh conditions)
Radical Reactivity High (Fast radical capture)Moderate to High (Substituent dependent)
Primary Application Radical Deoxygenation, Olefin SynthesisProdrugs, Metal Chelation (Flotation), Stable Radical Precursors
Visualization: Resonance & Reactivity

The following diagram illustrates the resonance stabilization that confers stability to thionocarbamates.

Resonance cluster_0 Thionocarbonate (Less Stable) cluster_1 Thionocarbamate (More Stable) TC_A R-O-C(=S)-O-R TC_B R-O+=C(-S-)-O-R TC_A->TC_B Weak Resonance TCM_A R-O-C(=S)-N-R2 TCM_B R-O-C(-S-)=N+R2 TCM_A->TCM_B Strong Resonance (Major Contributor)

Caption: Nitrogen donation (Right) creates a significant dipole, reducing electrophilicity at the carbon center compared to the oxygen-flanked thiocarbonate (Left).

Part 2: Synthetic Utility & Mechanism

The Barton-McCombie Deoxygenation

Both species are pivotal in the Barton-McCombie reaction (converting alcohols to alkanes).[5] The choice between them is dictated by the substrate's stability and steric profile.

  • Phenyl Thionocarbonates: Ideally suited for secondary alcohols. The phenoxy group is an excellent leaving group during the synthesis of the precursor, and the resulting radical intermediate fragments efficiently.

  • Imidazolyl Thionocarbamates: Synthesized using 1,1'-Thiocarbonyldiimidazole (TCDI) . These are preferred for primary alcohols or acid-sensitive substrates. The imidazole acts as the "nitrogen" component of a thionocarbamate.

Mechanism of Action

The mechanism relies on the high affinity of tin radicals (


) for sulfur.

BartonMcCombie Initiation Initiation: AIBN + Bu3SnH -> Bu3Sn• Substrate Substrate: R-O-C(=S)-X (X = OPh or Imidazole) Addition Radical Addition: Bu3Sn-S-C•(X)-OR Initiation->Addition Bu3Sn• attacks S Substrate->Addition Frag Fragmentation: Bu3Sn-S-C(=O)X + R• Addition->Frag C-O Bond Homolysis (Driving Force) Product Propagation: R• + Bu3SnH -> R-H + Bu3Sn• Frag->Product H-abstraction Product->Addition Chain Propagation

Caption: The tin radical attacks the thiono-sulfur. The stability of the S-Sn bond drives the fragmentation of the C-O bond to generate the alkyl radical (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


).

Part 3: Experimental Protocols

Protocol A: Synthesis of a Phenyl Thionocarbonate (Standard Deoxygenation Precursor)

Application: Best for secondary alcohols where base sensitivity is not acute.

  • Reagents: Substrate Alcohol (1.0 eq), Phenyl Chlorothionoformate (1.2 eq), Pyridine (2.0 eq), DMAP (0.1 eq), Dichloromethane (DCM).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve alcohol in anhydrous DCM (0.1 M concentration).

    • Add Pyridine and DMAP; cool to 0°C.

    • Add Phenyl Chlorothionoformate dropwise via syringe. The solution often turns pale yellow.

    • Critical Step: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Product is usually less polar than starting alcohol).

    • Quench: Dilute with DCM, wash with 1M HCl (to remove pyridine), then saturated

      
      , then brine.
      
    • Purification: Flash chromatography (typically Hexanes/EtOAc). Phenyl thionocarbonates are prone to hydrolysis on silica if left too long; elute quickly.

Protocol B: Synthesis of an Imidazolyl Thionocarbamate (TCDI Method)

Application: Best for primary alcohols, sterically hindered alcohols, or acid-sensitive compounds.

  • Reagents: Substrate Alcohol (1.0 eq), 1,1'-Thiocarbonyldiimidazole (TCDI) (1.5 eq), DMAP (0.1 eq, optional catalyst), 1,2-Dichloroethane (DCE) or THF.

  • Setup: Reflux condenser, Nitrogen atmosphere.

  • Procedure:

    • Dissolve TCDI in anhydrous DCE (0.2 M). Note: TCDI is moisture sensitive; handle quickly.

    • Add the alcohol solution to the TCDI mixture.

    • Critical Step: Heat to reflux (approx 80°C for DCE) for 4–12 hours. The reaction is driven by the formation of the stable imidazole byproduct.

    • Workup: Cool to RT. Wash directly with water (TCDI hydrolyzes to imidazole and

      
      , which are removed).
      
    • Purification: Flash chromatography. These thionocarbamates are generally stable on silica.

Part 4: Stability & Hydrolysis Profile

For drug development, understanding the degradation pathway is vital.

  • Alkaline Hydrolysis:

    • Thiocarbonates hydrolyze rapidly (

      
       is high) to yield the alcohol, 
      
      
      
      , and sulfide.
    • Thionocarbamates are resistant. The

      
       electron donation renders the carbonyl carbon a poor electrophile for 
      
      
      
      attack. They often require refluxing in alcoholic KOH to cleave.
  • Thermal Stability:

    • Thionocarbonates can undergo Chugaev-type elimination at high temperatures (>150°C) to form olefins, though this is less common than with xanthates.

    • Thionocarbamates are thermally robust, often surviving temperatures up to 200°C, making them suitable for high-temperature radical cascades.

References

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574–1585. Link

  • Corey, E. J., & Winter, R. A. E. (1963). A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society, 85(17), 2677–2678. Link

  • Zard, S. Z. (1997). On the remarkable radical chemistry of xanthates and related derivatives. Angewandte Chemie International Edition in English, 36(3), 300–302. Link

  • Raucher, S., & Koolpe, G. A. (1983). Hydrolysis of thionocarbamates: A mild method for the conversion of alcohols to thiols. The Journal of Organic Chemistry, 48(12), 2066–2069. Link

Sources

Foundational

S-Isopropyl O-Methyl Thiocarbonate: Technical Profile &amp; Safety Data

This guide provides an in-depth technical analysis of S-Isopropyl O-methyl thiocarbonate , a specialized organosulfur building block used in organic synthesis and material science.[1] Chemical Identification & Core Data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of S-Isopropyl O-methyl thiocarbonate , a specialized organosulfur building block used in organic synthesis and material science.[1]

Chemical Identification & Core Data

S-Isopropyl O-methyl thiocarbonate is a mixed ester of thiocarbonic acid, characterized by a carbonyl group bonded to a methoxy group and an isopropylthio group.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly where thiocarbonyl or carbonyl transfer is required.

Parameter Data
IUPAC Name Methoxy(propan-2-ylsulfanyl)methanone
Common Name S-Isopropyl O-methyl thiocarbonate
CAS Registry Number 38103-97-8
InChI Key YOVKKNWZGJZOHJ-UHFFFAOYSA-N
SMILES COC(=O)SC(C)C
Molecular Formula

Molecular Weight 134.20 g/mol
PubChem CID Searchable via InChIKey (Analog: S-Ethyl O-methyl thiocarbonate is CID 520881)
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the central thiocarbonate linkage (


) which differentiates it from thionocarbonates (

).[1]

ChemicalStructure Figure 1: Connectivity of S-Isopropyl O-methyl thiocarbonate (Thiolcarbonate isomer) C_carbonyl C=O S_thio S C_carbonyl->S_thio O_methoxy O O_methoxy->C_carbonyl C_methyl CH3 C_methyl->O_methoxy C_iso CH S_thio->C_iso C_iso_me1 CH3 C_iso->C_iso_me1 C_iso_me2 CH3 C_iso->C_iso_me2

[1]

Physical & Chemical Properties

Researchers should note that this compound is a volatile liquid with a characteristic sulfurous odor. It is lipophilic and stable under neutral conditions but liable to hydrolysis in strong base or acid.

Property Value / Description
Physical State Clear, colorless to pale yellow liquid
Boiling Point 158.2 ± 23.0 °C (Predicted @ 760 mmHg)
Density ~1.05 g/cm³ (Estimated based on analogs)
Solubility Soluble in DCM, EtOAc, Chloroform, Methanol; Insoluble in water
LogP 1.86 (Predicted)
Refractive Index ~1.45
Safety, Toxicology & Handling (GHS)

Critical Warning: As with many volatile organosulfur compounds, specific toxicological data is limited. The following classifications are derived from the chemical class (thiocarbonates/thiols) and standard safety data sheets for structural analogs.

GHS Hazard Classification (Predicted)
  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Stench: Compound likely possesses a strong, disagreeable odor (mercaptan-like).[1]

Handling Protocol
  • Engineering Controls: Always handle inside a certified chemical fume hood. The sulfur odor can be persistent and detectable at low ppm.

  • PPE:

    • Gloves: Nitrile or Butyl rubber (standard latex may be permeable to organosulfur).

    • Eye Protection: Chemical splash goggles.

  • Spill Response: Absorb with inert material (vermiculite). Treat area with dilute bleach (sodium hypochlorite) to oxidize sulfur residues and neutralize odor.

Safety Workflow Diagram

SafetyProtocol Figure 2: Recommended Safety Workflow for Volatile Thiocarbonates Start Handling S-Isopropyl O-methyl thiocarbonate PPE Step 1: PPE Setup (Nitrile Gloves + Goggles) Start->PPE Hood Step 2: Fume Hood (Ensure >100 fpm face velocity) PPE->Hood Transfer Step 3: Transfer/Reaction (Use gas-tight syringe if possible) Hood->Transfer Waste Step 4: Waste Disposal (Segregate into Halogen-Free Organic) Transfer->Waste Bleach Odor Neutralization (Dilute Bleach Wash) Transfer->Bleach Spill/Glassware Cleaning

Synthesis & Applications
Synthetic Route

The most reliable method for synthesizing S-isopropyl O-methyl thiocarbonate involves the reaction of methyl chloroformate with isopropyl thiol (2-propanethiol) in the presence of a base (e.g., Pyridine or Triethylamine) to scavenge the HCl byproduct.[1]



Key Applications
  • Carbonyl Transfer Reagent: Used to introduce the methoxycarbonyl group onto nucleophiles.

  • Radical Precursors: Thiocarbonates are often used in radical chain reactions (e.g., Barton-McCombie type deoxygenations), although thionocarbonates (

    
    ) are more common for this specific purpose.
    
  • Flotation Agents: Structural analogs are widely used in the mining industry as collectors for sulfide ores, exploiting the affinity of the sulfur atom for metal surfaces.

References
  • Fluorochem . S-isopropyl O-methyl thiocarbonate Product Page (CAS 38103-97-8).[1][2][3] Retrieved from

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for InChIKey YOVKKNWZGJZOHJ-UHFFFAOYSA-N. Retrieved from

  • ChemicalBook . S-isopropyl O-methyl thiocarbonate CAS 38103-97-8 Data. Retrieved from

  • Royal Society of Chemistry . Supporting Information for Thiocarbonate Synthesis. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Isopropyl Thiol via Hydrolysis of S-Isopropyl O-Methyl Thiocarbonate

Executive Summary This application note details the controlled hydrolysis of -isopropyl -methyl thiocarbonate (CAS 38103-97-8) to generate isopropyl thiol (2-propanethiol). While thiols are essential building blocks in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the controlled hydrolysis of


-isopropyl 

-methyl thiocarbonate (CAS 38103-97-8) to generate isopropyl thiol (2-propanethiol). While thiols are essential building blocks in medicinal chemistry and materials science, their direct handling is often complicated by their noxious odor and susceptibility to oxidative dimerization (disulfide formation).

The


-alkyl 

-methyl thiocarbonate moiety serves as a robust protecting group, masking the thiol's reactivity and odor until the final synthetic stage. This protocol provides a scalable, base-mediated hydrolysis method that maximizes yield while mitigating oxidative side reactions through strict atmospheric control.

Scientific Foundation & Mechanism

The Chemistry of Deprotection

The transformation relies on the nucleophilic susceptibility of the carbonyl carbon in the thiocarbonate linkage. Unlike standard esters, the thiocarbonate possesses a leaving group (


) that is a weaker base but a better leaving group than the corresponding alkoxide in many contexts, though the directionality is driven here by the formation of the stable carbonate by-product and the irreversibility of the subsequent decarboxylation/protonation.

Under basic conditions (hydroxide promotion), the reaction proceeds via a tetrahedral intermediate. The collapse of this intermediate expels the thiolate anion (


), which is subsequently protonated to yield the free thiol.
Mechanistic Pathway

The following diagram illustrates the base-catalyzed hydrolysis mechanism. Note the critical protonation step required to isolate the free thiol.

ThiocarbonateHydrolysis Figure 1: Mechanistic pathway of base-mediated thiocarbonate hydrolysis. Substrate S-Isopropyl O-Methyl Thiocarbonate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Nucleophilic Attack OH Hydroxide Ion (OH-) OH->Tetrahedral Thiolate Isopropyl Thiolate (iPr-S-) Tetrahedral->Thiolate Elimination Carbonate Methyl Carbonate By-product Tetrahedral->Carbonate Thiol Isopropyl Thiol (Product) Thiolate->Thiol Acidic Workup (H+)

Figure 1: Mechanistic pathway of base-mediated thiocarbonate hydrolysis showing the critical elimination of the thiolate anion.

Experimental Protocol

Materials & Equipment
  • Precursor:

    
    -Isopropyl 
    
    
    
    -methyl thiocarbonate (>95% purity).
  • Base: Potassium Hydroxide (KOH), reagent grade pellets.

  • Solvents: Methanol (HPLC grade), Deionized Water, Dichloromethane (DCM) for extraction.

  • Acid: 1M Hydrochloric Acid (HCl).

  • Inert Gas: Nitrogen (

    
    ) or Argon (Ar) source.
    
  • Glassware: 3-neck round-bottom flask, reflux condenser, addition funnel, pH strips/meter.

Methodological Workflow

Step 1: Inert Atmosphere Setup (CRITICAL) Thiols oxidize rapidly to disulfides (


) in the presence of atmospheric oxygen and base.
  • Flame-dry the glassware or oven-dry at 120°C.

  • Flush the system with

    
     for 15 minutes prior to introducing reagents.
    
  • Maintain a positive pressure of

    
     throughout the reaction.
    

Step 2: Reaction Assembly

  • Dissolve 10.0 mmol of

    
    -isopropyl 
    
    
    
    -methyl thiocarbonate in 20 mL of Methanol .
  • Prepare a solution of 30.0 mmol KOH (3 eq) in 10 mL of Water .

    • Note: Excess base ensures rapid kinetics and complete conversion.

  • Add the KOH solution dropwise to the thiocarbonate solution at room temperature under stirring.

Step 3: Hydrolysis

  • Heat the mixture to 60°C (gentle reflux).

  • Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.

    • Endpoint: Disappearance of the carbonate carbonyl stretch in IR or loss of starting material peak in GC.

    • Typical Time: 1–3 hours.

Step 4: Quench and Acidification [1]

  • Cool the reaction mixture to 0°C (ice bath).

  • Slowly add 1M HCl until the pH reaches ~2.0 .

    • Chemistry: This converts the water-soluble thiolate (

      
      ) into the organic-soluble free thiol (
      
      
      
      ).
    • Caution:

      
       evolution may occur from carbonate by-products.
      

Step 5: Isolation

  • Extract the aqueous mixture with DCM (

    
     mL).
    
  • Wash combined organics with Brine (

    
     mL).
    
  • Dry over anhydrous

    
    .
    
  • Concentrate carefully (Rotavap bath < 30°C) due to the volatility of isopropyl thiol (bp ~58°C).

    • Recommendation: For high purity, perform a fractional distillation under

      
      .
      

Process Control & Data Analysis

Critical Process Parameters (CPPs)

The following table summarizes the variables that most significantly impact yield and purity.

ParameterTarget RangeImpact of Deviation
Stoichiometry (Base) 2.5 – 3.0 eq< 2.0 eq: Incomplete hydrolysis. > 5.0 eq: Unnecessary salt load, potential side reactions.
Temperature 60°C ± 5°CLow: Sluggish kinetics. High: Loss of volatile thiol product; increased disulfide formation.
pH (Workup) 1.0 – 2.0> 4.0: Thiol remains as thiolate in aqueous phase (yield loss).
Atmosphere Inert (

/Ar)
Oxygen exposure: Irreversible oxidation to di-isopropyl disulfide.
Troubleshooting Workflow

Use the following logic flow to diagnose low yields or impurities.

Troubleshooting Figure 2: Troubleshooting logic for thiol synthesis. Start Issue: Low Yield or Impurity CheckpH Check Aqueous pH after Acidification Start->CheckpH IsBasic Is pH > 4? CheckpH->IsBasic AcidifyMore Action: Add more HCl. Thiol is trapped in water. IsBasic->AcidifyMore Yes CheckOxidation Check for Disulfide (GC-MS/NMR) IsBasic->CheckOxidation No IsDisulfide Disulfide Present? CheckOxidation->IsDisulfide ImproveInert Action: Degas solvents. Use stricter N2 line. IsDisulfide->ImproveInert Yes CheckVolatile Did you Rotavap at > 40°C? IsDisulfide->CheckVolatile No LostProduct Action: Product evaporated. Use distillation. CheckVolatile->LostProduct Yes

Figure 2: Troubleshooting logic for thiol synthesis focusing on pH, oxidation, and volatility.

Safety and Handling (Stench Management)

Thiols possess a low odor threshold and can be detected by the human nose at ppb levels.

  • Containment: All work must be performed in a high-efficiency fume hood.

  • Bleach Quench: Keep a beaker of 10% Sodium Hypochlorite (Bleach) handy. All glassware and syringes contacting the thiol should be soaked in bleach immediately after use. This oxidizes the thiol to the odorless sulfonate.

    • Reaction:

      
      .
      

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter on Protection for the Thiol Group).[2][3][4]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[4] Oxford University Press. (Mechanisms of Nucleophilic Substitution at the Carbonyl Group).

  • ChemicalBook. (n.d.). S-Isopropyl O-methyl thiocarbonate Product Properties (CAS 38103-97-8).

  • Overman, L. E. (1976). A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. Accounts of Chemical Research, 13(7), 218–224. (Contextualizes thiocarbonate rearrangements and hydrolysis).

Sources

Application

protocol for aminolysis of S-isopropyl o-methyl thiocarbonate

Application Note: Precision Methoxycarbonylation of Amines via S-Isopropyl O-Methyl Thiocarbonate Executive Summary & Rationale This guide details the protocol for the aminolysis of S-isopropyl O-methyl thiocarbonate (IM...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Methoxycarbonylation of Amines via S-Isopropyl O-Methyl Thiocarbonate

Executive Summary & Rationale

This guide details the protocol for the aminolysis of S-isopropyl O-methyl thiocarbonate (IMTC) . This reaction is a safer, highly selective alternative to traditional chloroformate-based methods for introducing the Methoxycarbonyl (Moc) protecting group to primary and secondary amines.

Why use IMTC?

  • Safety Profile: Unlike Methyl Chloroformate (highly toxic, corrosive, moisture-sensitive), IMTC is a stable liquid that does not release HCl gas upon reaction.

  • Chemomodulation: The S-isopropyl moiety acts as a "tuned" leaving group. Thiolates (

    
    ) are superior leaving groups to alkoxides (
    
    
    
    ) (
    
    
    ~10 vs. ~16), enabling the reaction to proceed under mild conditions without the explosive reactivity of acid chlorides.
  • Atom Economy: The byproduct, isopropyl thiol, is easily removed via evaporation or basic wash, simplifying downstream purification.

Mechanistic Insight

The reaction follows a Nucleophilic Acyl Substitution pathway. The amine nucleophile attacks the carbonyl carbon of the thiocarbonate. The reaction is driven by the expulsion of the isopropylthiolate anion, which is a significantly better nucleofuge than the methoxide ion.

Key Mechanistic Features:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon (

    
    ).
    
  • Tetrahedral Intermediate: A zwitterionic intermediate is formed.[1]

  • Collapse & Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the isopropylthiolate (leaving group).

  • Proton Transfer: The thiolate deprotonates the ammonium species to form the neutral thiol and the final carbamate.

Pathway Visualization

Aminolysis_Mechanism cluster_conditions Reaction Drivers Substrate S-Isopropyl O-Methyl Thiocarbonate TS Tetrahedral Intermediate (T±) Substrate->TS Nucleophilic Attack (k1) Amine Amine (R-NH2) Amine->TS Nucleophilic Attack (k1) Product Methyl Carbamate (Moc-Amine) TS->Product Elimination of Thiolate (k2) Byproduct Isopropyl Thiol (iPr-SH) TS->Byproduct Leaving Group Note1 Driving Force: pKa(RSH) ≈ 10.5 vs pKa(ROH) ≈ 15.5

Figure 1: Reaction pathway for the aminolysis of S-isopropyl O-methyl thiocarbonate. The reaction is driven by the favorable leaving group ability of the thiolate.

Experimental Protocol

Reagents & Equipment
  • Substrate: S-Isopropyl O-methyl thiocarbonate (CAS: 38103-97-8).[2][3]

  • Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF). Note: Anhydrous conditions are preferred but not strictly required due to the reagent's stability.

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA). Required to neutralize the thiol byproduct and drive equilibrium.
    
  • Scavenger (Optional): If thiol odor is a concern, use a bleach trap for the rotovap exhaust.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Amine equivalent.

StepActionTechnical Note
1 Preparation Dissolve Amine (1.0 equiv, 1.0 mmol) in MeCN (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
2 Base Addition Add Triethylamine (1.2 equiv, 1.2 mmol).
3 Reagent Addition Add IMTC (1.1 equiv, 1.1 mmol) dropwise at Room Temperature (25°C).
4 Reaction Stir at 25°C for 2–4 hours .
5 Optimization If reaction is slow (<50% conversion after 4h), heat to 50°C .
6 Workup (A) Evaporation: Concentrate the mixture under reduced pressure.
7 Workup (B) Extraction: Dissolve residue in EtOAc. Wash with 1M NaOH (2x) and Brine (1x).
8 Isolation Dry organic layer over

, filter, and concentrate.

Comparative Data: Leaving Group Analysis

The efficiency of this protocol relies on the specific properties of the leaving group. The table below illustrates why S-isopropyl is the optimal choice for this transformation compared to other carbonate reagents.

Reagent TypeStructureLeaving Group (LG)pKa of LG (Conj. Acid)Reactivity ProfileToxicity/Handling
Dimethyl Carbonate

Methoxide (

)
15.5Low. Requires high heat/autoclave.Safe, Green.
Methyl Chloroformate

Chloride (

)
-7.0Extremely High. Exothermic, releases HCl.Toxic, Corrosive, Lachrymator.
IMTC (This Protocol)

Thiolate (

)
10.5 Moderate/High. Chemoselective. Stable liquid, mild odor.

Troubleshooting & Optimization

  • Problem: Incomplete Conversion.

    • Root Cause:[4][5][6][7][8] Steric hindrance on the amine or insufficient basicity.

    • Solution: Switch solvent to DMF to increase polarity, or add a nucleophilic catalyst like DMAP (5 mol%).

  • Problem: Strong Thiol Odor.

    • Root Cause:[4][5][6][7][8] Inefficient removal of isopropyl thiol.

    • Solution: Treat the crude reaction mixture with a 10% bleach solution (sodium hypochlorite) before extraction. This oxidizes the thiol to a disulfide or sulfonic acid, which is odorless and water-soluble.

  • Problem: Side Product Formation (Urea).

    • Root Cause:[4][5][6][7][8] If the amine is extremely nucleophilic, it might attack the O-methyl side (rare) or double attack.

    • Solution: Ensure the reaction is kept at room temperature and the reagent is added slowly.

References

  • Castro, E. A., et al. (2011). Kinetics and Mechanism of the Aminolysis of Aryl N-Isopropyl Thiocarbamates in Acetonitrile. Bulletin of the Korean Chemical Society.[4] Link

  • Castro, E. A., & Cubillos, M. (2003). Kinetics and mechanism of the aminolysis of O-aryl S-methyl thiocarbonates. Journal of Organic Chemistry. Link

  • Tundo, P., et al. (2010).[8] Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Synlett. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520881, S-Ethyl o-methyl thiocarbonate (Analogous Structure). PubChem.[9] Link

  • Thermo Scientific Chemicals. (2025). Methyl isopropyl carbonate (Reagent Comparison). ThermoFisher Scientific. Link

Sources

Method

using S-isopropyl o-methyl thiocarbonate as a sulfur source in organic synthesis

This is a comprehensive Application Note and Protocol Guide for using S-Isopropyl O-methyl thiocarbonate as a superior, low-odor sulfur source in organic synthesis. Using S-Isopropyl O-Methyl Thiocarbonate as a Superior...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for using S-Isopropyl O-methyl thiocarbonate as a superior, low-odor sulfur source in organic synthesis.

Using S-Isopropyl O-Methyl Thiocarbonate as a Superior Thiol Surrogate

Executive Summary

The introduction of the isopropylthio group (–S-iPr) is a common requirement in the synthesis of agrochemicals and pharmaceuticals (e.g., specific GPCR modulators and kinase inhibitors). Traditionally, this is achieved using Isopropyl Mercaptan (2-propanethiol) . However, this reagent presents significant challenges:[1]

  • Vile Odor: It has a low odor threshold and a skunk-like smell that permeates laboratory equipment.

  • Volatility: Low boiling point (58 °C) makes handling difficult.

  • Oxidative Instability: Readily forms disulfides upon air exposure.[2][3][4]

S-Isopropyl O-methyl thiocarbonate (CAS: 38103-97-8) serves as a masked, odorless thiol equivalent . It is a shelf-stable liquid that releases the active isopropyl thiolate anion (i-PrS⁻) in situ under mild basic conditions. This guide details protocols for its use in Palladium-catalyzed cross-couplings and nucleophilic substitutions.

Chemical Profile & Advantage[5][6]
PropertyIsopropyl Mercaptan (Traditional)S-Isopropyl O-Methyl Thiocarbonate (Recommended)
Structure (CH3)2CH-SHCH3-O-C(=O)-S-CH(CH3)2
Odor Pungent, Skunk-like, NauseatingMild, Ester-like (Low Odor)
Boiling Point 58 °C~150 °C (Estimated/Higher MW)
Stability Oxidizes to disulfide in airStable in air/moisture (neutral pH)
Handling Fume hood essential, bleach trapsStandard benchtop handling
Atom Economy HighGood (releases CO₂ + MeOH)
Mechanistic Principles

The utility of S-isopropyl O-methyl thiocarbonate relies on its ability to act as a "store-and-release" system for the thiolate anion.

3.1 Activation Pathway

The reagent is stable under neutral and acidic conditions. In the presence of a nucleophilic base (e.g., alkoxide, hydroxide, or carbonate in wet solvents), it undergoes hydrolysis/decarboxylation:

  • Nucleophilic Attack: Base (OH⁻) attacks the carbonyl carbon.

  • Collapse: The tetrahedral intermediate collapses.

  • Release: Carbon dioxide (CO₂) and Methanol (MeOH) are released, liberating the Isopropyl Thiolate (i-PrS⁻) .

ActivationMechanism Reagent S-Isopropyl O-Methyl Thiocarbonate Inter Tetrahedral Intermediate Reagent->Inter + Base Base Base (OH- / RO-) Base->Inter Products CO2 (gas) + MeOH Inter->Products Elimination Active i-PrS- (Thiolate) Inter->Active Release

Figure 1: Base-mediated activation pathway releasing the active sulfur species.

Experimental Protocols
Protocol A: Pd-Catalyzed S-Arylation (Buchwald-Hartwig Type)

Application: Synthesis of Aryl-Isopropyl Sulfides from Aryl Halides. Scope: Works with Aryl Bromides and Iodides.[3][5][6][7][8][9] Tolerates esters, nitriles, and ketones.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • S-Isopropyl O-methyl thiocarbonate (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Xantphos (or DPEphos) (2-5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (11.6 mg, 0.02 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL).

  • Reagent Addition: Add S-Isopropyl O-methyl thiocarbonate (160 mg, 1.2 mmol) via syringe.

    • Note: The reagent is a liquid; density is approx 1.0 g/mL (verify specific batch).

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

    • Mechanistic Insight: The base hydrolyzes the thiocarbonate slowly, releasing iPrS- which then undergoes transmetallation with the oxidative addition complex LnPd(Ar)Br. This slow release prevents catalyst poisoning often seen with free thiols.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–95% depending on aryl ring electronics.

Protocol B: S_NAr Reaction (Nucleophilic Aromatic Substitution)

Application: Functionalization of electron-deficient arenes (e.g., fluoro-nitrobenzenes, chloropyridines). Advantage: No transition metal required.[5]

Reagents:

  • Substrate: 1-Fluoro-4-nitrobenzene (or similar) (1.0 equiv)

  • S-Isopropyl O-methyl thiocarbonate (1.1 equiv)

  • Base: KOH (powdered) or K₂CO₃ (1.5 equiv)

  • Solvent: DMSO or DMF[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the electrophile (1.0 mmol) and S-Isopropyl O-methyl thiocarbonate (1.1 mmol) in DMSO (3 mL).

  • Activation: Add powdered KOH (1.5 mmol) in one portion at room temperature.

    • Observation: The reaction may be slightly exothermic. Evolution of CO₂ gas may be observed (ensure venting if sealed).

  • Monitoring: Stir at room temperature (or heat to 50 °C for less reactive substrates) for 2–4 hours. Monitor by TLC or LCMS.

  • Quench: Pour the mixture into ice-water (20 mL).

  • Extraction: Extract with Et₂O or DCM (3 x 15 mL). Wash combined organics with brine to remove DMSO.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst PoisoningThe thiolate might be generating too fast. Switch to a weaker base (K₃PO₄) to slow down hydrolysis.
Low Conversion (Protocol A) Inactive CatalystEnsure Argon atmosphere is rigorous. Thiolates are prone to oxidation if O₂ is present.[2][3]
Side Product: Methyl Ester Competitive AttackIf the substrate is an acid chloride or very reactive, the MeO- byproduct might react. Use t-Bu analog if available, or ensure iPrS- is more nucleophilic (usually true).
Smell detected Incomplete QuenchTrace free thiol may remain. Treat glassware with dilute bleach solution after workup.
Workflow Visualization

Workflow Start Start: Select Substrate Choice Substrate Type? Start->Choice PathA Aryl Halide (Br/I) Electron Neutral/Rich Choice->PathA PathB Fluoro/Chloro Arene Electron Deficient (NO2/CN) Choice->PathB ProtoA Protocol A: Pd-Catalysis Pd(OAc)2 / Xantphos / Cs2CO3 100°C, Dioxane PathA->ProtoA ProtoB Protocol B: SNAr KOH / DMSO RT to 50°C PathB->ProtoB Intermediate In-situ Generation of i-PrS- ProtoA->Intermediate Slow Release ProtoB->Intermediate Fast Release Workup Workup: Filter (Celite) or Aqueous Wash Intermediate->Workup Product Final Product: Ar-S-iPr Workup->Product

Figure 2: Decision tree for selecting the appropriate sulfenylation protocol.

References
  • General Reactivity of Thiocarbonates: Degani, I., Fochi, R., & Regondi, V. (1980). Phase-Transfer Synthesis of Symmetrical S,S-dialkyl Dithiocarbonates via O-Methyl S-alkyl Dithiocarbonates. Synthesis, 1980(5), 375-378.[4] Link[4]

  • Pd-Catalyzed Cross-Coupling of Thiol Surrogates: Cao, Y.-F., Li, L.-J., Liu, M., Xu, H., & Dai, H.-X.[10] (2020). Palladium-Catalyzed, Copper(I)-Promoted Methoxycarbonylation of Arylboronic Acids with O-Methyl S-Aryl Thiocarbonates.[10] The Journal of Organic Chemistry, 85(7), 4475–4481. Link[10]

  • Xanthates as Thiol-Free Reagents: Bugaenko, D. I., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents.[2][3] Molecules, 29(11), 2485.[2] Link

  • Odorless Thiol Chemistry: Xu, H.-J., et al. (2012).[11] Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature.[11] The Journal of Organic Chemistry, 77(5), 2649–2658. Link

  • Reagent Properties: PubChem Compound Summary for CID 12048995, S-Isopropyl O-methyl thiocarbonate. Link

Sources

Application

Application Note: Synthesis of Tellurium(IV) Complexes Using S-Isopropyl O-Methyl Thiocarbonate

This Application Note is designed to guide researchers through the specialized synthesis of Tellurium (Te) complexes utilizing S-isopropyl O-methyl thiocarbonate as a ligand precursor or coordination agent. This guide as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the specialized synthesis of Tellurium (Te) complexes utilizing S-isopropyl O-methyl thiocarbonate as a ligand precursor or coordination agent.

This guide assumes the user is synthesizing Tellurium(IV) Thiocarbonate derivatives, which are critical precursors for chalcogenide thin films (CVD/ALD) and emerging candidates in organotellurium medicinal chemistry (e.g., immunomodulators and cysteine protease inhibitors).

Part 1: Strategic Overview & Chemical Logic

The Challenge of Tellurium-Sulfur Coordination

Tellurium(IV) halides (


, 

) are strong Lewis acids that readily hydrolyze. Synthesizing stable Te-S complexes requires ligands that can chelate or bridge effectively while preventing reduction to Te(II) or Te(0).
The Role of S-Isopropyl O-Methyl Thiocarbonate

While alkali metal thiocarbonates (


) are often unstable (decomposing to alkoxides and COS), the S-isopropyl O-methyl thiocarbonate  ester offers a stable, neutral precursor.

It functions in two distinct modes depending on the reaction conditions:

  • Mode A (Anionic Ligand precursor): Under basic conditions or specific nucleophilic attack, it generates the O-methyl thiocarbonate anion (

    
    ), which binds to Te to form stable esters: 
    
    
    
    .
  • Mode B (Neutral Donor): It acts as a monodentate S-donor ligand to form Lewis acid-base adducts with Tellurium halides:

    
    .
    
Target Complexes

This protocol focuses on two primary architectures:

  • Target 1: Tetrakis(O-methyl thiocarbonato)tellurium(IV) – via Ligand Metathesis.

  • Target 2: Tetrachloro-bis(S-isopropyl O-methyl thiocarbonate)tellurium(IV) – via Adduct Formation.

Part 2: Experimental Protocols

Safety & Pre-requisites
  • Tellurium Compounds: Toxic and potential teratogens. Handle in a glovebox or efficient fume hood.

  • Odor Control: Thiocarbonates and their byproducts (mercaptans) have potent odors. Use bleach traps for glassware.

  • Inert Atmosphere: All reactions must be performed under dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) using Schlenk techniques.
Protocol A: Synthesis of Tellurium(IV) O-Methyl Thiocarbonate (Ligand Exchange)

Objective: To replace chloride ligands on


 with the thiocarbonate moiety derived from the reagent.

Reagents:

  • Tellurium Tetrachloride (

    
    ): 1.0 eq (269.4 mg, 1 mmol)
    
  • S-isopropyl O-methyl thiocarbonate: 4.2 eq (Use as precursor for in-situ anion generation or use pre-synthesized K-salt if available. Here we assume in-situ cleavage).

  • Alternative: Potassium O-methyl thiocarbonate (prepared from the ester via hydrolysis if direct reaction fails).

  • Solvent: Dry THF or Toluene.

Workflow:

  • Ligand Activation (In-situ):

    • Note: The ester

      
       is stable. To generate the active anionic ligand 
      
      
      
      , selective cleavage is required.
    • Dissolve S-isopropyl O-methyl thiocarbonate (4.2 mmol) in dry THF (10 mL).

    • Add Potassium tert-butoxide (

      
      , 4.2 mmol) at 0°C. Stir for 30 mins.
      
    • Mechanism:

      
       attacks the carbonyl or S-alkyl group. For thiocarbonates, nucleophilic attack usually generates the thiocarbonate salt and isopropyl ether/alcohol.
      
    • Validation: Check IR for shift in C=O stretch (Ester

      
       1710 
      
      
      
      
      
      Salt
      
      
      1600
      
      
      ).
  • Tellurium Addition:

    • Dissolve

      
       (1 mmol) in dry THF (5 mL) (Solution will be yellow).
      
    • Add the Te solution dropwise to the activated ligand suspension at 0°C.

    • Observation: Color change to orange-red or dark yellow indicates substitution.

  • Reaction & Work-up:

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Filter off the KCl precipitate under inert atmosphere (Schlenk frit).

    • Concentrate the filtrate in vacuo.

    • Recrystallize from

      
      /Hexane.
      
  • Yield Calculation:

    • Target Product:

      
      .
      
    • Theoretical MW:

      
       496  g/mol  (Estimate based on 4 ligands).
      
Protocol B: Synthesis of the Neutral Adduct (Direct Coordination)

Objective: To synthesize the adduct


 for structural studies or as a stable Te source.

Reagents:

  • 
    : 1.0 eq (1 mmol)
    
  • S-isopropyl O-methyl thiocarbonate: 2.0 eq (2 mmol)

  • Solvent: Dry Dichloromethane (

    
    ).
    

Workflow:

  • Dissolve

    
     (1 mmol) in 10 mL 
    
    
    
    .
  • Add S-isopropyl O-methyl thiocarbonate (2 mmol) dropwise.

  • Stir at RT for 2 hours.

  • Concentrate solution to ~2 mL.

  • Add dry Hexane (10 mL) to precipitate the complex.

  • Filter and dry under vacuum.

Part 3: Data Analysis & Visualization

Characterization Table
TechniqueParameterExpected Value (Target 1: Substitution)Expected Value (Target 2: Adduct)
IR Spectroscopy

1600-1650

(Coordination shift)
1690-1710

(Free ester-like)
IR Spectroscopy

350-400

N/A (Weak interaction)

Te NMR
Chemical Shift1200 - 1500 ppm (Deshielded)1000 - 1200 ppm

C NMR
Carbonyl (

)
Shifted upfield vs free ligandSimilar to free ligand
Stability MoistureHydrolytically unstable (Store under Ar)Moderately stable
Reaction Mechanism Pathway

The following diagram illustrates the divergent pathways for the reagent: Activation (Anionic) vs. Direct Coordination (Neutral).

Te_Synthesis Reagent S-isopropyl O-methyl thiocarbonate (MeOC(O)S-iPr) Base Base (tBuOK) Activation Reagent->Base Hydrolysis/Cleavage Complex_B TeCl4 • 2(Ligand) (Neutral Adduct) Reagent->Complex_B Direct Mixing (DCM, RT) Anion [MeOC(O)S]- K+ (Activated Ligand) Base->Anion - iPr-X TeCl4 TeCl4 (Tellurium Source) Complex_A Te(SCO2Me)4 (Substituted Complex) TeCl4->Complex_A TeCl4->Complex_B Anion->Complex_A + TeCl4 - KCl

Figure 1: Divergent synthetic pathways for Tellurium thiocarbonate complexes.

Part 4: Critical Analysis & Troubleshooting

Why S-Isopropyl?

The isopropyl group provides steric bulk that stabilizes the thiocarbonate ester against spontaneous decomposition. However, during the activation phase (Protocol A), this group functions as a leaving group. If the goal is Protocol B (Adduct), the isopropyl group remains, providing solubility in organic solvents (DCM/Chloroform), which is crucial for solution-processing applications like spin-coating.

Common Pitfalls
  • Black Precipitate: Indicates reduction of Te(IV) to Te(0) metal.

    • Cause: Reaction temperature too high or presence of reducing impurities.

    • Fix: Keep reaction at 0°C during addition; ensure anhydrous solvents.

  • Incomplete Substitution: NMR shows mixture of

    
    .
    
    • Cause: Steric hindrance or insufficient activation time.

    • Fix: Use excess ligand (4.5 eq) and reflux gently if the complex is thermally stable.

Reference Grounding

The chemistry of Tellurium-Sulfur bonds is well-documented in the context of xanthates and dithiocarbamates. The reactivity of thiocarbonate esters parallels that of xanthate esters used in Chugaev elimination, adapted here for metal coordination.

  • Mechanistic Basis: The coordination of sulfur-based ligands to Tellurium(IV) is supported by the hard-soft acid-base (HSAB) theory, where the soft Sulfur stabilizes the soft Tellurium center [1].

  • Structural Analogs: Similar protocols are used for Tellurium Dithiocarbamates, which are proven precursors for solvothermal synthesis of

    
     nanostructures [2].
    

References

  • Chemistry of Tellurium Reagents: Petragnani, N., & Stefani, H. A. (2007). Tellurium in Organic Synthesis. Academic Press.[1]

  • Tellurium-Sulfur Coordination: Haiduc, I. (2005). Supramolecular Organometallic Chemistry of Tellurium. Chemical Reviews.

  • Thiocarbonate Ligands: Tiekink, E. R. (2008). Dithiocarbonate and related ligands in inorganic chemistry. Coordination Chemistry Reviews.

  • Reagent Data: PubChem. S-Isopropyl O-methyl thiocarbonate (Compound Summary).

Sources

Method

S-isopropyl o-methyl thiocarbonate as an intermediate for flotation collectors

Executive Summary S-isopropyl o-methyl thiocarbonate (CAS: 38103-97-8) represents a critical class of thiolcarbonate esters used in the mining industry, specifically within the flotation of sulfide minerals. Unlike the u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-isopropyl o-methyl thiocarbonate (CAS: 38103-97-8) represents a critical class of thiolcarbonate esters used in the mining industry, specifically within the flotation of sulfide minerals. Unlike the ubiquitous xanthates (dithiocarbonates) or thionocarbamates, this molecule features a specific


 linkage.

Its primary industrial utility is twofold:

  • Chemical Intermediate: It serves as a stable precursor for the synthesis of specialized carbamate collectors and modified thiocarbonates used in complex ore beneficiation (e.g., Cu-Mo separation).

  • Selective Co-Collector: In its native form, it functions as a secondary collector, offering superior selectivity against iron sulfides (pyrite/pyrrhotite) compared to standard xanthates due to its lower ionic character and specific adsorption kinetics.

This guide details the synthesis, quality control, and application protocols for S-isopropyl o-methyl thiocarbonate, designed for researchers optimizing flotation circuits for refractory ores.

Chemical Profile & Mechanism

PropertySpecification
IUPAC Name S-propan-2-yl O-methyl thiocarbonate
CAS Number 38103-97-8
Formula

Molecular Weight 134.19 g/mol
Physical State Colorless to pale yellow liquid
Functional Group Thiolcarbonate Ester (

)
Stability Hydrolytically stable in neutral/acidic pH; degrades in high alkalinity.
Mechanistic Distinction

It is crucial to distinguish this molecule from its isomers used in flotation:

  • Thionocarbonates (

    
    ):  Stronger collectors, higher chemical activity.
    
  • Thiolcarbonates (

    
    , this molecule):  Lower collecting power but higher selectivity . The oxygen carbonyl reduces the electron density on the sulfur, making the chemisorption onto Cu/Mo sites more specific and less prone to non-specific adsorption on Pyrite (
    
    
    
    ).

Synthesis Protocol: Chloroformate Route

The most robust synthesis pathway for high-purity S-isopropyl o-methyl thiocarbonate involves the nucleophilic substitution of methyl chloroformate with isopropyl mercaptan (2-propanethiol).

Reagents Required
  • Methyl Chloroformate (98%+)

  • Isopropyl Mercaptan (2-Propanethiol)

  • Triethylamine (Et3N) or Pyridine (Acid Scavenger)

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and a nitrogen inlet. Maintain an inert atmosphere.

  • Solvation: Charge the flask with Isopropyl Mercaptan (1.0 equiv) and Triethylamine (1.1 equiv) dissolved in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the reaction mixture to 0°C using an ice/salt bath. Exothermic control is critical to prevent disulfide formation.

  • Addition: Dropwise add Methyl Chloroformate (1.05 equiv) over 60 minutes.

    • Reaction:

      
      
      
  • Digestion: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

  • Quenching: Quench with cold water.

  • Extraction: Wash the organic layer with:

    • 1x 1M HCl (to remove excess amine).

    • 1x Saturated

      
       (to remove acid traces).
      
    • 1x Brine.

  • Purification: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify via vacuum distillation (approx. 60-70°C at 10 mmHg) to obtain the clear liquid product.

Visualizing the Synthesis Logic

SynthesisPathway Figure 1: Synthesis Pathway via Chloroformate Route Reactants Reactants: Methyl Chloroformate Isopropyl Mercaptan Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C, DCM) Product S-Isopropyl O-Methyl Thiocarbonate Intermediate->Product Elimination of Cl- Byproduct Byproduct: Amine Hydrochloride Intermediate->Byproduct Salt Formation

Quality Control Protocol

Before using as a flotation intermediate, purity must be verified to ensure no residual mercaptans (which depress flotation) or chloroformates (which are toxic) remain.

Method: Gas Chromatography (GC-FID)

  • Column: DB-5 or equivalent (Non-polar capillary column, 30m).

  • Carrier Gas: Helium @ 1.5 mL/min.

  • Temperature Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Retention Time Reference:

    • Isopropyl Mercaptan: ~2.5 min

    • Methyl Chloroformate: ~3.1 min

    • Target Product: ~8.5 min

Acceptance Criteria:

  • Purity: >98.5%

  • Free Mercaptan: <0.1% (Critical for odor and performance control).

Application Protocol: Flotation Collector

When used as a collector (or co-collector with Xanthates), S-isopropyl o-methyl thiocarbonate exhibits "gentle" collecting power, ideal for the cleaning stages of copper flotation where rejecting pyrite is paramount.

Experimental Setup
  • Ore Type: Porphyry Copper (Chalcopyrite/Pyrite mix).

  • Equipment: Denver D-12 Laboratory Flotation Cell.

  • Baseline: Sodium Isopropyl Xanthate (SIPX).[1]

Bench Test Procedure
  • Grinding: Grind 1kg ore sample to

    
     in the presence of lime (pH regulator).
    
  • Conditioning (Stage 1): Transfer pulp to cell. Adjust pH to 10.5 using lime slurry.

  • Collector Addition:

    • Control: Add SIPX (20 g/t).

    • Test: Add S-isopropyl o-methyl thiocarbonate (15 g/t) + SIPX (5 g/t).

    • Note: Thiocarbonates often require longer conditioning times. Condition for 3 minutes .

  • Frother Addition: Add MIBC (Methyl Isobutyl Carbinol) at 10 g/t. Condition 1 min.

  • Aeration: Open air valve. Collect concentrate for 5 minutes.

  • Analysis: Dry, weigh, and assay concentrates for Cu and Fe.

Expected Results & Interpretation
ParameterSIPX Only (Control)Thiocarbonate Blend (Test)Interpretation
Cu Recovery (%) 88.5%87.0%Slight drop in gross recovery due to weaker kinetics.
Cu Grade (%) 18.2%24.5% Significant increase in concentrate quality.
Fe Recovery (%) 12.0%4.5% Major reduction in pyrite flotation.

Conversion to Thionocarbamates (Advanced)

While the prompt focuses on the thiocarbonate, advanced users often use this as a precursor to synthesize Thionocarbamates (e.g., Isopropyl Methyl Thionocarbamate) via catalytic rearrangement or amine reaction, although the O-alkyl thionochloroformate route is more common for that specific derivative.

However, if reacting S-isopropyl o-methyl thiocarbonate with an amine (


):


  • Result: This yields a Carbamate and releases Isopropyl Mercaptan. This is generally not the desired pathway for flotation collectors unless the carbamate itself is the target.

  • Critical Note: For flotation collector synthesis, ensure you are not confusing this molecule with O-Isopropyl S-Methyl Dithiocarbonate (a xanthate ester).

Flotation Mechanism Visualization

FlotationMechanism Figure 2: Selective Adsorption Mechanism on Copper vs. Pyrite Ore Ore Pulp (Cu + Fe Sulfides) Adsorption Selective Chemisorption (Targeting Cu sites) Ore->Adsorption Conditioning Reagent S-Isopropyl O-Methyl Thiocarbonate Reagent->Adsorption Dosing Pyrite Pyrite Surface (Weak Interaction) Adsorption->Pyrite Rejection Froth Hydrophobic Mineral-Bubble Complex Adsorption->Froth Cu Minerals Float Pyrite->Ore Remains in Tailings

References

  • Fluorochem. (2023). S-isopropyl O-methyl thiocarbonate Product Sheet. Retrieved from

  • ChemicalBook. (2023). CAS 38103-97-8 Properties and Safety. Retrieved from

  • Miller, J. D., & Du Plessis, R. (2002). Thiocarbonate collectors in pyrite flotation - Fundamentals and applications. University of Utah / CORE. Retrieved from

  • US Patent 4684459A. (1987). Collector compositions for the froth flotation of mineral values. Google Patents. Retrieved from

  • InterChem. (2023). Specialty Flotation Collectors and Thionocarbamates. Retrieved from

Sources

Application

radical reaction pathways involving S-alkyl thiocarbonates

Application Note: Radical Reaction Pathways Involving S-Alkyl & O-Alkyl Thiocarbonates Part 1: Executive Summary & Strategic Rationale In drug discovery, the thiocarbonyl group (C=S) is a "radical antenna"—a moiety uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radical Reaction Pathways Involving S-Alkyl & O-Alkyl Thiocarbonates

Part 1: Executive Summary & Strategic Rationale

In drug discovery, the thiocarbonyl group (C=S) is a "radical antenna"—a moiety uniquely capable of accepting radical species and directing fragmentation pathways with high selectivity. While often grouped generically, thiocarbonate derivatives function through two distinct mechanistic manifolds depending on the connectivity of the substrate:

  • O-Alkyl Thiocarbonates (Barton-McCombie): Drive C–O bond cleavage for deoxygenation.[1]

  • S-Alkyl Xanthates/Dithiocarbonates (Zard/RAFT): Drive C–S bond cleavage for degenerative radical transfer and C–C bond formation.

This guide provides a unified technical framework for utilizing these pathways to edit molecular scaffolds (deoxygenation) and construct complex aliphatic backbones (radical addition). We focus on replacing toxic stannanes with modern silane and photoredox protocols to meet pharmaceutical "Green Chemistry" standards.

Part 2: Mechanistic Pathways & Causality

The Thiocarbonyl "Switch"

The utility of thiocarbonates lies in the weakness of the C=S


-bond and the stability of the resulting carbon-centered radicals. The pathway is dictated by the stability of the leaving radical (

) versus the stability of the adduct.
  • Pathway A: Reductive Cleavage (Deoxygenation)

    • Substrate: O-Alkyl thiocarbonate (or O-alkyl xanthate).

    • Trigger: Silyl or Stannyl radical attack on Sulfur.

    • Fragmentation: The intermediate radical collapses to form a strong C=O bond (driving force), ejecting the alkyl radical (

      
      ) from the oxygen.
      
    • Outcome: Alcohol

      
       Alkane.[2]
      
  • Pathway B: Degenerative Transfer (Zard Reaction)

    • Substrate: S-Alkyl xanthate (Dithiocarbonate).[3]

    • Trigger: Peroxide initiation or Photoredox.

    • Mechanism: The S-alkyl group is ejected as a radical (

      
      ), adds to an olefin, and the resulting adduct radical attacks a fresh xanthate molecule.
      
    • Outcome: Intermolecular C–C bond formation (Additions).

Pathway Visualization

Thiocarbonate_Pathways Substrate_O O-Alkyl Thiocarbonate (R-O-C(=S)-X) Inter_O Intermediate A (C-O Cleavage Precursor) Substrate_O->Inter_O Cyclization/Adduct Substrate_S S-Alkyl Xanthate (R-S-C(=S)-O-Et) Inter_S Intermediate B (C-S Cleavage Precursor) Substrate_S->Inter_S Fragmentation Radical_In Radical Source (Si• or Sn•) Radical_In->Substrate_O Attack on S Radical_In->Substrate_S Attack on S Product_Deox Alkane (R-H) (Deoxygenation) Inter_O->Product_Deox β-scission (C-O break) + H-abstraction Product_CC Adduct (R-C-C-Xanthate) (C-C Bond Formation) Inter_S->Product_CC R• release + Olefin Trap + Xanthate Transfer

Caption: Divergent radical pathways of thiocarbonyls. Top (Blue): Barton-McCombie deoxygenation via C-O cleavage. Bottom (Red): Zard radical transfer via C-S cleavage.

Part 3: Experimental Protocols

Protocol A: Tin-Free Deoxygenation of Alcohols (Silane Method)

Replaces toxic Bu3SnH with benign silanes, critical for GMP compliance.

Reagents:

  • Substrate: Secondary alcohol converted to O-phenyl thionocarbonate.

  • Reductant: Phenylsilane (

    
    ) or PMHS (Polymethylhydrosiloxane).[2]
    
  • Initiator: AIBN (Azobisisobutyronitrile) or V-40.

  • Solvent: Toluene (degassed).

Step-by-Step Workflow:

  • Precursor Synthesis: React the alcohol (1.0 equiv) with phenyl chlorothionoformate (1.2 equiv) and Pyridine (2.0 equiv) in DCM at 0°C to RT. Purify the thionocarbonate via silica flash chromatography.

  • Reaction Setup: In a pressure tube or Schlenk flask, dissolve the thionocarbonate (1.0 mmol) in dry, degassed Toluene (0.1 M).

  • Reagent Addition: Add

    
     (2.0 equiv).
    
  • Initiation: Add AIBN (0.2 equiv). Note: For difficult substrates, add AIBN in two portions.

  • Thermal Activation: Heat to 85–90°C (reflux) under Argon. Monitor by TLC (disappearance of the bright yellow thionocarbonate spot).

  • Workup: Cool to RT. Concentrate in vacuo.

  • Purification: The siloxane byproducts are polar. Flash chromatography (Hexanes/EtOAc) easily isolates the deoxygenated alkane.

Self-Validation Check:

  • Color Change: The reaction mixture should fade from bright yellow/orange to colorless as the C=S bond is consumed.

  • TLC: The product will be non-polar (high Rf) compared to the starting material.

Protocol B: Intermolecular C–C Bond Formation (The Zard Reaction)

Uses S-alkyl xanthates to append alkyl chains to olefins. Ideal for library synthesis (Parallel Medicinal Chemistry).

Reagents:

  • Substrate: S-Alkyl xanthate (prepared from alkyl halide + potassium ethyl xanthate).

  • Trap: Electron-rich or electron-deficient olefin (e.g., Vinyl pivalate, N-vinyl pyrrolidone).

  • Initiator: DLP (Dilauroyl peroxide). Why DLP? It has a lower half-life temperature than AIBN, allowing stoichiometric radical generation without excessive heating.

  • Solvent: 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc).

Step-by-Step Workflow:

  • Setup: Dissolve S-alkyl xanthate (1.0 equiv) and Olefin (1.5–3.0 equiv) in degassed DCE (concentration 0.5 M – high concentration favors bimolecular addition over termination).

  • Reflux: Bring the solution to a gentle reflux (approx. 80°C).

  • Initiator Addition: Add DLP (0.1 equiv) solid or solution every 20 minutes.

    • Critical Insight: The Zard reaction is a degenerative chain process. It requires a constant flux of radicals to sustain the chain because the "adduct radical" is relatively stable. Total DLP required is often 1.2–1.5 equiv.

  • Monitoring: Continue additions until the starting xanthate is consumed (TLC/LCMS).

  • Workup: Evaporate solvent.

  • Purification: Flash chromatography. The product retains the xanthate group, allowing for a second radical iteration if desired.

Data Summary: Comparison of Methods

FeatureBarton-McCombie (Deoxygenation)Zard Reaction (C-C Bond)
Primary Bond Broken C–O (Alcohol derived)C–S (Alkyl halide derived)
Primary Bond Formed C–HC–C
Radical Source H-Donor (Sn-H, Si-H)Degenerative Transfer (Xanthate)
Key Intermediate Alkyl radical (

)
Adduct radical (

)
Retains Sulfur? No (Sulfur removed as byproduct)Yes (Product is a xanthate)

Part 4: Advanced Photoredox Application

Context: Recent advances utilize visible light to activate thiocarbonates under milder conditions, avoiding thermal initiation and tin.

Protocol C: Visible-Light Deoxygenation (Photoredox)

  • Catalyst:

    
     or organic dyes (Eosin Y).
    
  • Reductant: Hantzsch Ester or DIPEA.

  • Mechanism: Photo-excited catalyst reduces the thiocarbonyl group (SET), generating a radical anion that fragments.

Photoredox_Deox Light Blue Light (450 nm) Cat Photocatalyst (PC) Light->Cat Cat_Star PC* (Excited) Cat->Cat_Star Substrate O-Alkyl Thiocarbonate Cat_Star->Substrate SET (Reduction) Rad_Anion Radical Anion [R-O-C(S)-X]•- Substrate->Rad_Anion Frag Fragmentation Rad_Anion->Frag Prod Alkane (R-H) Frag->Prod + H-Source

Caption: Photoredox cycle for mild deoxygenation. SET reduction triggers fragmentation without high heat.

Part 5: References

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1574–1585. Link

  • Zard, S. Z. (1997). On the Trail of Xanthates: Some New Chemistry from an Old Functional Group. Angewandte Chemie International Edition, 36(7), 672–685. Link

  • Quiclet-Sire, B., & Zard, S. Z. (2006). The Degenerative Radical Transfer of Xanthates and Related Derivatives: An Unusually Powerful Tool for the Creation of Carbon–Carbon Bonds. Topics in Current Chemistry, 264, 201–236. Link

  • Zhang, L., & Jiao, L. (2019). Pyridine-Catalyzed Radical Borylation of Alkyl Halides. Journal of the American Chemical Society, 141(23), 9124–9128. (Demonstrates modern radical activation relevant to thiocarbonyl logic). Link

  • Ritter, T., et al. (2021). Site-selective trifluoromethylation of O-alkyl thiocarbonates. Organic Letters, 23(3), 808–813.[4] (Modern functionalization of thiocarbonates). Link

Sources

Method

synthesis of S-isopropyl o-methyl thiocarbonate from sodium isopropoxide and COS

Application Note: Synthesis of S-Alkyl O-Alkyl Thiocarbonates via Carbonyl Sulfide Subject: Protocol for the synthesis of S-methyl O-isopropyl thiocarbonate from sodium isopropoxide and COS. Part 1: Introduction & Strate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of S-Alkyl O-Alkyl Thiocarbonates via Carbonyl Sulfide Subject: Protocol for the synthesis of S-methyl O-isopropyl thiocarbonate from sodium isopropoxide and COS.

Part 1: Introduction & Strategic Analysis

Objective: To synthesize a mixed O,S-thiocarbonate ester using sodium isopropoxide and carbonyl sulfide (COS).

Scientific Correction & Nomenclature Clarification: The user requested the synthesis of "S-isopropyl O-methyl thiocarbonate" (


) starting from sodium isopropoxide .
However, the reaction of sodium isopropoxide (

) with COS yields the

-isopropyl thiocarbonate anion
(

). Subsequent alkylation with a methylating agent (e.g., Methyl Iodide) introduces the methyl group at the sulfur atom (S-alkylation is kinetically and thermodynamically favored over O-alkylation for thiocarbonate anions).

Therefore, the product synthesized from these specific reagents is


-methyl 

-isopropyl thiocarbonate
(

). Note: To synthesize the exact isomer requested (

-isopropyl

-methyl), one would typically reverse the starting materials: Sodium Methoxide + COS + Isopropyl Iodide.

This guide details the protocol for the reaction as defined by the starting materials provided (


), yielding 

-methyl

-isopropyl thiocarbonate
.

Part 2: Chemistry & Mechanism

The synthesis proceeds via a two-step one-pot sequence:

  • Nucleophilic Addition: The alkoxide oxygen attacks the electrophilic carbon of Carbonyl Sulfide (COS). The negative charge is delocalized onto the sulfur/oxygen, forming a sodium

    
    -alkyl thiocarbonate salt (often called a sodium monoxanthate).
    
  • S-Alkylation: The sulfur atom, being the softer and more nucleophilic site of the ambient anion, attacks the methyl iodide to form the neutral thiocarbonate ester.

Reaction Pathway Diagram

ReactionPathway Reactants Sodium Isopropoxide (iPr-ONa) Intermediate Sodium O-Isopropyl Thiocarbonate [iPr-O-C(=O)-S⁻ Na⁺] Reactants->Intermediate Nucleophilic Attack (Exothermic) COS Carbonyl Sulfide (O=C=S) COS->Intermediate Product S-Methyl O-Isopropyl Thiocarbonate (iPr-O-C(=O)-S-Me) Intermediate->Product S-Alkylation (SN2) MeI Methyl Iodide (Me-I) MeI->Product

Figure 1: Reaction pathway for the synthesis of S-methyl O-isopropyl thiocarbonate via COS insertion.

Part 3: Experimental Protocol

Safety Warning:

  • Carbonyl Sulfide (COS): Highly toxic gas (similar to

    
    ). Must be handled in a well-ventilated fume hood with a gas scrubber.
    
  • Sodium Isopropoxide: Moisture-sensitive and caustic.

  • Methyl Iodide: Carcinogen and volatile alkylating agent.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]QuantityRole
Sodium Isopropoxide 82.081.08.2 g (100 mmol)Nucleophile
Isopropanol (Anhydrous) 60.10Solvent100 mLSolvent
Carbonyl Sulfide (COS) 60.071.2~2.9 L (gas)Electrophile
Methyl Iodide (MeI) 141.941.115.6 g (6.8 mL)Alkylating Agent
Diethyl Ether 74.12-200 mLExtraction

(Note: Sodium isopropoxide can be purchased or prepared in situ by reacting Sodium metal with excess anhydrous Isopropanol).

Step-by-Step Procedure

1. Preparation of Sodium O-Isopropyl Thiocarbonate (The Salt)

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube (reaching below the solvent surface), a thermometer, and a condenser topped with a drying tube (

    
    ).
    
  • Solvation: Charge the flask with Sodium Isopropoxide (8.2 g) and Anhydrous Isopropanol (100 mL) under nitrogen atmosphere. Stir until dissolved.

    • Alternative In-Situ: Add Sodium metal (2.3 g) to Isopropanol (120 mL) and reflux until H2 evolution ceases.

  • COS Addition: Cool the solution to 0–5 °C using an ice bath.

  • Bubbling: Slowly bubble Carbonyl Sulfide (COS) gas through the solution.

    • Observation: The reaction is exothermic.[3] Control the rate to keep T < 10 °C.

    • Endpoint: A white precipitate (Sodium O-isopropyl thiocarbonate) typically forms. Continue bubbling for 30 minutes after saturation (approx. 1.2 equivalents).[2]

  • Purging: Stop COS flow. Purge the headspace with Nitrogen for 10 minutes to remove excess toxic COS.

2. Methylation (S-Alkylation)

  • Addition: To the stirred suspension/solution at 0 °C, add Methyl Iodide (6.8 mL) dropwise via a syringe over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.

    • Mechanism:[1][4][5][6] The white precipitate of the sodium salt will gradually disappear as the product (an oil) forms and Sodium Iodide (NaI) precipitates (or dissolves depending on concentration).

  • Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexanes) or GC-MS. The starting alkoxide/salt should be consumed.

3. Workup & Purification

  • Quench: Pour the reaction mixture into Ice-Water (150 mL) .

  • Extraction: Extract the aqueous mixture with Diethyl Ether (3 x 50 mL) .

    • Note: The product is an organic ester and will partition into the ether layer.

  • Washing: Wash the combined organic layers with:

    • Water (50 mL)

    • Brine (50 mL)

  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

    
    ) . Filter.
    
  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator, bath T < 40 °C).

    • Caution: The product is a low-molecular-weight ester; avoid high vacuum or high heat to prevent loss of product.

  • Distillation: Purify the crude pale-yellow oil by vacuum distillation.

    • Target: Collect the fraction corresponding to S-methyl O-isopropyl thiocarbonate (Expected bp: ~130–140 °C at atm, or ~50–60 °C at 15 mmHg).

Part 4: Characterization & Validation

The identity of the product, S-methyl O-isopropyl thiocarbonate , is confirmed by the specific connectivity of the methyl and isopropyl groups relative to the carbonyl core.

TechniqueExpected SignalStructural Assignment
IR Spectroscopy ~1710–1730 cm⁻¹C=O Stretch (Thiocarbonate ester)
¹H NMR (CDCl₃)δ 1.30 (d, 6H)Isopropyl Methyls (

)
δ 2.35 (s, 3H)S-Methyl (

)
δ 5.10 (sept, 1H)Isopropyl Methine (

)
¹³C NMR ~δ 12-15S-Methyl Carbon
~δ 22Isopropyl Methyl Carbons
~δ 72Isopropyl Methine Carbon (O-linked)
~δ 170Carbonyl Carbon (

)

Distinction from Isomer:

  • Target synthesized (

    
    ):  The methyl group is on Sulfur. S-Me protons typically appear at 2.3–2.4 ppm .
    
  • Hypothetical Isomer (

    
    ):  The methyl group is on Oxygen. O-Me protons typically appear at 3.7–3.8 ppm .
    
  • Validation: The absence of a singlet near 3.8 ppm confirms the formation of the S-methyl ester, validating the regioselectivity of the alkylation.

References

  • Drake, N. L., & Cooke, G. B. (1932). Methyl Isopropyl Carbinol.[7] Organic Syntheses, 12, 50. Link (Context on alkoxide reactivity).

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.
  • Degani, I., Fochi, R., & Regondi, V. (1993). Thiocarbonates: Synthesis and Reactivity. Synthesis, 1993(1), 1-18.
  • Canadian Science Publishing. (n.d.). Synthesis, spectroscopic and structural studies of O-methyl and O-isopropyl monothiocarbonate derivatives. Canadian Journal of Chemistry. Link (Specific confirmation of Sodium O-isopropyl thiocarbonate salts).

Sources

Application

procedure for converting S-isopropyl o-methyl thiocarbonate to isopropyl thiol

Application Note: High-Yield Synthesis of Isopropyl Thiol via Alkaline Hydrolysis of S-Isopropyl O-Methyl Thiocarbonate Executive Summary This application note details the protocol for the conversion of S-isopropyl O-met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Isopropyl Thiol via Alkaline Hydrolysis of S-Isopropyl O-Methyl Thiocarbonate

Executive Summary

This application note details the protocol for the conversion of S-isopropyl O-methyl thiocarbonate to isopropyl thiol (2-propanethiol). This transformation is the final cleavage step often associated with the Newman-Kwart rearrangement sequence or thiocarbonate-based protection strategies.

The procedure utilizes a base-mediated hydrolysis (saponification) followed by controlled acidification. Due to the high volatility (bp 52–58 °C) and potent olfactory threshold of isopropyl thiol, this guide prioritizes yield optimization through volatility management and strict odor abatement protocols .

Mechanistic Insight

The conversion proceeds via nucleophilic acyl substitution. The thiocarbonate moiety possesses two potential leaving groups: the methoxide (


) and the isopropyl thiolate (

).

Under basic conditions, the hydroxide ion attacks the carbonyl carbon. The reaction is driven by the expulsion of the thiolate anion, which is a superior leaving group (


 of conjugate acid 

10) compared to the alkoxide (

of conjugate acid

16). The resulting thiolate is trapped as a salt until the final acidification step releases the free thiol.

Figure 1: Reaction Mechanism

ThiocarbonateHydrolysis SM S-Isopropyl O-Methyl Thiocarbonate TS Tetrahedral Intermediate SM->TS Nucleophilic Attack OH OH- (Base) OH->TS Prod_Salt Isopropyl Thiolate (iPr-S-) TS->Prod_Salt Collapse & Expulsion Carbonate Methyl Carbonate Byproduct TS->Carbonate Final Isopropyl Thiol (iPr-SH) Prod_Salt->Final Protonation Acid H+ (Quench) Acid->Final

Caption: Base-mediated cleavage of the acyl-sulfur bond followed by acidic quench.

Critical Process Parameters (CPP)

The following parameters are decisive for reaction success and safety.

ParameterSpecificationRationale
Solvent System Methanol / Water (3:1)Ensures solubility of both the organic thiocarbonate and the inorganic base (KOH/NaOH).
Base Equivalents 2.5 – 3.0 eq.Excess base is required to drive the equilibrium and ensure full consumption of the starting material.
Reaction Temp Reflux (~65–70 °C)Necessary to overcome the activation energy of the thiocarbamate/carbonate cleavage.
Quench pH pH < 2Full protonation of the thiolate (

) to the thiol (

) is required for extraction.
Isolation Solvent Pentane or DCMCritical: The product boils at ~52 °C. High-boiling solvents (e.g., Toluene) will make distillation impossible. Pentane (bp 36 °C) allows fractional separation.

Detailed Experimental Protocol

Safety Warning: Isopropyl thiol has an extremely low odor threshold (skunk-like). All work must be performed in a high-efficiency fume hood.

Equipment Setup & Odor Control

Before opening any reagent bottles, set up the odor abatement system.

Figure 2: Experimental Setup with Odor Abatement

Setup Reaction Reaction Flask (Reflux) Condenser Reflux Condenser (Water Cooled) Reaction->Condenser Vapor Trap1 Trap 1: Empty (Anti-suckback) Condenser->Trap1 Vent Line Manifold Inert Gas (Nitrogen) Manifold->Reaction Inert Atmosphere Trap2 Trap 2: Bleach (NaOCl + Water) Trap1->Trap2 Bubbler Exhaust Fume Hood Exhaust Trap2->Exhaust

Caption: Closed-loop setup ensuring all effluent gas passes through an oxidizing bleach trap.

Hydrolysis Procedure
  • Charge: To a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add S-isopropyl O-methyl thiocarbonate (10.0 g, 74.5 mmol).

  • Solvent: Add Methanol (40 mL) and stir to dissolve.

  • Base Addition: Prepare a solution of KOH (12.5 g, 223 mmol, 3.0 eq) in Water (15 mL). Add this solution dropwise to the RBF.

    • Note: An exotherm may occur; cool with a water bath if necessary.

  • Reflux: Attach the reflux condenser (connected to the bleach trap). Heat the mixture to reflux (bath temp ~75 °C) for 3–5 hours.

    • Monitoring: Monitor by TLC (SiO2, 10% EtOAc/Hexanes) or GC-MS. The starting material spot/peak should disappear.

  • Cooling: Allow the reaction to cool to room temperature. The mixture now contains potassium isopropyl thiolate (odorless salt) and potassium methyl carbonate.

Acidification & Isolation (Crucial Step)

Caution: Upon acidification, the free thiol (volatile and smelly) is generated.

  • Concentration (Optional): If the volume is excessive, carefully concentrate the methanol on a rotary evaporator. Do not evaporate to dryness.

    • Safety: The rotovap exhaust must be vented into a bleach trap.

  • Acidification: Place the flask in an ice bath (0 °C). Carefully acidify the aqueous residue with 2M HCl until pH ~1.

    • Observation: An oil layer (the thiol) will separate.

  • Extraction: Extract the mixture immediately with Pentane (3 x 30 mL).

    • Why Pentane? Its boiling point (36 °C) is sufficiently lower than the product (52 °C) to allow separation via distillation. Using Ether (34 °C) is also acceptable.

  • Washing: Wash the combined organic layers with brine (20 mL). Dry over anhydrous

    
    .
    
  • Filtration: Filter the drying agent.[1] Rinse with a minimal amount of pentane.

Purification
  • Distillation: Transfer the filtrate to a distillation apparatus equipped with a Vigreux column (to prevent co-distillation).

  • Fraction 1 (Solvent): Distill off the Pentane at ambient pressure (Head temp ~36 °C).

  • Fraction 2 (Product): Collect the fraction boiling between 50–55 °C .

    • Yield: Typical isolated yields range from 75–85%.

    • Storage: Store under nitrogen at 4 °C.

Validation & QC

TestExpected ResultNotes
1H NMR (CDCl3) Doublet (~1.3 ppm, 6H), Septet (~3.1 ppm, 1H), Doublet (~1.5 ppm, SH)The SH proton couples with the CH proton (

Hz).
GC-MS Molecular Ion (

) = 76 m/z
Look for [M-1]+ peak (75 m/z) typical of thiols.
Odor Characteristic "skunk" / gas leak odorIf odorless, the product has oxidized to the disulfide.

Troubleshooting - Disulfide Formation: If the product shows a mass of 150 m/z (Disulfide dimer), oxidation occurred during workup.

  • Remedy: Add Zinc powder and dilute HCl to the mixture to reduce the disulfide back to the thiol during the extraction phase.

References

  • Newman, M. S.; Karnes, H. A. "The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates." Journal of Organic Chemistry, 1966 , 31(12), 3980–3984.

  • Organic Syntheses. "2-Naphthalenethiol (Hydrolysis of Thiocarbamates)." Org.[1][2] Synth.1971 , 51, 139.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6364, 2-Propanethiol." PubChem, 2024 . [3]

  • University of Washington EH&S. "Stench Chemicals (Thiols) Standard Operating Procedure." UW Research Safety, 2023 .

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for S-isopropyl o-methyl thiocarbonate crude reaction mixture

The following Technical Support Guide addresses the purification and handling of S-Isopropyl O-Methyl Thiocarbonate (CAS: 38103-97-8). This guide is structured for organic chemists and process engineers involved in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the purification and handling of S-Isopropyl O-Methyl Thiocarbonate (CAS: 38103-97-8). This guide is structured for organic chemists and process engineers involved in pharmaceutical intermediate synthesis.

[1]

Product Identity: S-Isopropyl O-Methyl Thiocarbonate Chemical Formula:


Common Application:  Reagent for introducing protecting groups; intermediate in radical chemistry and flotation agents.[1]

Executive Summary: The Purification Challenge

The crude reaction mixture of S-isopropyl O-methyl thiocarbonate typically contains unreacted isopropyl mercaptan (thiol), methyl chloroformate, and disulfide byproducts.[1] The primary challenges are:

  • Odor Control: Isopropyl mercaptan has a detection threshold in the ppb range (skunk/rotten egg odor).

  • Thermal Instability: Thiocarbonates can disproportionate at high temperatures.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions if contact time is prolonged.

Troubleshooting & FAQs

Direct solutions to common operator issues.

Q1: The crude mixture has an overwhelming "rotten egg" odor. How do I eliminate it?

Diagnosis: Presence of unreacted Isopropyl Mercaptan (2-Propanethiol) .[1] Solution: Do not rely on rotary evaporation alone; this will contaminate your equipment and laboratory air.

  • Step 1 (Bulk Removal): Perform a cold (

    
    ) wash with 
    
    
    
    .[1] The thiol (
    
    
    ) forms a water-soluble thiolate (
    
    
    ).[1]
  • Step 2 (Trace Removal): If odor persists in the organic layer, wash with a dilute (

    
    ) sodium hypochlorite (bleach) solution.[1] Warning: High concentrations may oxidize the thiocarbonate sulfur.
    
  • Step 3 (Waste Treatment): Treat all aqueous waste streams with bleach before disposal to neutralize the thiolate.

Q2: I see a secondary peak in the GC trace with a higher retention time. What is it?

Diagnosis: Likely Diisopropyl Disulfide (


).[1]
Cause:  Oxidation of the starting thiol during the reaction or workup.
Solution:  Disulfides have significantly higher boiling points than the thiocarbonate.
  • Action: Use Vacuum Fractional Distillation . The disulfide will remain in the pot residue or distill in a later fraction.

Q3: My product yield dropped significantly after the caustic wash.

Diagnosis: Hydrolysis of the thiocarbonate ester. Cause: Contact time with the base was too long, or the temperature was too high. Solution:

  • Keep the caustic wash temperature below

    
     .
    
  • Limit contact time to < 5 minutes per wash.

  • Immediately neutralize/buffer the organic layer with saturated

    
     or brine.
    
Q4: The product is turning yellow/orange during distillation.

Diagnosis: Thermal Decomposition . Solution:

  • Switch to High-Vacuum Distillation (

    
    ) to lower the boiling point.
    
  • Ensure the heating bath does not exceed

    
    . Thiocarbonates can undergo rearrangement (Newman-Kwart type) or elimination at high temperatures.[1]
    

Detailed Purification Protocols

Protocol A: Oxidative Workup (The "Odor-Killer" Method)

Use this as the primary isolation method to ensure safety and odor control.

Reagents:

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )[1]
    
  • Wash 1:

    
     (Cold)[1]
    
  • Wash 2:

    
    
    
    
    
    (Bleach)[1]
  • Drying: Anhydrous

    
    [1]
    

Procedure:

  • Dilute: Dilute the crude reaction mixture with DCM (1:1 v/v).

  • Quench: Cool the mixture to

    
    . Slowly add water to quench residual chloroformate/acid chlorides.
    
  • Alkaline Wash: Wash with cold

    
     (
    
    
    
    per mole scale).[1]
    • Mechanism:[1][2][3][4] Converts

      
      .
      
  • Oxidative Polish: Wash the organic layer briefly with

    
    
    
    
    
    .
    • Mechanism:[1][2][3][4] Oxidizes residual thiol to sulfonate/disulfide (removes odor).[1]

  • Neutralize: Wash with Saturated Brine (

    
    ).
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo (vent pump to fume hood).
    
Protocol B: Vacuum Fractional Distillation

Required for high-purity (>98%) applications.[1]

Equipment:

  • Vigreux column (15-20 cm) or packed column.[1]

  • Vacuum pump capable of

    
    .
    
  • Manometer.

Parameters (Estimated):

FractionPressure (mmHg)Vapor Temp (

)
Composition
F1 (Fore-run) 2-5< 40Solvent, traces of thiol
F2 (Product) 2-5 60 - 75 S-Isopropyl O-Methyl Thiocarbonate
F3 (Residue) 2-5> 90Disulfides, Carbonates

Note: Boiling points are estimates based on structural homologs (e.g., S-ethyl derivative).[1] Always perform a pilot distillation.[1]

Decision Logic & Workflow

The following diagram illustrates the critical decision paths for purifying the crude mixture based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckOdor Check Odor / GC Analysis Start->CheckOdor HighThiol High Thiol Content (Strong Odor) CheckOdor->HighThiol Thiol Detected HighDisulfide High Disulfide Content (Late Eluting Peak) CheckOdor->HighDisulfide Disulfide Detected CleanProfile Clean Profile (Minor Impurities) CheckOdor->CleanProfile High Purity CausticWash Protocol A: Cold Caustic Wash (1N NaOH, <5°C) HighThiol->CausticWash Distillation Protocol B: Vacuum Distillation (<5 mmHg) HighDisulfide->Distillation CleanProfile->Distillation Optional Polish BleachPolish Oxidative Polish (1% NaOCl) CausticWash->BleachPolish BleachPolish->Distillation If High Purity Req. FinalProduct Pure S-Isopropyl O-Methyl Thiocarbonate Distillation->FinalProduct

Figure 1: Purification logic flow.[1][5][6] Prioritize chemical washing for thiol removal before thermal purification.

References

  • ChemicalBook. (2025). S-isopropyl O-methyl thiocarbonate Properties and Safety.[1][7] Retrieved from [1]

  • Organic Syntheses. (1941).[8][9] Methyl Isothiocyanate (Related Thiocarbonyl Chemistry).[1] Org.[7][8][9][10] Synth. 21, 81. Retrieved from [1]

  • Chevron Phillips Chemical. (2023). Isopropyl Mercaptan Safety Data Sheet (Odor Removal).[1] Retrieved from [1]

  • National Institutes of Health (NIH). S-Ethyl O-methyl thiocarbonate (Structural Homolog Data).[1] PubChem.[11] Retrieved from [1]

Sources

Optimization

stability of S-isopropyl o-methyl thiocarbonate at room temperature

The following technical guide is structured as a Tier-3 Support Resource for S-isopropyl O-methyl thiocarbonate (CAS 38103-97-8) . It synthesizes specific chemical properties with field-application protocols to address s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for S-isopropyl O-methyl thiocarbonate (CAS 38103-97-8) . It synthesizes specific chemical properties with field-application protocols to address stability concerns.

Topic: Stability Profile, Degradation Diagnostics, and Handling Protocols Ticket ID: CHEM-SUP-38103 Support Level: Senior Application Scientist

Executive Summary: Is it Stable at Room Temperature?

Short Answer: Conditionally Stable. S-isopropyl O-methyl thiocarbonate is kinetically stable at room temperature (20–25°C) only if stored under strictly anhydrous conditions. It is not thermodynamically stable against hydrolysis.

While it resists spontaneous thermal decomposition (pyrolysis) below 100°C, it is highly susceptible to nucleophilic attack by moisture , leading to rapid degradation. Users often mistake hydrolytic decomposition for thermal instability.

Stability Data Snapshot
ParameterStatusCritical Limit / Note
Thermal Stability High (RT)Stable up to ~150°C in absence of nucleophiles [1].
Hydrolytic Stability Low Decomposes in moist air;

decreases with pH > 7.
Oxidative Stability ModerateSlow oxidation to disulfides if thiol is liberated.
Shelf Life 12 MonthsIf stored at 2–8°C under Argon/Nitrogen.
Odor Profile DiagnosticPure: Faint ester. Degraded: Strong garlic/skunk (Thiol).

Diagnostic Troubleshooting (Q&A)

Use this section to identify if your reagent has been compromised.

Q1: My sample has developed a pungent, garlic-like or skunky odor. Is it still usable?

Verdict: Critical Failure. Analysis: The compound has undergone hydrolysis.[1][2][3] The "skunky" smell is isopropyl thiol (2-propanethiol) , a primary degradation product.

  • Mechanism: Moisture attacks the carbonyl carbon, displacing the thiolate group (a good leaving group).

  • Action: Discard the sample. The presence of free thiol will interfere with radical polymerizations (RAFT) or nucleophilic substitutions by acting as a chain transfer agent or competing nucleophile.

Q2: There is pressure buildup in the storage vial.

Verdict: Advanced Degradation. Analysis: The hydrolysis pathway releases Carbon Dioxide (


)  gas.
  • Reaction:

    
    
    
  • Action: Vent carefully in a fume hood. Do not use for quantitative stoichiometry.

Q3: The liquid has turned cloudy or yellow.

Verdict: Contamination. Analysis: Pure S-isopropyl O-methyl thiocarbonate is a clear, colorless liquid.

  • Cloudiness: Indicates phase separation of water or formation of solid polymeric byproducts (if stored near radical sources).

  • Yellowing: Often indicates oxidation of the liberated thiol into disulfides (

    
    ), which are yellow oils.
    

Deep Dive: Mechanisms of Decomposition

Understanding why the compound fails allows you to prevent it. We distinguish between Hydrolysis (the primary RT risk) and Thermal Elimination (a high-temp risk).

DOT Diagram: Degradation Pathways

The following diagram illustrates the competing pathways. Note that Pathway A (Hydrolysis) is the dominant failure mode at room temperature.

DegradationPathways Compound S-Isopropyl O-Methyl Thiocarbonate Tetrahedral Tetrahedral Intermediate Compound->Tetrahedral Nucleophilic Attack (RT, Moisture) TransitionState Ei Transition State Compound->TransitionState Pyrolysis Water H2O (Moisture) Water->Tetrahedral Heat Heat (>150°C) Heat->TransitionState Thiol Isopropyl Thiol (Garlic Odor) Tetrahedral->Thiol Elimination 1 Methanol Methanol Tetrahedral->Methanol Elimination 2 CO2 CO2 (Gas) Tetrahedral->CO2 Decarboxylation COS Carbonyl Sulfide TransitionState->COS Decomposition Ether Methyl Isopropyl Ether TransitionState->Ether Rearrangement

Caption: Figure 1. Pathway A (Hydrolysis) is the dominant degradation mode at room temperature, releasing thiol and CO2. Pathway B (Pyrolysis) requires high activation energy.

Mechanistic Explanation
  • Hydrolytic Instability (The RT Killer): The carbonyl carbon in thiocarbonates is electrophilic. The

    
     group is a pseudo-halogen-like leaving group (thiolate 
    
    
    
    ). Upon water attack, the molecule fragments into methanol,
    
    
    , and isopropyl thiol [2, 3]. This is accelerated by trace acids or bases.
  • Thermal Stability: Unlike xanthates (

    
    ), which undergo Chugaev elimination at relatively low temperatures (~100°C), S-alkyl thiocarbonates (
    
    
    
    ) are more thermally robust. Significant pyrolysis typically requires temperatures >150°C or gas-phase conditions [1]. Therefore, refrigeration is primarily to prevent hydrolysis (by lowering kinetic energy of water attack), not to prevent thermal explosion.

Validated Handling Protocols

To ensure data integrity in your experiments, follow these "Self-Validating" protocols.

Storage Protocol
  • Primary: Store at 2–8°C (Refrigerator).

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Glass vial with a PTFE-lined cap. Avoid rubber septa for long-term storage, as thiols (if formed) can permeate or degrade rubber.

  • Desiccant: Store the vial inside a secondary jar containing activated molecular sieves or Drierite™.

Usage Protocol (The "Sniff & Shift" Test)

Before using this reagent in critical steps (e.g., peptide protection or RAFT polymerization):

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Olfactory Check: Crack the vial slightly.

    • Sweet/Ester smell:Pass.

    • Garlic/Skunk smell:Fail. Perform purification.

  • Purification (If degraded):

    • If the sample is yellow or smelly but valuable, dissolve in

      
      , wash with 1M 
      
      
      
      (to remove free thiol) and Brine, dry over
      
      
      , and concentrate. Note: This removes the degradation product but does not reverse the loss of titer.
Analytical Validation (NMR)
  • 1H NMR (CDCl3):

    • Intact: Singlet at

      
       ppm (
      
      
      
      ). Septet at
      
      
      ppm (
      
      
      ).
    • Degraded: Appearance of broad singlet at

      
       ppm (
      
      
      
      ) and shift of the isopropyl methine.

References

  • Taylor, R. (1975). The mechanism of thermal eliminations.[4] Part 15. Abnormal rate spread in pyrolysis of alkyl methyl carbonates and S-alkyl O-methyl carbonates. Journal of the Chemical Society, Perkin Transactions 2, (10), 1025-1029. Link

  • Castro, E. A., & Gil, F. J. (2005). Kinetics and mechanism of the aminolysis of O-aryl S-methyl thiocarbonates. International Journal of Chemical Kinetics, 37(6), 348-354. Link

  • Guckian, K. M., et al. (2000). Hydrolysis of thiocarbonates: Differential reactivity. Journal of Organic Chemistry.

Sources

Troubleshooting

troubleshooting low yields in S-isopropyl o-methyl thiocarbonate aminolysis

Technical Support Center: Troubleshooting S-Isopropyl O-Methyl Thiocarbonate Aminolysis Executive Summary & Reaction Logic You are likely utilizing S-isopropyl O-methyl thiocarbonate as a methoxycarbonylating agent to co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting S-Isopropyl O-Methyl Thiocarbonate Aminolysis

Executive Summary & Reaction Logic

You are likely utilizing S-isopropyl O-methyl thiocarbonate as a methoxycarbonylating agent to convert an amine into a methyl carbamate (carbamate protection or pharmacophore installation).[1]

The Core Reaction:



The Chemical Logic: This reaction relies on the nucleophilic acyl substitution mechanism.[1] The success of this transformation is dictated by the "Leaving Group Hierarchy."[1]

  • Leaving Group 1: Isopropyl Thiolate (

    
    ) 
    
    
    
    pKa of conjugate acid
    
    
    10.5 (Good LG)
  • Leaving Group 2: Methoxide (

    
    ) 
    
    
    
    pKa of conjugate acid
    
    
    15.5 (Poor LG)

The Problem: Low yields typically stem from incomplete conversion (due to steric hindrance of the isopropyl group), equilibrium reversal (failure to trap the thiol), or competitive hydrolysis (wet solvents).[1]

Diagnostic Decision Matrix

Use this matrix to identify your specific failure mode before proceeding to the protocols.

Observation (LCMS/TLC) Primary Cause Immediate Action
Starting Material (SM) Remains Low Nucleophilicity / Steric HindranceIncrease Temperature to 60°C; Switch solvent to DMF/DMSO.[1]
SM Consumed, No Product Hydrolysis (Formation of Carbonic Acid/CO2)Dry solvents (Karl Fischer < 100 ppm); Use anhydrous base.[1]
Wrong Product (Thiocarbamate) Incorrect Leaving Group DepartureRare.[1] Indicates catalyst interference or extreme conditions favoring methoxide loss.[1]
Product Present, Low Isolated Yield Volatility or Workup LossMethyl carbamates can be volatile or water-soluble.[1] Avoid high-vac; salt out aqueous layer.[1]
Strong "Skunk" Odor Residual Isopropyl ThiolOxidative workup (Bleach/Peroxide) required to quench thiol.[1]

Mechanistic Pathway & Failure Points (Visualized)

The following diagram illustrates the reaction energy landscape and where the "yield leaks" occur.

Aminolysis_Pathway cluster_0 Critical Control Point Start Reagents (Amine + Thiocarbonate) Tetra_Int Tetrahedral Intermediate (T±) Start->Tetra_Int Nucleophilic Attack (Rate Limiting if bulky) Hydrolysis Hydrolysis (Amine + CO2 + iPrSH) Start->Hydrolysis Wet Solvent (H2O Attack) Prod_Carbamate Target Product (Methyl Carbamate) + iPr-SH Tetra_Int->Prod_Carbamate Favored Path (Expulsion of iPrS-) Prod_Thiocarb Side Product (Thiocarbamate) + MeOH Tetra_Int->Prod_Thiocarb Disfavored Path (Expulsion of MeO-)

Figure 1: Mechanistic bifurcation. The green path represents the thermodynamic preference for thiolate expulsion.[1] Red paths indicate common yield-loss scenarios.

Detailed Troubleshooting Protocols

Scenario A: Reaction Stalls (Steric Hindrance)

The S-isopropyl group is bulkier than the standard S-methyl or S-ethyl reagents.[1] If your amine is secondary or has alpha-branching, the attack on the carbonyl is kinetically slow.[1]

  • The Fix: Catalytic Activation Add 4-Dimethylaminopyridine (DMAP) (10-20 mol%). DMAP acts as a nucleophilic catalyst, attacking the thiocarbonate to form a highly reactive N-acylpyridinium intermediate, which is then rapidly attacked by your amine.[1]

  • Protocol:

    • Dissolve Amine (1.0 equiv) and Thiocarbonate (1.2 equiv) in MeCN or DMF.[1]

    • Add DIPEA (2.0 equiv) to neutralize the generated thiol.[1]

    • Add DMAP (0.1 equiv).[1]

    • Heat to 50–60°C. Monitor by LCMS.

Scenario B: Equilibrium Reversal (Thiol Inhibition)

The byproduct, isopropyl thiol (


), is a nucleophile.[1] In a closed system, it can attack the product, regenerating the starting material (though the equilibrium favors the carbamate, high thiol concentrations slow the kinetics).
  • The Fix: Thiol Scavenging You must remove the thiol from the equilibrium.[1]

    • Method 1 (Physical):

      
       has a boiling point of ~58°C. If your amine is stable, reflux in THF (66°C) or MeCN (82°C) with an open reflux condenser (under N2 flow) to strip the thiol from the mixture.
      
    • Method 2 (Chemical): Use an inorganic base like K₂CO₃ in DMF.[1] The base deprotonates the thiol (

      
      ), forming a salt that precipitates or is solvated, preventing reverse protonation/attack.[1]
      
Scenario C: Hydrolysis (The "Invisible" Product)

If your thiocarbonate quality is poor or solvents are wet, water competes with the amine.[1]



  • Symptom: Gas evolution (CO2) and disappearance of reagent, but no carbamate formation.[1]

  • The Fix:

    • Dry solvents over molecular sieves (3Å or 4Å) for 24h.[1]

    • Verify reagent integrity via H-NMR (Look for the isopropyl septet shifting).[1]

Optimized Standard Operating Procedure (SOP)

This protocol is designed to maximize yield for S-isopropyl O-methyl thiocarbonate aminolysis.[1]

Reagents:

  • Substrate Amine (1.0 mmol)

  • S-Isopropyl O-Methyl Thiocarbonate (1.2 – 1.5 mmol)[1]

  • Base: Triethylamine (Et3N) or DIPEA (2.0 mmol)

  • Catalyst: DMAP (0.1 mmol) - Optional, for unreactive amines[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.

  • Dissolution: Add the Amine and Base to the solvent (0.2 M concentration). Stir for 5 mins.

  • Addition: Add S-Isopropyl O-Methyl Thiocarbonate dropwise via syringe.

    • Why? Prevents local high concentrations that might favor side reactions.[1]

  • Reaction: Stir at Room Temperature (RT) for 4 hours.

    • Check Point: Take an aliquot for TLC/LCMS.[1]

    • If SM remains: Heat to 50°C or add DMAP.

  • Workup (Crucial for Odor Control):

    • Dilute reaction with EtOAc.[1]

    • Wash 1: 1M HCl (if product is not acid-sensitive) to remove excess amine/DMAP.[1]

    • Wash 2: 10% NaOCl (Bleach) or dilute H2O2.

      • Scientific Rationale: This oxidizes the smelly

        
         (thiol) to the disulfide (
        
        
        
        ) or sulfonic acid, which is odorless and water-soluble.[1] Do not skip this if you value your lab mates.
    • Wash 3: Brine.[1]

  • Isolation: Dry over Na2SO4, filter, and concentrate.

Frequently Asked Questions (FAQs)

Q: Why use the S-isopropyl reagent instead of the S-methyl analog? A: The S-isopropyl reagent is often chosen for its stability.[1] S-methyl thiocarbonates are more reactive but can hydrolyze faster upon storage.[1] The isopropyl group adds steric bulk that stabilizes the reagent against ambient moisture, although it slightly slows the desired aminolysis.[1]

Q: I see a side product with M+16 mass. What is it? A: This is likely the oxidation of your product or the reagent.[1] If you are using DMSO as a solvent at high temperatures, or if you used bleach in the workup without quenching, you might have formed an N-oxide (if tertiary amine) or sulfoxide side products.[1] Ensure your workup oxidant is quenched with sodium thiosulfate.[1]

Q: Can I use this reagent to make Thiocarbamates (


)? 
A:  Generally, no .[1] To make the thiocarbamate, the amine would need to displace the methoxide (

).[1] Since thiolate (

) is a much better leaving group (pKa ~10) than alkoxide (pKa ~16), the reaction almost exclusively yields the carbamate (

). If you need the thiocarbamate, you should use an S,S-dithiocarbonate or a different synthetic route involving isocyanates and thiols [1].[1]

Q: My yield is 40%. Where is the rest? A: If the conversion is 100%, check the aqueous layer.[1] Methyl carbamates of small amines are surprisingly water-soluble .[1]

  • Test: Saturate your aqueous layer with NaCl (solid) and extract with DCM (dichloromethane) instead of EtOAc. DCM is better for extracting polar carbamates.[1]

References

  • Mechanism of Aminolysis & Leaving Group Effects: Castro, E. A. (2005).[1] Kinetics and mechanisms of the aminolysis of thioesters and thiocarbonates. Chemical Reviews, 105(6), 1-25.[1]

  • Thiolate vs. Alkoxide Nucleofugality: Jencks, W. P., & Gilchrist, M. (1968).[1] Nonlinear structure-reactivity correlations.[1] The reactivity of nucleophilic reagents toward esters.[1][2] Journal of the American Chemical Society, 90(10), 2622–2637.[1]

  • Synthesis of Carbamates via Carbonates: Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[1]

  • Odor Control in Thiol Chemistry: Common Lab Practice: Oxidation of thiols to disulfides/sulfonates using hypochlorite (Bleach) is the standard safety protocol for quenching thiocarbonyl reactions.

Sources

Optimization

Technical Support Center: Thiocarbonate Ester Stability &amp; Storage

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research environment. Ticket ID: TCE-STAB-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research environment.

Ticket ID: TCE-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Scope: Thionocarbonates (


), Thiolcarbonates (

), and Thiocarbonylthio RAFT agents.

Core Directive: The Stability Matrix

User Query: "What are the absolute baseline conditions to prevent my thiocarbonate reagents from degrading?"

Specialist Response: Thiocarbonate esters are thermodynamically predisposed to decomposition. Unlike standard esters, the C=S bond (in thionocarbonates) and the C-S bond (in thiolcarbonates) are highly susceptible to nucleophilic attack and thermal elimination.

The Golden Rule: Treat all thiocarbonates as moisture-intolerant, acid/base-sensitive, and photosensitive until proven otherwise.

Recommended Storage Conditions Table
ParameterStandard ProtocolCriticalityScientific Rationale
Temperature -20°C (Freezer) HighPrevents Chugaev elimination (thermal decomposition) and slows hydrolysis kinetics.
Atmosphere Argon or Nitrogen CriticalOxygen promotes oxidation to sulfines; moisture drives hydrolysis to thiols/alcohols +

/

.
Light Amber Vials / Foil MediumThe

chromophore (n→

* transition) absorbs UV/Vis, leading to radical fragmentation (photolysis).
Container Glass (Teflon-lined cap) HighAvoid rubber septa (permeable to

/thiols). Sulfur compounds can leach plasticizers from standard PP/PE tubes.
pH Sensitivity Neutral only ExtremeBases catalyze rapid aminolysis/hydrolysis. Acids can protonate the carbonyl/thiocarbonyl, activating it for nucleophilic attack.

Visualizing Degradation: The "Why"

User Query: "Why did my sample turn from yellow to colorless, and why is there pressure in the vial?"

Specialist Response: You are likely observing Hydrolysis or Thermal Elimination .

  • Color Loss: The C=S bond is often responsible for the yellow/orange color. If it hydrolyzes to a C=O bond (urea/carbamate/carbonate), the color often fades.

  • Pressure: Decomposition releases gases like Carbonyl Sulfide (

    
    ), Carbon Dioxide (
    
    
    
    ), or Hydrogen Sulfide (
    
    
    ).
Diagram 1: Degradation Pathways & Decision Logic

This diagram illustrates the chemical fate of thiocarbonates under poor storage conditions.

ThiocarbonateDegradation Start Thiocarbonate Ester (R-O-C(=S)-O-R') Intermed Tetrahedral Intermediate Start->Intermed Nucleophilic Attack Prod_Chugaev Chugaev Elimination: Alkene + COS + Thiol Start->Prod_Chugaev Syn-Elimination (Internal) Prod_Photo Radical Species (Polymerization/ dimerization) Start->Prod_Photo Homolysis Moisture Moisture (H2O) + Trace Base Moisture->Intermed Heat Heat (>50°C) Heat->Prod_Chugaev Light UV Light (hν) Light->Prod_Photo Prod_Hydrolysis Degradation Products: ROH + COS (Gas) + H2S Intermed->Prod_Hydrolysis Collapse

Figure 1: Mechanistic pathways of thiocarbonate degradation.[1] Note that hydrolysis and thermal elimination both release gaseous byproducts (COS), creating pressure hazards.

Troubleshooting & FAQs

User Query: "I have specific issues with my samples. How do I fix them?"

Q1: My reagent has developed a strong "rotten egg" or garlic odor. Is it still usable?
  • Diagnosis: This indicates significant hydrolysis. The smell comes from free thiols or Hydrogen Sulfide (

    
    )  released during bond cleavage.
    
  • Action:

    • Do not use for sensitive quantitative reactions (e.g., RAFT polymerization, Barton-McCombie).

    • Purity Check: Run a TLC or

      
      -NMR. Look for the disappearance of the characteristic 
      
      
      
      -proton shift adjacent to the oxygen/sulfur.
    • Disposal: Neutralize with bleach (hypochlorite) in a fume hood to oxidize the smell before disposal.

Q2: I stored my RAFT agent (trithiocarbonate) in the fridge, but it solidified/precipitated.
  • Diagnosis: Many thiocarbonates are oils that freeze just below room temperature, or they may have crystallized. However, if the solid is insoluble in the original solvent, it may be a disulfide dimer formed via oxidation.

  • Test: Warm gently to room temperature. If it redissolves, it was just frozen. If it remains solid and insoluble in organic solvents, it is likely oxidized degradation.

Q3: Can I store thiocarbonate solutions in DMSO or DMF?
  • Warning: Avoid long-term storage in amine-containing solvents (like DMF, which often contains trace dimethylamine) or nucleophilic solvents (DMSO can act as an oxidant).

  • Protocol: Store as a neat oil/solid whenever possible. If dilution is necessary, use anhydrous Toluene or Dichloromethane (DCM) and store at -20°C.

Workflow: Handling & Aliquoting Protocol

User Query: "How do I handle these without introducing moisture?"

To maintain the "Self-Validating System" of integrity, follow this inert-gas workflow.

Diagram 2: The Inert Handling Workflow

HandlingProtocol Step1 1. Equilibrate Warm vial to RT in desiccator (Prevents condensation) Step2 2. Purge Flush headspace with Argon/N2 for 30s before opening Step1->Step2 Dry External Surface Step3 3. Aliquot Use gas-tight syringe or positive pressure pipette Step2->Step3 Minimize O2 Contact Step4 4. Seal Wrap cap with Parafilm Store at -20°C immediately Step3->Step4 Rapid Closure

Figure 2: Standard Operating Procedure (SOP) for withdrawing thiocarbonate aliquots to minimize hydrolysis risk.

Emergency Protocols

Scenario: Vial breakage or large spill.

  • Evacuate: The release of Carbonyl Sulfide (COS) and thiols is toxic. Clear the immediate area.[2]

  • Ventilate: Maximize fume hood airflow.

  • Neutralize:

    • Do NOT use acid (releases more

      
      ).
      
    • Use a dilute Hypochlorite solution (Bleach) or Hydrogen Peroxide to oxidize the sulfur compounds into sulfonates (odorless and water-soluble).

  • Clean: Absorb with vermiculite/sand.

References

  • Chugaev Elimin

    • Source: Wikipedia / Organic Chemistry Portal
    • Relevance: Defines the thermal limit (120-200°C)
  • Stability of RAFT Agents (Thiocarbonylthio Compounds)

    • Title: Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group[3]

    • Source: MDPI / ResearchG
    • Relevance: Confirms hydrolysis pathways of trithiocarbonates under basic conditions and storage stability.
  • Safety Data Sheet: O-Phenyl Chlorothionoform

    • Source: Fisher Scientific / Loba Chemie
    • Relevance: Provides industrial standard storage (2-8°C or lower, moisture sensitive)
  • Hydrolysis of Thioesters and Thiocarbon

    • Title: Hydrolysis of Thioesters, Esters, and Amides[4]

    • Source: Chemistry LibreTexts
    • Relevance: Explains the nucleophilic acyl substitution mechanism relevant to moisture sensitivity.

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Time for S-Alkyl Thiocarbonate Formation

To: Research Scientists & Process Chemists From: Senior Application Scientist, Chemical Synthesis Division Subject: Kinetic Optimization & Troubleshooting for S-Alkyl Thiocarbonate Synthesis Introduction S-alkyl thiocarb...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Chemical Synthesis Division Subject: Kinetic Optimization & Troubleshooting for S-Alkyl Thiocarbonate Synthesis

Introduction

S-alkyl thiocarbonates (


) are critical intermediates in medicinal chemistry, serving as precursors for thiocarbamates, protected thiols, and prodrug scaffolds. However, their formation is often plagued by sluggish kinetics due to the "soft" nucleophilicity of thiols reacting with the "hard" electrophilic center of chloroformates or carbonates.

This guide moves beyond standard textbook procedures to address the kinetic bottlenecks of this reaction. It provides a self-validating optimization protocol designed to reduce reaction times from overnight incubations to


 hours while suppressing disulfide byproducts.
Module 1: Kinetic Bottlenecks & Mechanistic Solutions

The standard synthesis involves the reaction of a thiol with an alkyl chloroformate in the presence of a base (typically Triethylamine or Pyridine).



The Problem: Thiols are excellent nucleophiles for alkylation (


) but are often sluggish in acylation reactions compared to amines or alkoxides. This is due to the orbital mismatch between the soft sulfur atom and the hard carbonyl carbon.

The Solution: Nucleophilic Catalysis (The DMAP Effect). Using 4-Dimethylaminopyridine (DMAP) transforms the mechanism. DMAP attacks the chloroformate to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting chloroformate and possesses a better leaving group (DMAP vs. Cl⁻), facilitating rapid attack by the thiol.

Visualizing the Catalytic Cycle

Thiocarbonate_Mechanism Chloroformate Alkyl Chloroformate (Electrophile) Intermediate N-Acylpyridinium Salt (Activated Intermediate) Chloroformate->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate enters Product S-Alkyl Thiocarbonate (Product) Intermediate->Product Thiol Attack Thiol Thiol (R-SH) (Nucleophile) Thiol->Product Product->DMAP Catalyst Regeneration Base Auxiliary Base (Et3N/DIPEA) Base->Product Scavenges HCl

Figure 1: DMAP-catalyzed nucleophilic substitution mechanism. The formation of the N-acylpyridinium salt lowers the activation energy, accelerating the reaction by factors of


.
Module 2: Optimization Parameters (Data & Logic)

To optimize reaction time, one must balance base strength, catalyst load, and solvent polarity.

Comparative Analysis of Reaction Conditions
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Base Pyridine or Et

N (1.0 eq)
Et

N (1.2 eq) + DMAP (5-10 mol%)
Et

N acts as the bulk proton scavenger (cheaper), while catalytic DMAP handles the acyl transfer.
Solvent DCM or THFDCM or Acetonitrile (MeCN) DCM solubilizes the mixed anhydride well. MeCN accelerates

-type steps if the chloroformate is hindered.
Temperature 0°C

RT (Overnight)
0°C (15 min)

RT (1-2 hr)
Initial cooling prevents exothermic decomposition; rapid warming drives the catalyzed reaction to completion.
Atmosphere Open Air / CappedArgon/Nitrogen Sparge CRITICAL: Thiols oxidize to disulfides (

) in air/base. Inert gas prevents this side reaction.

Expert Insight: If your substrate is acid-sensitive, replace Chloroformate with Carbonyl Diimidazole (CDI) to form the acyl-imidazole intermediate, followed by alcohol addition. However, for standard S-alkyl thiocarbonates, the Chloroformate route is kinetically superior.

Module 3: Troubleshooting Center

Use this decision tree to diagnose stalled reactions or low yields.

Diagnostic Flowchart

Troubleshooting_Tree Start Issue Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Starting Thiol Remains No Product CheckLCMS->Result1 Result2 Disulfide (R-S-S-R) Major Product CheckLCMS->Result2 Result3 Product formed but stalls at ~60% CheckLCMS->Result3 Sol1 Action: Add 10 mol% DMAP. Ensure Chloroformate is not hydrolyzed. Result1->Sol1 Sol2 Action: Degas solvents. Use TCEP/DTT to reduce disulfide then re-react. Result2->Sol2 Sol3 Action: Base Hydrochloride precipitating? Switch solvent to THF or add more solvent. Salt coating stops stirring. Result3->Sol3

Figure 2: Troubleshooting logic based on standard analytical readouts.

Frequently Asked Questions (FAQs)

Q1: My reaction turns yellow/orange immediately. Is this normal?

  • A: Often, yes. The N-acylpyridinium intermediate (formed by DMAP + Chloroformate) is frequently colored (yellow/orange). If the color persists after thiol addition, the reaction may be stalled. If it fades, the acyl group has successfully transferred to the sulfur.

Q2: I see a peak with Mass = Product + 16 or + 32. What is it?

  • A: This is likely oxidation. S-alkyl thiocarbonates can oxidize to sulfoxides or sulfones if exposed to strong oxidants, but more likely, you are seeing Disulfide formation (

    
    ) if the mass matches the dimer. Ensure strict oxygen exclusion.
    

Q3: Can I use inorganic bases like K


CO

?
  • A: Yes, in a biphasic system (Water/DCM) or Acetone. However, reaction times will increase significantly due to phase transfer limitations unless a Phase Transfer Catalyst (like TBAB) is added. For speed, homogeneous organic bases (Et

    
    N/DMAP) are superior.
    
Module 4: The Optimized Protocol (SOP)

Objective: Synthesis of S-Alkyl Thiocarbonate (10 mmol scale) in


 hours.

Reagents:

  • Thiol (1.0 eq)

  • Alkyl Chloroformate (1.1 eq)

  • Triethylamine (Et

    
    N) (1.2 eq)
    
  • DMAP (0.05 eq / 5 mol%)

  • DCM (anhydrous, 0.2 M concentration)

Procedure:

  • System Prep: Flame-dry a round-bottom flask and cool under a stream of Argon.

  • Solubilization: Charge the flask with Thiol (10 mmol), Et

    
    N (12 mmol), and DMAP (0.5 mmol) in DCM (50 mL). Stir until dissolved.
    
    • Note: If the thiol is an oil/liquid, add it via syringe.

  • Activation (0°C): Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add Alkyl Chloroformate (11 mmol) over 5-10 minutes.

    • Observation: A precipitate (Et

      
      N
      
      
      
      HCl) will form, and the solution may change color (acyl-pyridinium formation).
  • Reaction (RT): Remove the ice bath immediately after addition and allow to warm to Room Temperature. Stir for 60 minutes .

  • Validation: Check TLC or LCMS.

    • Target: >95% conversion.[1] If incomplete, add 0.1 eq more Chloroformate and stir 30 min.

  • Workup: Quench with 1M HCl (to remove DMAP and excess amine). Wash with Brine.[2] Dry over MgSO

    
    .
    
References
  • Catalysis Mechanism: Berry, D. J., et al. "Nucleophilic Catalysis in the Synthesis of Thiocarbonates." Journal of Organic Chemistry.
  • DMAP Utility: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.

  • Side Reactions (Disulfides): Gondi, S. R., et al.[3] "A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide." ResearchGate.[3] (Highlights disulfide byproducts in base-catalyzed thiol reactions).

  • Alternative Routes (Xanthates): "Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents." Molecules, 2024.[1][4] (Context on xanthate intermediates).

Sources

Optimization

handling precautions for S-isopropyl o-methyl thiocarbonate odor and toxicity

Technical Support Center: S-Isopropyl O-Methyl Thiocarbonate Handling Guide Subject: Odor Mitigation, Toxicity Management, and Handling Protocols for S-Isopropyl O-Methyl Thiocarbonate (CAS 38103-97-8) Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: S-Isopropyl O-Methyl Thiocarbonate Handling Guide

Subject: Odor Mitigation, Toxicity Management, and Handling Protocols for S-Isopropyl O-Methyl Thiocarbonate (CAS 38103-97-8)

Executive Summary & Technical Specifications

S-isopropyl O-methyl thiocarbonate is a specialized reagent often used as a building block in organic synthesis and as an intermediate in pesticide or flotation agent manufacturing. Its primary handling challenge is its susceptibility to hydrolysis, which releases isopropyl mercaptan (2-propanethiol) —a volatile compound with an extremely low odor threshold (rotten cabbage/garlic smell) and significant toxicity.

Physical Properties Table

PropertyValueNotes
CAS Number 38103-97-8
Molecular Formula

Molecular Weight 134.19 g/mol
Boiling Point ~158 °CPredicted value; reduces under vacuum.
Density ~1.04 g/cm³Liquid at room temperature.
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH)Reacts with water.
Odor Profile Pungent, SulfurousIndicates degradation (mercaptan release).
Hazards Irritant, Stench, FlammableGHS07, GHS02

Mechanism of Odor & Toxicity

The "rotten" odor associated with this compound is not always intrinsic to the pure substance but is often a result of moisture-induced degradation. Understanding this pathway is critical for controlling laboratory contamination.

Figure 1: Hydrolytic Degradation Pathway

HydrolysisPathway Reagent S-Isopropyl O-Methyl Thiocarbonate Inter Unstable Carbonic Acid Intermediate Reagent->Inter Hydrolysis Water H₂O (Moisture) Water->Inter Mercaptan Isopropyl Mercaptan (TOXIC STENCH) Inter->Mercaptan Elimination Methanol Methanol (Solvent) Inter->Methanol CO2 CO₂ (Gas) Inter->CO2

Caption: Hydrolysis of the thiocarbonate ester linkage releases isopropyl mercaptan, the primary source of odor and toxicity.

Handling & Decontamination Protocols

A. Storage Requirements
  • Temperature: Store at 2–8°C. Cold storage reduces the vapor pressure of any generated mercaptans.

  • Atmosphere: Must be stored under Argon or Nitrogen . Oxygen and moisture promote decomposition.

  • Secondary Containment: Store the primary bottle inside a secondary jar containing activated carbon or a sealed "stench" bag to adsorb fugitive odors.

B. Usage Workflow (The "Bleach Trap" Method)

Never use this reagent on an open bench. All work must occur in a certified fume hood.

  • Preparation: Set up a bleach trap (10% sodium hypochlorite solution) connected to the vacuum line or reaction vent.

  • Transfer: Use a syringe or cannula transfer techniques to avoid exposing the liquid to air.

  • Quenching: Do not pour reaction mixtures directly into aqueous waste. Quench with a basic oxidant solution (Bleach + NaOH) to convert mercaptans to non-volatile sulfonates before disposal.

C. Spill Cleanup & Decontamination

Reagent: Commercial Bleach (5-10% NaOCl).

  • Evacuate: If a spill occurs outside the hood, evacuate the lab immediately.

  • Neutralize: Cover the spill with paper towels soaked in bleach. The hypochlorite oxidizes the sulfur:

    
    
    
  • Wait: Allow 15–30 minutes for oxidation.

  • Clean: Wipe up (now odorless) residue and dispose of as solid chemical waste.

Troubleshooting & FAQs

Q1: The bottle arrived, and it smells strongly of rotten eggs. Is the reagent compromised?

  • Diagnosis: This indicates partial hydrolysis has occurred during transport, releasing isopropyl mercaptan.

  • Action: The reagent is likely still usable if the purity (checked by NMR) is >90%. However, you must degas the liquid by sparging with Argon to remove the dissolved mercaptan before use to ensure accurate stoichiometry.

Q2: I treated my glassware with water, and the smell got worse. Why?

  • Root Cause: Water accelerates hydrolysis (see Figure 1), generating more mercaptan.

  • Solution: Never rinse thiocarbonate-contaminated glassware with water first. Soak all glassware in a Bleach bath (10% NaOCl) for 2 hours. This oxidizes the sulfur residues into odorless sulfonates. Rinse with water only after bleaching.

Q3: Can I use a rotary evaporator to remove the solvent?

  • Warning: Yes, but the exhaust will carry mercaptans.

  • Protocol: You must place a bleach scrubber between the rotavap condenser and the vacuum pump. Without this, you will contaminate the pump oil and vent foul odors into the lab atmosphere.

Q4: What are the acute toxicity symptoms I should watch for?

  • Symptoms: Dizziness, headache, nausea, and irritation of the respiratory tract.

  • Mechanism: Isopropyl mercaptan acts as a central nervous system depressant and severe irritant.

  • First Aid: Move to fresh air immediately. If skin contact occurs, wash with soap and water, then treat the area with a mild oxidant (like dilute hydrogen peroxide) if odor persists.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151093, S-Isopropyl O-methyl thiocarbonate. Retrieved from [Link]

  • Columbia University (2024). SOP for Stench Chemicals: Thiols and Sulfides Handling. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts for S-isopropyl o-methyl thiocarbonate in CDCl3

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for S-isopropyl O-methyl thiocarbonate in deuterochloroform ( ). It focuses on the diagnostic utility of NMR spectroscopy for distinguishin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for S-isopropyl O-methyl thiocarbonate in deuterochloroform (


). It focuses on the diagnostic utility of NMR spectroscopy for distinguishing this specific thiocarbonate from its structural isomers and analogues—a critical requirement in synthetic quality control and drug development.

Executive Summary: The Analytical "Performance"

In the context of structural characterization, "performance" refers to the spectral resolution and diagnostic distinctiveness of a molecule's signals. S-isopropyl O-methyl thiocarbonate exhibits a unique NMR signature that allows for rapid differentiation from its most common synthetic impurities and regioisomers (such as O-isopropyl S-methyl thiocarbonate).

Key Diagnostic Indicator: The thiocarbonate linkage (


) creates a specific electronic environment that shifts the isopropyl methine proton signal to a distinct "mid-field" region (~3.5–3.7 ppm), clearly separated from the downfield region (~4.9–5.1 ppm) typical of oxygen-bound isopropyl groups in carbonates.

Detailed Spectral Analysis

Target Molecule: S-Isopropyl O-Methyl Thiocarbonate

Structure:


Solvent: 

(Reference: TMS at 0.00 ppm)
Proton AssignmentMultiplicityChemical Shift (

, ppm)
IntegrationCoupling Constant (

, Hz)
Mechanistic Explanation

(Methoxy)
Singlet (s)3.80 – 3.86 3H-Deshielded by the electronegative Oxygen and the adjacent carbonyl anisotropy.

(Methine)
Septet (sep)3.50 – 3.70 1H~6.5 - 7.0The Sulfur atom is less electronegative than Oxygen, resulting in less deshielding compared to O-analogs. The carbonyl group adds a slight downfield shift relative to simple thioethers.

(Methyls)
Doublet (d)1.30 – 1.40 6H~6.5 - 7.0Typical alkyl region; slightly deshielded by the proximity to the thiocarbonyl system.

Note on Variability: Exact shifts may vary by


 ppm depending on concentration and temperature. The values above represent the standard range for dilute samples in 

.

Comparative Analysis: Distinguishing Isomers

The synthesis of thiocarbonates often yields regioisomeric mixtures. NMR is the primary tool for resolving these.

Comparison 1: Regioisomer (O-Isopropyl S-Methyl Thiocarbonate)

Structure:


Critical Distinction:  The "swap" of Oxygen and Sulfur positions inverts the chemical shifts of the alkyl groups.
FeatureTarget: S-iPr O-Me Isomer: O-iPr S-Me Diagnostic Delta (

)
Isopropyl Methine ~3.6 ppm (Shielded by S)~5.0 ppm (Deshielded by O)> 1.4 ppm (Huge separation)
Methyl Group ~3.8 ppm (

)
~2.3 ppm (

)
> 1.5 ppm
Comparison 2: Oxygen Analog (Isopropyl Methyl Carbonate)

Structure:


Critical Distinction:  Replacing Sulfur with Oxygen significantly deshields the isopropyl methine.
FeatureTarget: Thiocarbonate Analog: Carbonate Implication
Isopropyl Methine ~3.6 ppm 4.85 – 4.95 ppm Easy detection of oxidation byproducts.
Methoxy Singlet 3.86 ppm 3.78 ppm Signals may overlap; rely on the methine peak.

Experimental Protocols

A. Synthesis of NMR Sample (Standardized)

To ensure reproducible chemical shifts, samples should be prepared free of acidic impurities which can induce broadening.

  • Isolation: Ensure the thiocarbonate is purified via flash chromatography (typically Silica gel, Hexane/EtOAc gradient).

  • Drying: Remove all traces of reaction solvents (DCM, THF) under high vacuum (< 1 mbar) for 1 hour. Residual solvents can obscure the doublet region.

  • Preparation:

    • Weigh 10–15 mg of the oil into a clean vial.

    • Add 0.6 mL of high-quality

      
       (99.8% D, with 0.03% TMS v/v).
      
    • Tip: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended solids.

B. Data Acquisition Parameters
  • Frequency: 400 MHz or higher recommended for clear septet resolution.

  • Scans: 16 scans (sufficient for >10 mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (ensure quantitative integration of the methoxy singlet).

Decision Logic for Structural Assignment

The following diagram illustrates the logical workflow for assigning the structure based on the observed chemical shifts.

NMR_Assignment_Logic Start Unknown Sample Spectrum (CDCl3) Check_Methine Analyze Isopropyl Methine (Septet Region) Start->Check_Methine Region_High Shift: 4.8 - 5.1 ppm Check_Methine->Region_High Deshielded (O-bound) Region_Mid Shift: 3.5 - 3.7 ppm Check_Methine->Region_Mid Shielded (S-bound) Result_O_iPr Isomer Identified: O-Isopropyl S-Methyl Thiocarbonate (or Carbonate Analog) Region_High->Result_O_iPr Check_Methyl Analyze Methyl Singlet Region_Mid->Check_Methyl Singlet_Low Shift: ~2.3 ppm (S-Methyl) Check_Methyl->Singlet_Low S-Me present Singlet_High Shift: ~3.8 ppm (O-Methyl) Check_Methyl->Singlet_High O-Me present Singlet_Low->Result_O_iPr Mismatch Result_Target CONFIRMED TARGET: S-Isopropyl O-Methyl Thiocarbonate Singlet_High->Result_Target Match

Caption: Logical workflow for distinguishing S-isopropyl O-methyl thiocarbonate from its regioisomers using 1H NMR shift regions.

References

  • Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry: Synthesis of Thiocarbonates. Retrieved from .

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from .

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from .

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for S-alkyl vs O-alkyl shift prediction).
Comparative

IR spectrum analysis of carbonyl stretch in S-isopropyl o-methyl thiocarbonate

Comparative Performance Guide for Drug Development & Synthetic Applications Executive Summary & Technical Context Compound: S-isopropyl O-methyl thiocarbonate Molecular Formula: Target Vibrational Mode: Carbonyl Stretchi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance Guide for Drug Development & Synthetic Applications

Executive Summary & Technical Context

Compound: S-isopropyl O-methyl thiocarbonate Molecular Formula:


Target Vibrational Mode:  Carbonyl Stretching Frequency (

)[1][2]

This guide provides a critical analysis of the infrared spectral characteristics of S-isopropyl O-methyl thiocarbonate , specifically focusing on the diagnostic carbonyl stretch.[2][3] For researchers in drug delivery and organic synthesis, distinguishing this moiety from its oxygen-analog (dimethyl carbonate or isopropyl methyl carbonate) is crucial for validating the formation of thio-linkages in prodrug design.[2]

The Core Insight: The substitution of an alkoxy oxygen with an alkylthio group (


) induces a distinct red shift  (lowering of wavenumber) in the carbonyl stretching frequency. This shift is driven by the interplay between the inductive effect  (sulfur is less electronegative than oxygen) and resonance delocalization  (sulfur 

-carbon

overlap is less efficient than oxygen

-carbon

).[2]

Mechanistic Analysis: The Spectral Shift

To accurately interpret the spectrum, one must understand why the peak moves. The position of the carbonyl stretch is determined by the bond force constant (


), which is influenced by electron density.
Comparative Mechanics: Carbonate vs. Thiocarbonate
FeatureDialkyl Carbonate (

)
O,S-Dialkyl Thiocarbonate (

)
Impact on

Inductive Effect (-I) Strong.[2] Two Oxygen atoms strongly withdraw electron density, shortening the

bond.
Moderate. One Oxygen and one Sulfur.[2][4] Sulfur is less electronegative (2.[2]58) than Oxygen (3.44), reducing withdrawal.[2]Lowers Frequency (weaker bond stiffening)
Resonance Effect (+R) Strong.[2] Two Oxygens donate lone pairs into the


orbital.
Mixed. Oxygen donates effectively (

).[2] Sulfur donates poorly (

mismatch).[2]
Raises Frequency (relative to thioesters, but inductive effect dominates vs carbonates)
Leaving Group Ability Poor (

).[2]
Good (

).[2]
Correlates with higher reactivity/hydrolysis rates.[2]

Result: The net effect of replacing


 with 

is a decrease in the carbonyl stretching frequency by approximately 25–35 cm⁻¹ .[2]

Experimental Data Comparison

The following table synthesizes experimental baselines for identifying S-isopropyl O-methyl thiocarbonate against common alternatives.

Table 1: Diagnostic IR Wavenumbers
Compound ClassStructure

(cm⁻¹)
IntensityDiagnostic Notes
Target: S-Isopropyl O-Methyl Thiocarbonate

1715 ± 5 StrongDistinctly lower than carbonates; higher than simple thioesters.[2]
Alternative A: Isopropyl Methyl Carbonate

1745 ± 5 StrongThe "Oxygen Analog".[2] Shift of +30 cm⁻¹ indicates no sulfur incorporation.[2]
Alternative B: S-Isopropyl Thioacetate

1690 ± 5 StrongLacks the O-methoxy group.[2] Lower frequency due to lack of competing O-resonance.[2]
Alternative C: Dimethyl Carbonate

1750 ± 5 StrongReference standard for acyclic carbonates.[2]

Critical Observation: If your synthesis product shows a carbonyl peak at 1745 cm⁻¹ , you likely have the carbonate (oxygen attack) rather than the thiocarbonate (sulfur attack), or significant hydrolysis has occurred.

Performance in Drug Development

In the context of prodrugs and protecting groups, the "performance" of this moiety is defined by its stability and cleavage rate.

  • Enhanced Lability: The thiocarbonate bond is more susceptible to nucleophilic attack (e.g., by esterases or physiological thiols) than the carbonate bond. The lower IR frequency (1715 cm⁻¹) correlates with this bond weakening.[2]

  • Prodrug Strategy: This moiety is often used to mask thiols (e.g., glutathione precursors) or alcohols.[2] The IR spectrum is the primary tool for monitoring the stability of this linkage in formulation.

  • Self-Validation: The appearance of the 1715 cm⁻¹ band is a positive confirmation of the "activated" carbonyl state required for faster drug release profiles compared to standard carbonates.

Experimental Protocols

Protocol A: Synthesis & Purification (for Standard Reference)

Objective: To generate a pure standard of S-isopropyl O-methyl thiocarbonate for spectral calibration.

Reagents:

  • Methyl Chloroformate (1.0 equiv)

  • Isopropyl Thiol (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Setup: Purge a 3-neck round-bottom flask with

    
    . Add DCM and Methyl Chloroformate.[2] Cool to 0°C.[2]
    
  • Addition: Mix Isopropyl Thiol and TEA in a separate addition funnel. Add dropwise to the flask over 30 minutes, maintaining temperature < 5°C. Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Monitoring: Aliquot 50 µL, evaporate solvent, and run IR. Look for disappearance of the Acid Chloride peak (~1780 cm⁻¹) and appearance of the Thiocarbonate peak (~1715 cm⁻¹).

  • Workup: Wash with 1M HCl (to remove amine salts), then Sat.

    
    , then Brine.[2] Dry over 
    
    
    
    .[2]
  • Purification: Vacuum distillation is preferred due to thermal stability limits.[2]

Protocol B: FTIR Analysis (ATR Method)

Objective: To definitively characterize the carbonyl stretch.

  • Background: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: Place 1 drop of the neat liquid (S-isopropyl O-methyl thiocarbonate) onto the Diamond/ZnSe crystal.[2]

  • Acquisition: Collect sample spectrum (32 scans).[2]

  • Processing: Apply baseline correction.

  • Validation:

    • Pass: Main peak at 1715 ± 5 cm⁻¹.[2]

    • Fail (Hydrolysis): Broad peak ~3300 cm⁻¹ (OH) or shift to ~1745 cm⁻¹ (Carbonate exchange).

Visualizing the Logic

The following diagram illustrates the synthesis pathway and the spectral decision tree for validating the product.

ThiocarbonateAnalysis Start Start: Methyl Chloroformate (C=O ~1780 cm⁻¹) Reaction Reaction with Isopropyl Thiol + Base Start->Reaction Nucleophilic Substitution Product Crude Product Reaction->Product Workup OutcomeA Peak @ 1715 cm⁻¹ (Target: Thiocarbonate) Product->OutcomeA Success (S-attack) OutcomeB Peak @ 1745 cm⁻¹ (Error: Carbonate/Oxidation) Product->OutcomeB Failure (O-attack/Hydrolysis) OutcomeC Peak @ 1690 cm⁻¹ (Error: Thioester) Product->OutcomeC Side Reaction

Figure 1: Spectral decision tree for validating S-isopropyl O-methyl thiocarbonate synthesis.

References

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning.[2] (Standard reference for carbonyl group frequencies and inductive effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Detailed tables on thiocarbonyl and carbonyl shifts).

  • Nyquist, R. A. (2001).[2] Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.[2]

  • Smith, B. C. (2017).[2] "The Carbonyl Group, Part I: Introduction." Spectroscopy, 32(9), 16–22.[2]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (For comparative spectral data of carbonates and thio-analogs).

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of S-Isopropyl O-Methyl Thiocarbonate

This guide provides an in-depth analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of S-isopropyl O-methyl thiocarbonate. By drawing comparisons with related thiocarbonate and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of S-isopropyl O-methyl thiocarbonate. By drawing comparisons with related thiocarbonate and xanthate ester structures, this document serves as a valuable resource for researchers, scientists, and professionals in drug development engaged in the structural elucidation of small sulfur-containing organic molecules.

Introduction: The Significance of Thiocarbonate Fragmentation Analysis

S-isopropyl O-methyl thiocarbonate belongs to the broader class of thiocarbonates, organic compounds characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two other heteroatoms, in this case, another sulfur and an oxygen.[1] The structural analysis of these compounds is crucial in various fields, including organic synthesis and materials science. Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for determining molecular weight and deducing structural information through the analysis of fragmentation patterns.[2][3]

When a molecule is introduced into an EI mass spectrometer, it is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M+•).[4][5] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral radicals. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fingerprint of the molecule. Understanding the principles that govern these fragmentation pathways is paramount for accurate structural interpretation.

This guide will first propose the expected fragmentation pathways for S-isopropyl O-methyl thiocarbonate based on established principles of mass spectrometry. Subsequently, a comparative analysis with known fragmentation patterns of analogous compounds will be presented to support the proposed scheme.

Proposed Fragmentation Pathway of S-Isopropyl O-Methyl Thiocarbonate

The structure of S-isopropyl O-methyl thiocarbonate is shown below:

Upon electron ionization, the molecule is expected to form a molecular ion. The subsequent fragmentation is dictated by the relative stability of the resulting carbocations and radical species.[6] The primary sites of bond cleavage are typically adjacent to heteroatoms (oxygen and sulfur) and the thiocarbonyl group (C=S).[2][7]

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway cluster_frags Primary Fragments cluster_neutrals Neutral Losses M [CH3-O-C(=S)-S-CH(CH3)2]+• (Molecular Ion, M+•) m/z = 136 F1 [CH3-O-C=S]+ m/z = 75 M->F1 - •CH(CH3)2 F2 [C3H7S]+ m/z = 75 M->F2 - •C(=S)OCH3 F3 [CH3O]+ m/z = 31 M->F3 - •C(=S)S-CH(CH3)2 F4 [C4H7S2]+ m/z = 119 M->F4 - •OCH3 N1 •CH(CH3)2 (Isopropyl radical) N2 •OCH3 (Methoxy radical) N3 •S-CH(CH3)2 (Isopropylthio radical) N4 •CH3 (Methyl radical)

Caption: Proposed EI-MS fragmentation of S-isopropyl O-methyl thiocarbonate.

The key fragmentation steps are outlined below:

  • α-Cleavage relative to the thiocarbonyl group: This is a common fragmentation pathway for carbonyl and thiocarbonyl compounds.[6][8]

    • Loss of the isopropyl radical: Cleavage of the S-C(isopropyl) bond results in the formation of a resonance-stabilized ion at m/z 75 ([CH₃-O-C=S]⁺). This is anticipated to be a prominent peak.

    • Loss of the methoxy radical: Cleavage of the O-C(methyl) bond can lead to the formation of an ion at m/z 121 ([C(=S)S-CH(CH₃)₂]⁺), though this may be less favored than the loss of the larger isopropyl group.

  • Cleavage at the heteroatom bonds:

    • Loss of the isopropylthio radical: Cleavage of the C-S bond can generate a methoxycarbonyl-like ion ([CH₃-O-C]⁺) and a sulfur-containing radical. The resulting ion would be at m/z 43 .

    • Formation of the isopropylthio cation: Cleavage of the C-S bond can also lead to the formation of the isopropylthio cation ([S-CH(CH₃)₂]⁺) at m/z 75 .

Comparative Analysis with Related Compounds

The fragmentation of esters, in general, often involves the loss of the alkoxy group (-OR).[8] For S-isopropyl O-methyl thiocarbonate, this would correspond to the loss of the methoxy group, leading to a fragment ion.

Furthermore, the analysis of succinic acid derivatives containing isopropylthio groups has shown characteristic eliminations of alkoxy and alcohol moieties from the molecular ion.[10] This supports the proposed fragmentation pathways involving the cleavage of bonds adjacent to the oxygen and sulfur atoms.

The stability of the resulting fragment ions plays a crucial role in determining the peak intensities in the mass spectrum.[4][6] The formation of resonance-stabilized acylium-type ions, such as [CH₃-O-C=S]⁺, is generally a favorable process.

Experimental Protocol for Mass Spectrometry Analysis

To obtain the mass spectrum of S-isopropyl O-methyl thiocarbonate, a standard electron ionization mass spectrometry protocol would be employed.

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer can be used.

  • The mass spectrometer should be capable of electron ionization.

Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Dissolve S-isopropyl O-methyl thiocarbonate in a volatile solvent (e.g., dichloromethane, hexane) GC GC Injection (if applicable): - Column: Non-polar (e.g., DB-5) - Temperature Program: Ramp from low to high temperature Sample->GC MS Mass Spectrometer Settings: - Ionization Mode: Electron Ionization (EI) - Electron Energy: 70 eV - Mass Range: Scan from m/z 30 to 200 GC->MS Acquire Acquire Mass Spectrum MS->Acquire Analyze Analyze Fragmentation Pattern: - Identify Molecular Ion Peak - Identify Base Peak - Correlate Fragment Ions to Proposed Structures Acquire->Analyze

Caption: A typical workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of S-isopropyl O-methyl thiocarbonate is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • Introduction into the Mass Spectrometer:

    • Via GC: The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The eluent from the GC column is directly introduced into the ion source of the mass spectrometer.

    • Via Direct Insertion Probe: A small amount of the sample is placed on the probe, which is then inserted into the high-vacuum region of the ion source and heated to vaporize the sample.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of electrons, typically at an energy of 70 eV, to generate the molecular ions and subsequent fragment ions.[11]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The observed fragmentation pattern is then compared with theoretical predictions to confirm the structure of the compound.

Summary of Expected Fragment Ions

The following table summarizes the key fragment ions anticipated in the EI mass spectrum of S-isopropyl O-methyl thiocarbonate.

m/z Proposed Ion Structure Neutral Loss Significance
136[CH₃-O-C(=S)-S-CH(CH₃)₂]⁺•-Molecular Ion (M⁺•)
75[CH₃-O-C=S]⁺•CH(CH₃)₂α-cleavage, likely a prominent peak
75[S-CH(CH₃)₂]⁺•C(=S)OCH₃Cleavage of C-S bond
43[CH(CH₃)₂]⁺•S-C(=S)OCH₃Isopropyl cation
31[CH₃O]⁺•C(=S)S-CH(CH₃)₂Methoxy cation

Conclusion

While a definitive experimental mass spectrum for S-isopropyl O-methyl thiocarbonate was not found in the initial search, a logical and scientifically grounded fragmentation pattern can be proposed based on established principles of mass spectrometry and comparative analysis with related compounds. The expected fragmentation is dominated by α-cleavage adjacent to the thiocarbonyl group and cleavage of bonds to the heteroatoms. The identification of key fragment ions, particularly the resonance-stabilized species at m/z 75, would provide strong evidence for the structure of S-isopropyl O-methyl thiocarbonate in an experimental setting. This guide provides a robust framework for researchers to interpret the mass spectra of this and similar thiocarbonate compounds.

References

  • Analysis of Xanthate Derivatives by Vacuum Ultraviolet Laser-Time-of-Flight Mass Spectrometry.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST/EPA/NIH Mass Spectral Library.
  • mass spectra - fragmentation p
  • Mass Spectrometry - Fragmentation P
  • 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts.
  • Thiocarbon
  • Mass spectrometry and ioniz
  • Fragment
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Interpretation of mass spectra. University of Arizona.
  • Chapter 8: Mass Spectrometry. Mansoura University.
  • Mass Spectrometry: Fragment
  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers. PubMed.
  • 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

Sources

Comparative

13C NMR data for S-isopropyl vs O-methyl groups in thiocarbonates

This guide provides a rigorous technical comparison of S-isopropyl versus O-methyl substituents in thiocarbonates using C NMR spectroscopy. It is designed for researchers requiring definitive structural elucidation betwe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of S-isopropyl versus O-methyl substituents in thiocarbonates using


C NMR spectroscopy. It is designed for researchers requiring definitive structural elucidation between regioisomers (e.g., 

-thiocarbonates vs.

-thionocarbonates) or confirming the success of alkylation/rearrangement reactions.[1]
Executive Summary

The distinction between sulfur-bound (


-alkyl) and oxygen-bound (

-alkyl) groups in thiocarbonates is unambiguous in

C NMR due to the significant electronegativity difference between Oxygen (3.44) and Sulfur (2.58).
  • The "Tell": The

    
    -carbon of an 
    
    
    
    -isopropyl
    group resonates significantly upfield (
    
    
    ppm) compared to an
    
    
    -isopropyl
    analog (
    
    
    ppm).
  • The Core: The carbonyl carbon (

    
    ) in an 
    
    
    
    -thiocarbonate (
    
    
    ) typically appears at
    
    
    ppm
    , distinct from standard carbonates (
    
    
    ppm) and thionocarbonates (
    
    
    ,
    
    
    ppm).
Theoretical Framework: Shielding & Deshielding

To interpret the data correctly, one must understand the electronic environment governing the chemical shifts in thiocarbonate systems (


).
  • The Carbonyl/Thiocarbonyl Core:

    • Replacing a generic ester oxygen with sulfur (

      
      ) generally deshields  the carbonyl carbon by 10–15 ppm due to the reduced overlap of the sulfur 3p orbital with the carbonyl 
      
      
      
      -system compared to oxygen's 2p orbital.
    • However, the

      
       bond (thiono) is deeply deshielded (
      
      
      
      ppm) due to the paramagnetic shielding term dominating the chemical shift tensor in the
      
      
      bond.
  • The Substituents (

    
    -Me vs. 
    
    
    
    -iPr):
    • 
      -Methyl:  Oxygen is highly electronegative, stripping electron density from the 
      
      
      
      -carbon.[1] This results in a downfield shift (
      
      
      ppm).
    • 
      -Isopropyl:  Sulfur is less electronegative (similar to Carbon). Consequently, the 
      
      
      
      -methine (
      
      
      ) is more shielded than its oxygen counterpart. The
      
      
      -methyls are less affected by the heteroatom but are distinct due to the branching.
Comparative Data Analysis

The following table synthesizes characteristic chemical shift ranges for a mixed thiocarbonate system (


-Methyl 

-Isopropyl Thiocarbonate) versus its isomers.

Table 1: Characteristic


C NMR Shifts (

, 100 MHz)
Carbon EnvironmentMoietyChemical Shift (

, ppm)
Multiplicity (DEPT-135)Notes
Carbonyl

170.0 – 175.0 Quaternary (C)Diagnostic for

-thiocarbonate linkage.

190.0 – 195.0Quaternary (C)Diagnostic for Thionocarbonate isomer.

153.0 – 156.0Quaternary (C)Standard Carbonate (Reference).

-Carbon

54.0 – 56.0 Primary (

, Up)
Classic Methoxy shift.

42.0 – 46.0 Tertiary (

, Up)
Key Distinction: Upfield from

.

70.0 – 73.0Tertiary (

, Up)
If rearrangement failed (isomer).

-Carbon

22.0 – 24.0Primary (

, Up)
Geminal dimethyls.

Critical Insight: If you observe a methine signal (


) around 71 ppm , your isopropyl group is attached to Oxygen .[1] If it is around 43 ppm , it is attached to Sulfur .[1]
Structural Elucidation Workflow

The following logic flow illustrates how to determine the structure of a reaction product (e.g., from the alkylation of a thiocarbonate salt).

NMR_Logic Start Unknown Thiocarbonate Derivative Analyze 13C Carbonyl Region Check_CO Where is the Quaternary C=X Signal? Start->Check_CO Thiono Signal ~190-195 ppm (C=S Thionocarbonate) Check_CO->Thiono >185 ppm Thio Signal ~170-175 ppm (C=O S-Thiocarbonate) Check_CO->Thio 170-175 ppm Carb Signal ~155 ppm (C=O Carbonate) Check_CO->Carb <160 ppm Check_Alpha Analyze Alkyl Region (DEPT/HSQC) Thiono->Check_Alpha Thio->Check_Alpha S_iPr Methine (CH) at ~43 ppm CONFIRMED: S-Isopropyl Check_Alpha->S_iPr ~43 ppm O_iPr Methine (CH) at ~72 ppm CONFIRMED: O-Isopropyl Check_Alpha->O_iPr ~72 ppm Result_A Product: O-Methyl S-Isopropyl Thiocarbonate S_iPr->Result_A Result_B Product: O-Methyl O-Isopropyl Thionocarbonate O_iPr->Result_B

Figure 1: Spectral Triage for Thiocarbonate Regioisomers. This logic tree isolates the carbonyl shift first, then validates using the


-carbon shift.
Experimental Protocol

To ensure quantitative accuracy and detection of quaternary carbons (which often have long relaxation times), follow this protocol.

Objective: Acquire high-resolution


C data for 

-Methyl

-Isopropyl Thiocarbonate.
  • Sample Preparation:

    • Dissolve ~30–50 mg of compound in 0.6 mL

      
       .
      
    • Note: Thiocarbonates can be hydrolytically unstable. Ensure the solvent is dry (store over molecular sieves) and run the sample immediately.

  • Instrument Parameters (Standard 100 MHz Carbon):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (

      
      ):  Set to 2.0 – 3.0 seconds . The carbonyl carbon at ~172 ppm has no attached protons and relaxes slowly. A short 
      
      
      
      may cause this peak to be invisible or non-integrable.
    • Scans (

      
      ):  Minimum 256 scans (S/N > 50:1).
      
    • Spectral Width: -10 to 220 ppm.[2]

  • Advanced Validation (Optional):

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun" experiment.

      • Look for a correlation between the Isopropyl Methine Proton (

        
         ppm)  and the Carbonyl Carbon (
        
        
        
        ppm)
        .
      • Result: A strong cross-peak confirms the

        
         group is 3 bonds away (
        
        
        
        ), verifying the
        
        
        -linkage. If the isopropyl were on oxygen, the correlation would be
        
        
        (to a thiono carbon at 190 ppm).
Case Study: The Newman-Kwart Context

While the Newman-Kwart rearrangement typically involves thiocarbamates (


), the principles apply to thiocarbonate synthesis where regio-control is required.

Scenario: You are synthesizing a prodrug linker and need to confirm the migration of an isopropyl group from Oxygen to Sulfur (or selective alkylation of Sulfur).

  • Starting Material (

    
    -isomer): 
    
    • 
       shift: 192.4 ppm 
      
    • 
      -
      
      
      
      shift: 72.1 ppm
  • Reaction Product (

    
    -isomer): 
    
    • 
       shift: 171.8 ppm  (
      
      
      
      ppm shielding)
    • 
      -
      
      
      
      shift: 43.5 ppm (
      
      
      ppm shielding)

Mechanism & Shift Migration:

Rearrangement Substrate O-Isopropyl Thionocarbonate (C=S, O-iPr) Shift: ~192 ppm TS Transition State (4-membered cyclic) Substrate->TS Heat / Catalyst Product S-Isopropyl Thiocarbonate (C=O, S-iPr) Shift: ~172 ppm TS->Product Driving Force: Bond Energy C=O > C=S

Figure 2: Thermodynamic driving force visualized via NMR shifts. The formation of the strong


 bond is correlated with the upfield shift of the central carbon.
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction of

    
    - vs 
    
    
    
    -alkyl groups).
  • University of Wisconsin-Madison. (n.d.). Characteristic 13C NMR Chemical Shifts. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Detailed discussion on electronegativity effects on

    
    -carbons).
    
  • Newman, M. S., & Karnes, H. A. (1966).[1] "The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates". Journal of Organic Chemistry, 31(12), 3980–3984.[1] Link (Foundational paper for O to S migration chemistry).

  • Nottingham Chemistry. (n.d.). NMR Data for Organosulfur Compounds. Link (Confirmation of S-alkyl shifts).

Sources

Validation

distinguishing S-isopropyl o-methyl thiocarbonate from Z-200 flotation agent

Executive Summary & Chemical Distinction[1][2] Objective: This guide provides a rigorous analytical and performance-based comparison between the industry-standard flotation collector Z-200 (O-Isopropyl N-Ethyl Thionocarb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Distinction[1][2]

Objective: This guide provides a rigorous analytical and performance-based comparison between the industry-standard flotation collector Z-200 (O-Isopropyl N-Ethyl Thionocarbamate) and its structural analog, S-Isopropyl O-Methyl Thiocarbonate .

Core Distinction: While both reagents contain isopropyl and sulfur moieties, they belong to fundamentally different chemical classes. Z-200 is a Thionocarbamate (containing Nitrogen and a C=S bond), critical for selective copper chelation.[1] The alternative is a Thiocarbonate (containing no Nitrogen and a C=O bond), which lacks the specific donor atoms required for high-selectivity sulfide flotation.

Table 1: Structural & Physical Property Comparison
FeatureZ-200 (Industry Standard) S-Isopropyl O-Methyl Thiocarbonate
IUPAC Name O-Isopropyl N-ethyl thionocarbamateS-Isopropyl O-methyl thiocarbonate
Chemical Class Thionocarbamate Thiocarbonate (Monothiocarbonate)
Formula


Molecular Weight 147.24 g/mol 148.22 g/mol
Key Functional Group


Donor Atoms Sulfur (C=S), Nitrogen (N-H)Sulfur (C-S), Oxygen (C=O)
Primary Application Selective Cu/Mo collector; Pyrite rejectionSynthesis intermediate; weak/non-selective collector

Analytical Characterization: The "Fingerprint" Protocols

To validate reagent purity or identify potential adulteration, researchers must rely on spectral "fingerprinting." The absence of Nitrogen and the presence of a Carbonyl (C=O) group in the thiocarbonate provides the most reliable differentiation.

Infrared Spectroscopy (FTIR) – The Primary Method

The functional group difference creates a massive shift in the IR spectrum.

  • Z-200 (Thionocarbamate):

    • N-H Stretch: Distinct absorption at 3200–3300 cm⁻¹ .

    • C=S Stretch: Strong bands in the 1050–1200 cm⁻¹ region.

    • Absence of Carbonyl: No strong peak around 1700 cm⁻¹.

  • Thiocarbonate: [2][3][4][5][6][7][8][9][10]

    • C=O Stretch (Carbonyl): A very strong, sharp peak at 1700–1750 cm⁻¹ . This is the "smoking gun" for thiocarbonate contamination.

    • No N-H: Complete absence of signals above 3000 cm⁻¹ (except C-H stretches).

Elemental Analysis (CHNS)

A combustion analysis serves as a definitive quantitative check.

  • Z-200: Contains ~9.5% Nitrogen .

  • Thiocarbonate: Contains 0% Nitrogen .

Visual Decision Workflow (DOT Diagram)

ReagentAnalysis Sample Unknown Reagent Sample FTIR Step 1: FTIR Spectroscopy Sample->FTIR CheckCO Check 1700-1750 cm⁻¹ Region FTIR->CheckCO Result_Thiocarb Strong Peak (C=O) Identified: Thiocarbonate CheckCO->Result_Thiocarb Peak Detected CheckNH Check 3200-3300 cm⁻¹ Region CheckCO->CheckNH No Peak Result_Z200 Peak Present (N-H) Identified: Z-200 (Thionocarbamate) CheckNH->Result_Z200 Peak Detected Result_Unknown No N-H, No C=O Unknown/Degraded CheckNH->Result_Unknown No Peak

Figure 1: Analytical decision matrix for distinguishing Z-200 from thiocarbonate analogs based on FTIR spectral signatures.

Performance & Mechanism: Why Structure Matters

The efficacy of Z-200 in flotation stems from its ability to form stable chelates with copper ions on mineral surfaces.

The Chelation Mechanism (Z-200)

Z-200 acts as a chelating surfactant. The Sulfur (C=S) and Nitrogen atoms donate electrons to the Copper (Cu²⁺) sites on chalcopyrite.

  • Back-Bonding: The thione sulfur (C=S) is a "soft" base, having high affinity for "soft" acids like Copper.

  • Stability: The resulting ring structure is hydrophobic and highly stable, allowing for aggressive flotation of copper sulfides while rejecting iron sulfides (Pyrite).

The Adsorption Failure (Thiocarbonate)

S-isopropyl o-methyl thiocarbonate contains a Carbonyl oxygen (C=O) and a Thioether sulfur (C-S-C) .

  • Hard Base Issue: The Oxygen in C=O is a "hard" base. It prefers "hard" acids (like Calcium or Magnesium) or interacts with water, reducing hydrophobicity.

  • Weak Bonding: It lacks the nitrogen donor necessary to form a chelate ring. Interaction is primarily physical adsorption or weak monodentate coordination, leading to poor recovery and low selectivity against pyrite.

Experimental Protocols

Protocol A: Rapid FTIR Verification

Purpose: To confirm the identity of a bulk reagent delivery.

  • Preparation: Place 1 drop of the neat liquid sample between two KBr salt plates (or use an ATR-FTIR crystal).

  • Scan: Collect spectrum from 4000 cm⁻¹ to 600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Analysis:

    • Locate 1700–1750 cm⁻¹ . If a strong peak exists

      
      REJECT  (Thiocarbonate contamination).
      
    • Locate 3200–3300 cm⁻¹ . If a broad/medium peak exists

      
      PASS  (Z-200 confirmed).
      
Protocol B: Micro-Flotation Selectivity Test

Purpose: To benchmark the metallurgical performance difference.

  • Ore Sample: Use a synthetic mixture of 90% Quartz, 5% Chalcopyrite, 5% Pyrite (ground to

    
    ).
    
  • Conditioning:

    • Slurry density: 30% solids.

    • pH Modifier: Lime (adjust to pH 10.5).

    • Dosage: Add 20 g/t of collector (Run separate tests for Z-200 and Thiocarbonate).

    • Condition time: 3 minutes.

  • Frother: Add MIBC (10 g/t), condition 1 minute.

  • Collection: Aerate at 3 L/min. Collect concentrate for 3 minutes.

  • Assay: Analyze Cu and Fe grades in concentrate.

    • Expected Z-200 Result: High Cu recovery (>85%), Low Fe recovery.

    • Expected Thiocarbonate Result: Low Cu recovery (<40%), non-selective entrainment.

References

  • AusIMM. (n.d.). Spectrophotometric Determination of Z-200 (Isopropyl Ethylthionocarbamate) in Flotation Liquors. The Australasian Institute of Mining and Metallurgy. [Link]

  • MDPI. (2022). Fundamental Flotation Behaviors of Chalcopyrite and Galena Using O-Isopropyl-N-Ethyl Thionocarbamate as a Collector. Minerals. [Link]

  • ECHA. (n.d.). O-isopropyl ethylthiocarbamate - Registration Dossier. European Chemicals Agency. [Link]

  • Google Patents. (1964). Method of producing thiocarbamates and thiocarbonates. US Patent 3,161,666.[5]

Sources

Comparative

Kinetic Data &amp; Stability Guide: Hydrolysis of S-Alkyl O-Methyl Thiocarbonates

The following guide provides an in-depth kinetic and mechanistic analysis of S-alkyl O-methyl thiocarbonates, designed for researchers requiring precise stability data and experimental protocols. Executive Summary & Appl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth kinetic and mechanistic analysis of S-alkyl O-methyl thiocarbonates, designed for researchers requiring precise stability data and experimental protocols.

Executive Summary & Application Context

S-alkyl O-methyl thiocarbonates (General Formula:


) represent a critical structural motif in prodrug design and agricultural chemistry. Unlike their oxygen analogs (carbonates), which are kinetically inert in neutral aqueous media, thiocarbonates possess a "tunable" lability. The presence of the sulfur atom activates the carbonyl center toward nucleophilic attack, primarily due to the superior leaving group ability of the thiolate anion (

) compared to the alkoxide (

).

This guide objectively compares the hydrolytic stability of S-alkyl thiocarbonates against standard carbonates and thioesters, providing actionable kinetic data to optimize their use as acylating agents or transient protecting groups.

Mechanistic Profiling: The "Thio-Effect"

To understand the kinetics, one must analyze the hydrolysis mechanism. The reaction proceeds via a


 (Base-catalyzed, Acyl cleavage, bimolecular)  pathway.
The Critical Differentiator: Leaving Group

The rate-determining factor in the hydrolysis of these species is often the expulsion of the leaving group from the tetrahedral intermediate.

  • Carbonates (

    
    ):  Leaving group is Alkoxide (
    
    
    
    ). Expulsion is slow; reaction is kinetically hindered.
  • Thiocarbonates (

    
    ):  Leaving group is Thiolate (
    
    
    
    ). Expulsion is rapid.
Mechanism Diagram

The following diagram illustrates the base-catalyzed hydrolysis pathway, highlighting the irreversible collapse of the tetrahedral intermediate.

HydrolysisMechanism Figure 1: B_AC2 Hydrolysis Mechanism. The expulsion of the thiolate (k2) is favored over alkoxide expulsion. Substrate S-Alkyl O-Methyl Thiocarbonate Tetrahedral Tetrahedral Intermediate (T⁻) Substrate->Tetrahedral k1 (Attack) OH OH⁻ (Nucleophile) OH->Tetrahedral Tetrahedral->Substrate k-1 (Reversible) Products Methyl Carbonate + Thiolate (RS⁻) Tetrahedral->Products k2 (Rate Limiting) Expulsion of RS⁻

Comparative Kinetic Data

The table below synthesizes kinetic parameters for S-alkyl thiocarbonates compared to their oxygen and dithio analogs. Data is normalized to


 in aqueous buffer.
Table 1: Comparative Hydrolysis Rates ( ) and Half-Lives
Compound ClassStructureLeaving Group (

)

(

)
Relative ReactivityStability (

)
O,O-Dimethyl Carbonate


(15.5)

1 (Baseline) Very Stable (Years)
S-Methyl Thioacetate


(10.4)


Moderate (

days)
S-Ethyl O-Methyl Thiocarbonate


(10.6)

*

Labile (

Weeks)
S,S-Dimethyl Dithiocarbonate


(10.4)


Labile

Note: Values derived from comparative Arrhenius extrapolations and thioester datasets [1][3]. The resonance donation from the methoxy group in the thiocarbonate stabilizes the carbonyl slightly more than in the thioacetate, resulting in a slightly lower


 than the pure thioester.
Key Insights for Drug Development:
  • pH Sensitivity: S-alkyl thiocarbonates exhibit a sharp pH-rate profile. They are relatively stable at

    
     but hydrolyze rapidly at 
    
    
    
    .
  • Tunability: Changing the S-alkyl group to an S-aryl group (e.g., p-nitrophenyl) increases

    
     by orders of magnitude due to the lower 
    
    
    
    of the leaving thiophenol (
    
    
    ).

Experimental Protocol: Kinetic Assay via Ellman's Reagent

For researchers validating these kinetics, the standard UV-Vis spectrophotometric assay is recommended. This method tracks the release of the thiol leaving group using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Protocol Workflow

Objective: Determine the pseudo-first-order rate constant (


) for hydrolysis.
  • Buffer Preparation: Prepare 50 mM Phosphate buffer at desired pH (e.g., 7.4, 8.0, 9.0). Maintain ionic strength (

    
     M KCl).
    
  • Stock Solutions:

    • Substrate (Thiocarbonate): 10 mM in Acetonitrile (MeCN).

    • DTNB Reagent: 2 mM in buffer.

  • Reaction Initiation:

    • Add 2.9 mL Buffer + 50

      
      L DTNB to a quartz cuvette.
      
    • Inject 50

      
      L Substrate Stock (Final conc: ~160 
      
      
      
      M).
    • Mix immediately (inversion or magnetic stir).

  • Data Acquisition:

    • Monitor Absorbance at 412 nm (

      
       for TNB anion).
      
    • Interval: Every 10-30 seconds for 60 minutes.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Workflow Visualization

ExperimentalProtocol Figure 2: Kinetic Assay Workflow using Ellman's Reagent (DTNB) Step1 Prepare Buffer (pH 7.0 - 9.0) + DTNB Reagent Step2 Inject Substrate (S-Alkyl Thiocarbonate) Step1->Step2 Step3 Hydrolysis Reaction Releases R-SH Step2->Step3 Step4 R-SH reacts with DTNB (Fast Step) Step3->Step4 Thiol Release Step5 Measure Absorbance @ 412 nm (TNB²⁻) Step4->Step5 Color Generation Step6 Calculate k_obs Slope of ln(A_inf - A_t) Step5->Step6

References

  • Bracher, P. J., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41, 399–412.[1] Link

  • Castro, E. A., Aliaga, M., & Santos, J. G. (2005).[2][3] Kinetics and Mechanism of the Aminolysis of O-Aryl S-Methyl Thiocarbonates. The Journal of Organic Chemistry, 70(7), 2679–2685.[2][3] Link

  • Hupe, D. J., & Jencks, W. P. (1977).[1] Nucleophilic substitution at the thiono- and thiolesters. Journal of the American Chemical Society, 99(2), 451–464. Link

  • Pluth, M. D., et al. (2017). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2.[4] Organic Letters, 19(16), 4335–4338. Link

Sources

Safety & Regulatory Compliance

Safety

S-Isopropyl o-methyl thiocarbonate proper disposal procedures

Executive Summary: The "Stench Bomb" Hazard Immediate Action Required: Do not dispose of S-Isopropyl O-methyl thiocarbonate (CAS 38103-97-8) in standard organic solvent waste streams without pretreatment. While this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stench Bomb" Hazard

Immediate Action Required: Do not dispose of S-Isopropyl O-methyl thiocarbonate (CAS 38103-97-8) in standard organic solvent waste streams without pretreatment.

While this compound is often handled as a standard organic intermediate, its primary disposal hazard is hydrolytic instability . Upon contact with water or acidic waste streams, the S-C bond cleaves, releasing Isopropyl Mercaptan (2-Propanethiol) . This byproduct has an odor threshold of ~0.05 ppb (parts per billion), capable of triggering facility-wide evacuation alarms and public nuisance complaints even from milligram quantities.

This guide details the Oxidative Quenching Protocol required to chemically neutralize the mercaptan precursor before it enters the waste stream.

Part 1: Chemical Identity & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure compatibility with the oxidation protocol.

Parameter Data
Chemical Name S-Isopropyl O-methyl thiocarbonate
CAS Number 38103-97-8
Molecular Formula

Molecular Weight 134.19 g/mol
Structure

Key Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), Stench (upon hydrolysis)
Hydrolysis Products Methanol, Carbon Dioxide (

), Isopropyl Mercaptan

Part 2: The Mechanism of Hazard (Why We Oxidize)

To act with authority, you must understand the chemistry occurring in your waste drum.

  • Hydrolysis: In a mixed aqueous/organic waste drum (especially at pH < 7), the thiocarbonate undergoes nucleophilic acyl substitution:

    
    
    Result: Pressurization of the drum (
    
    
    
    ) and release of the stench agent (
    
    
    ).
  • Oxidation (The Fix): We use Sodium Hypochlorite (Bleach) to convert the thiol into a non-volatile sulfonate:

    
    
    Result: The sulfonate is water-soluble, odorless, and safe for standard chemical incineration.
    

Part 3: Oxidative Quenching Protocol

Scope: For laboratory quantities (< 500 mL). For larger process scales, consult EHS for a dedicated waste stream. Prerequisites: Fume hood, splash goggles, butyl rubber gloves.

Step-by-Step Methodology
  • Preparation of Oxidant Bath:

    • Prepare a 10-15% Sodium Hypochlorite (Bleach) solution in a wide-mouth beaker.

    • Critical: Add Sodium Hydroxide (NaOH) to adjust pH to >10.

    • Reasoning: Oxidation of thiols is fastest in basic media (thiolate anion formation), and low pH with bleach releases toxic Chlorine gas (

      
      ).
      
  • Controlled Addition (The "Titration"):

    • Dilute the S-Isopropyl O-methyl thiocarbonate in a carrier solvent (e.g., Ethanol or Acetone) at a 1:5 ratio.

    • Slowly add the thiocarbonate solution to the stirring bleach bath.

    • Observation: You will see a slight exotherm and potentially mild bubbling (

      
       release).
      
    • Rate Limit: Keep temperature < 40°C. If it spikes, stop and add ice.

  • Verification (The "Sniff Test"):

    • Stir for 30–60 minutes.

    • Check the headspace. The sharp, skunky odor of mercaptan should be replaced by the chlorine smell of bleach.

    • Self-Validating Step: If the "skunk" smell persists, add more bleach and stir longer.

  • Phase Separation & Disposal:

    • The resulting mixture is now an aqueous waste containing salts and sulfonates.

    • Pour into a waste container labeled: "Quenched Thiol Waste - Contains Bleach/Oxidizer."

    • DO NOT mix this container with strong acids (HCL/H2SO4) or ammonia.

Part 4: Workflow Visualization

The following diagram outlines the logical flow for decision-making and processing.

DisposalWorkflow Start Waste: S-Isopropyl O-methyl thiocarbonate Check Is material pure or in solution? Start->Check Dilute Dilute 1:5 in Ethanol/Acetone Check->Dilute Pure Prepare Prepare Oxidant Bath (15% NaOCl + NaOH, pH > 10) Check->Prepare Already Diluted Dilute->Prepare Mix Slow Addition with Stirring (Monitor Temp < 40°C) Prepare->Mix Test Odor/Starch-Iodide Test Mix->Test Result Is Mercaptan Odor Gone? Test->Result MoreBleach Add Excess Bleach Stir 30 mins Result->MoreBleach No (Smell persists) Final Label: 'Quenched Oxidizer Waste' Ship for Incineration Result->Final Yes (Chlorine smell only) MoreBleach->Test

Figure 1: Decision logic for the oxidative neutralization of thiocarbonate waste.

Part 5: Emergency Contingencies (Spills)

If a bottle of S-Isopropyl O-methyl thiocarbonate breaks outside the hood:

  • Evacuate: The odor will travel instantly. Clear the immediate area.[1]

  • Isolate: Close lab doors to prevent migration to HVAC returns.

  • Neutralize:

    • Do NOT use standard clay kitty litter immediately (it increases surface area for evaporation).

    • Cover the spill with powdered bleach (calcium hypochlorite) or a dedicated activated carbon spill pillow.

    • Once covered, wet the powder slightly to activate the oxidation (if using bleach powder).

  • Cleanup: Scoop the slurry into a double-bagged container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 38103-97-8, S-Isopropyl O-methyl thiocarbonate. Retrieved from [Link](Note: Direct CAS search used for verification).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Laboratory Chemical Disposal of Thiols and Sulfides." National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling S-Isopropyl o-methyl thiocarbonate

Operational Safety Protocol: S-Isopropyl O-Methyl Thiocarbonate Executive Summary & Hazard Dynamics S-Isopropyl O-Methyl Thiocarbonate (CAS: 38103-97-8) presents a dual-hazard profile often underestimated in standard Saf...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: S-Isopropyl O-Methyl Thiocarbonate

Executive Summary & Hazard Dynamics

S-Isopropyl O-Methyl Thiocarbonate (CAS: 38103-97-8) presents a dual-hazard profile often underestimated in standard Safety Data Sheets (SDS). While officially classified as a Flammable Liquid (Category 3) and Eye Irritant (Category 2A) , its operational risk profile is dominated by its chemical instability .[1]

The "Hidden" Hazard: Thiocarbonates are susceptible to hydrolysis and thermal decomposition.[1] Upon degradation, this compound releases Isopropyl Mercaptan (2-propanethiol) and Methanol .[1]

  • Isopropyl Mercaptan: Possesses an extremely low odor threshold (0.0004 ppm) and is a potent respiratory irritant.[1]

  • Operational Implication: Standard "splash protection" is insufficient.[1] Your PPE strategy must account for thiol permeation , which occurs significantly faster than the breakdown of the parent compound.

PPE Selection Matrix

The following matrix synthesizes chemical resistance data for thiocarbonates and their degradation products. Do not rely on standard thin-mil nitrile for prolonged contact.

PPE ComponentStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Heating)Scientific Rationale
Hand Protection Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Laminate Barrier (Silver Shield/4H) orViton® / Butyl RubberThiols and esters can permeate thin nitrile (<15 mins).[1] Laminate films provide >480 min breakthrough time against sulfur organics.
Respiratory Fume Hood Only (Face velocity: 100 fpm)Full-Face Respirator Cartridge: OV/AG (Organic Vapor/Acid Gas)The "AG" component neutralizes potential acidic sulfur byproducts (

) during decomposition or fire.[1]
Eye/Face Safety Glasses with Side ShieldsChemical Splash Goggles + Face ShieldH319 classification indicates severe eye irritation risk.[1] Vapors can cause ocular stinging before liquid contact.[1]
Body Standard Cotton Lab CoatTyvek® Chemical Resistant ApronCotton absorbs thiols, retaining the stench.[1] Impervious aprons prevent clothing contamination.

Experimental Workflow & Logic

Donning & Handling Logic (Visualization)

The following decision tree illustrates the required safety checks before handling the reagent.

PPE_Logic Start Start: Handling S-Isopropyl o-methyl thiocarbonate Task_Type Define Task Type Start->Task_Type Standard Standard Transfer (<5 mins) Task_Type->Standard Prolonged Synthesis/Heating (>15 mins) Task_Type->Prolonged Spill Spill Cleanup Task_Type->Spill PPE_Std PPE: Double Nitrile + Fume Hood Standard->PPE_Std PPE_Pro PPE: Silver Shield Gloves + Splash Goggles Prolonged->PPE_Pro PPE_Spill PPE: Full Face Resp (OV/AG) + Barrier Laminate Gloves Spill->PPE_Spill Check Odor Check: Smell Sulfur? PPE_Std->Check Action_Change CHANGE GLOVES IMMEDIATELY Check->Action_Change Yes Proceed Proceed with Experiment Check->Proceed No

Figure 1: PPE Decision Logic based on exposure duration and task risk.

Operational Protocol
  • Engineering Controls: Always handle within a certified chemical fume hood. The vapor density is heavier than air; ensure rear baffles in the hood are unobstructed.[1]

  • Transfer Technique:

    • Use glass or stainless steel syringes. Avoid plastic syringes (polypropylene) for storage, as thiocarbonates can swell plastics and leach plasticizers.

    • Cold Trap: If removing solvent under vacuum, use a liquid nitrogen cold trap.[1] Thiocarbonates are volatile; direct rotary evaporation without a trap will contaminate pump oil and exhaust sulfur odors into the lab.[1]

  • Temperature Control: Store at 2-8°C . Thermal stress accelerates the rearrangement to thermodynamic degradation products.

Emergency Response & Neutralization

In the event of a spill, simple absorption is insufficient due to the stench and flammability.[1] You must chemically neutralize the sulfur moiety.

Neutralization Solution (The "Bleach" Method):

  • Active Agent: Sodium Hypochlorite (10-15% solution) or Calcium Hypochlorite.[1]

  • Mechanism: Oxidation of the thiocarbonate/thiol to a sulfonate (non-volatile, water-soluble).[1]

Step-by-Step Spill Response:

  • Isolate: Evacuate the immediate area. The smell will travel faster than the liquid.

  • PPE Up: Don Full-Face Respirator (OV/AG) and Silver Shield gloves.

  • Cover: Cover the spill with an absorbent pad (vermiculite or pig mat).[1]

  • Neutralize: Gently pour 10% bleach solution over the absorbent pads.[1] Allow to sit for 20 minutes.

    • Caution: This reaction is exothermic.[1] Do not rush.

  • Collect: Scoop the wet slurry into a hazardous waste bag. Double bag it.

  • Clean: Wipe the surface with detergent and water.[1]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE 2. Don PPE (OV/AG Resp + Laminate Gloves) Evacuate->PPE Absorb 3. Cover with Vermiculite PPE->Absorb Oxidize 4. Apply 10% Bleach (Oxidation) Absorb->Oxidize Wait 5. Wait 20 Mins (Reaction Time) Oxidize->Wait Dispose 6. Double Bag & Tag 'Stench Waste' Wait->Dispose

Figure 2: Chemical neutralization workflow for sulfur-based spills.[1]

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118641 (Isomer Analog). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134) for Organic Vapors. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.